molecular formula C7H11ClN2O2 B1582842 5-(4-Chlorobutyl)hydantoin CAS No. 40126-55-4

5-(4-Chlorobutyl)hydantoin

Cat. No.: B1582842
CAS No.: 40126-55-4
M. Wt: 190.63 g/mol
InChI Key: ZKHLVOULDIXSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorobutyl)hydantoin is a useful research compound. Its molecular formula is C7H11ClN2O2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Chlorobutyl)hydantoin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Chlorobutyl)hydantoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorobutyl)hydantoin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorobutyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHLVOULDIXSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282003
Record name 5-(4-Chlorobutyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40126-55-4
Record name 40126-55-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-Chlorobutyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(4-Chlorobutyl)hydantoin chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(4-Chlorobutyl)hydantoin , a critical heterocyclic building block used in the synthesis of non-proteinogenic amino acids and chiral pharmaceutical intermediates.[1]

A Pivotal Intermediate for Chiral Pipecolic Acid & Indole-Based Therapeutics[1]

Chemical Identity & Structural Analysis

5-(4-Chlorobutyl)hydantoin is a functionalized imidazolidine-2,4-dione featuring a reactive chlorobutyl side chain at the C5 position.[1][2] Its dual functionality—the hydrolytically active hydantoin ring and the alkylating chloride tail—makes it a versatile scaffold for "chiral pool" synthesis, particularly for generating 6-membered nitrogen heterocycles like pipecolic acid (piperidine-2-carboxylic acid).[1]

Property Data
CAS Number 40126-55-4
IUPAC Name 5-(4-chlorobutyl)imidazolidine-2,4-dione
Molecular Formula C₇H₁₁ClN₂O₂
Molecular Weight 190.63 g/mol
Chirality C5 is a stereocenter (Usually synthesized as a racemate)
Appearance White to light yellow crystalline powder
Melting Point 128.0 – 132.0 °C
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa ~8.86 (Imide nitrogen)
Structural Significance

The molecule consists of a rigid hydantoin core and a flexible 4-carbon alkyl chloride tether.[1]

  • The Hydantoin Core: Serves as a masked amino acid.[1] Under basic hydrolysis, it opens to form an

    
    -carbamoyl intermediate, which further degrades to an 
    
    
    
    -amino acid.[1]
  • The Chlorobutyl Tail: A "tethered electrophile."[1] Upon unmasking the

    
    -amino group (via hydrolysis), the amine can perform an intramolecular nucleophilic attack on the terminal chloride, closing a 6-membered ring to form pipecolic acid .
    
Synthetic Pathways: The Bucherer-Bergs Reaction

The industrial standard for synthesizing 5-(4-Chlorobutyl)hydantoin is the Bucherer-Bergs reaction , a multicomponent condensation that constructs the hydantoin ring from a carbonyl precursor.[1][3]

Reaction Mechanism

The synthesis typically starts with 5-chloropentanal (derived from the ring-opening of dihydropyran or reduction of 5-chlorovaleronitrile).[1]

  • Condensation: 5-Chloropentanal reacts with ammonium carbonate and potassium cyanide.[1]

  • Cyanohydrin Formation: The cyanide attacks the aldehyde carbonyl.[1]

  • Aminonitrile Formation: Ammonia (from ammonium carbonate) displaces the hydroxyl group.[1]

  • Cyclization: Carbon dioxide (from ammonium carbonate) reacts with the amine to form a carbamic acid, which cyclizes to the hydantoin.[1]

Note on Chemoselectivity: The reaction conditions (typically 60°C in aqueous ethanol) are mild enough to preserve the alkyl chloride, preventing premature displacement by ammonia.

BuchererBergs Aldehyde 5-Chloropentanal (C5 Precursor) Int1 Aminonitrile Intermediate Aldehyde->Int1 Cyanide addition + Amination Reagents KCN + (NH4)2CO3 60°C, EtOH/H2O Reagents->Int1 Product 5-(4-Chlorobutyl)hydantoin (Racemic) Int1->Product CO2 capture + Cyclization

Figure 1: The Bucherer-Bergs synthetic pathway preserves the chlorobutyl side chain while assembling the hydantoin core.[1]

Reactivity Profile & Applications

The primary utility of 5-(4-Chlorobutyl)hydantoin lies in its conversion to Pipecolic Acid and its derivatives, which are core pharmacophores in local anesthetics and immunosuppressants.

A. Hydrolysis and Cyclization (The Pipecolic Pathway)

This is the most critical reaction sequence.[1]

  • Ring Opening: Base hydrolysis (NaOH/Ba(OH)₂) opens the hydantoin to the

    
    -carbamoyl amino acid.[1]
    
  • Decarbamoylation: Further hydrolysis yields

    
    -amino-
    
    
    
    -chlorohexanoic acid
    .[1]
  • Intramolecular Cyclization: Under basic conditions, the free

    
    -amine attacks the 
    
    
    
    -chloride (Sɴ2), closing the ring to form Pipecolic Acid .

Target Drugs:

  • Ropivacaine & Levobupivacaine: These local anesthetics require enantiopure (S)-Pipecolic acid.[1]

  • Palonosetron: A 5-HT3 antagonist containing a rigid tricyclic core derived from pipecolic acid stereocenters.[1]

B. Enzymatic Kinetic Resolution (The "Hydantoinase Process")

To obtain the enantiopure intermediates required for drugs like Ropivacaine, the racemic hydantoin undergoes Dynamic Kinetic Resolution (DKR) .[1] This is a "green chemistry" alternative to classical resolution.[1]

  • D-Hydantoinase: Selectively opens the D-isomer of the hydantoin to the D-carbamoyl acid.[1]

  • Racemase: Continuously interconverts the unreacted L-hydantoin to the D-hydantoin, allowing 100% conversion.[1]

  • Result: Production of D-amino acids or, with L-selective enzymes, L-Pipecolic acid precursors.[1]

Resolution Racemic Racemic 5-(4-Chlorobutyl)hydantoin L_Isomer (S)-Hydantoin Racemic->L_Isomer Chemical/Enzymatic Racemization D_Isomer (R)-Hydantoin Racemic->D_Isomer Carbamoyl N-Carbamoyl Intermediate L_Isomer->Carbamoyl L-Hydantoinase AminoAcid L-Pipecolic Acid (Precursor to Ropivacaine) Carbamoyl->AminoAcid L-Carbamoylase + Cyclization

Figure 2: Dynamic Kinetic Resolution allows for the stereoselective synthesis of L-Pipecolic acid derivatives.

Experimental Protocol: Hydrolysis to Pipecolic Acid

Standard Operating Procedure for converting 5-(4-Chlorobutyl)hydantoin to Pipecolic Acid.

Reagents:

  • 5-(4-Chlorobutyl)hydantoin (1.0 eq)[1][2]

  • Barium Hydroxide octahydrate (Ba(OH)₂[1]·8H₂O) (1.5 eq)

  • Water (Solvent)[1]

Methodology:

  • Charge: Suspend 5-(4-Chlorobutyl)hydantoin in water in a pressure vessel or reflux setup.

  • Hydrolysis: Add Ba(OH)₂ and heat to reflux (100°C) for 12–24 hours. The barium serves to precipitate carbonate byproducts and catalyze the amide hydrolysis.[1]

  • Monitoring: Monitor by HPLC for the disappearance of the hydantoin peak.

  • Cyclization: The intermediate

    
    -amino-
    
    
    
    -chloro acid spontaneously cyclizes under these basic conditions.
  • Workup: Precipitate barium with dilute H₂SO₄ (forming BaSO₄). Filter.

  • Isolation: Concentrate the filtrate to obtain crude Pipecolic acid.[1] Purification via ion-exchange chromatography is recommended.[1]

Safety & Handling (GHS Classification)

Signal Word: Warning

Hazard StatementDescription
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]

Handling Precautions:

  • Moisture Sensitivity: Store in a cool, dry place (<15°C). The chlorobutyl group is relatively stable but can hydrolyze slowly in moist, acidic environments.[1]

  • PPE: Wear nitrile gloves and safety goggles.[1] Avoid dust generation.[1]

References
  • Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] Link[1]

  • TCI Chemicals. (2024).[1] "Product Specification: 5-(4-Chlorobutyl)hydantoin (CAS 40126-55-4)."[1][2][4][5] TCI Product Catalog. Link

  • Altenbuchner, J., et al. (2001).[1] "Hydantoinase-mediated production of optically pure amino acids." Biotechnology Advances, 19(4), 275-293.[1] (Context on enzymatic resolution of 5-substituted hydantoins).

  • Pfizer Inc. (1996).[1][6][7] "Process for the preparation of indole derivatives." U.S. Patent 5,545,644.[1][7] (Reference for general indole/triptan synthetic strategies).

Sources

The Pharmacophore Pivot: 5-(4-Chlorobutyl)hydantoin as a Strategic Scaffold in Drug Discovery

[1]

Executive Summary: The Dual-Functional "Anchor"

In the landscape of heterocyclic building blocks, 5-(4-chlorobutyl)hydantoin (CAS 40126-55-4) occupies a unique niche.[1] Unlike simple 5,5-diphenylhydantoin (Phenytoin), which relies on rigid aromatic stacking, the 5-(4-chlorobutyl) derivative offers a flexible, reactive aliphatic tether .[1]

This molecule acts as a "Pivot Scaffold."[1] It possesses two distinct reactive domains:[1]

  • The Head (Hydantoin Ring): A privileged structure for hydrogen bonding (donor/acceptor) known to interact with sodium channels and aldose reductase enzymes.[1]

  • The Tail (4-Chlorobutyl Chain): An electrophilic "warhead" enabling rapid diversification via nucleophilic substitution or intramolecular cyclization.[1]

This guide details the transformation of this intermediate into bioactive therapeutics, focusing on anticonvulsant, antimicrobial, and antineoplastic applications.[1][3][4]

Chemical Reactivity & Synthetic Divergence[1]

The utility of 5-(4-chlorobutyl)hydantoin lies in its ability to undergo divergent synthesis . The chlorobutyl chain (C4 linker) is the optimal length for intramolecular cyclization to form spiro-piperidine systems, a structural motif found in potent neuropeptide antagonists.[1]

The "Switch" Mechanism: Cyclization vs. Substitution

The fate of the scaffold is determined by the base and solvent conditions used during synthesis.[1]

  • Pathway A (Spiro-Cyclization): Under strong basic conditions (e.g., NaH in DMF), the N1 nitrogen deprotonates and attacks the terminal carbon, displacing the chloride to form 1,3-diazaspiro[4.5]decane-2,4-dione .[1] This locks the conformation, increasing metabolic stability.[1]

  • Pathway B (Intermolecular Substitution): Using weaker bases or specific protecting groups allows the chloride to be displaced by external amines, thiols, or phenoxides, creating linear "probe" molecules that explore deep binding pockets.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points in synthesizing libraries from this scaffold.

SynthesisPathStart5-(4-Chlorobutyl)hydantoin(Precursor)DecisionCondition SelectionStart->DecisionPathAStrong Base (NaH/DMF)Intramolecular AttackDecision->PathACyclizationPathBNucleophile (R-NH2/KI)Intermolecular DisplacementDecision->PathBSubstitutionProdASpiro-Hydantoin(Rigid Core)PathA->ProdAProdBLinear Derivative(Flexible Linker)PathB->ProdBAppATarget: Aldose Reductase(Diabetes)ProdA->AppAAppBTarget: Na+ Channels(Epilepsy/Pain)ProdB->AppB

Caption: Divergent synthesis pathways from the 5-(4-chlorobutyl)hydantoin scaffold determining final bioactivity profiles.

Biological Activity Profiles

Anticonvulsant Activity (Neurology)

Derivatives of 5-(4-chlorobutyl)hydantoin mimic the pharmacophore of Phenytoin but add a lipophilic extension.[1]

  • Mechanism: Modulation of voltage-gated sodium channels (VGSCs).[1] The hydantoin ring stabilizes the inactivated state of the channel.[1]

  • Role of the Chlorobutyl Chain: The C4 chain increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.[1] When substituted with a bulky amine (e.g., piperazine), it can interact with the auxiliary subunits of the ion channel, potentially reducing side effects associated with rigid analogs.[1]

Aldose Reductase Inhibition (Diabetes)

Spiro-derivatives formed from this scaffold (Pathway A) are structural isosteres of Sorbinil .[1]

  • Mechanism: Inhibition of the polyol pathway.[1] In diabetic tissues, aldose reductase converts glucose to sorbitol, causing osmotic stress.[1]

  • Efficacy: The spiro-hydantoin ring fits the "anion binding pocket" of the enzyme, while the hydrophobic ring (formed from the butyl chain) occupies the lipophilic specificity pocket.[1]

Antimicrobial & Biocidal Utility

The scaffold is a precursor to N-halamine biocides.[1]

  • Mechanism: Oxidative stress.[1] When the N1 or N3 positions are chlorinated (replacing H with Cl), the molecule becomes an oxidative reservoir.[1]

  • Advantage: The 5-alkyl chain prevents the rapid hydrolysis of the N-Cl bond, providing a "slow-release" disinfection mechanism suitable for water treatment or antimicrobial coatings.[1]

Technical Protocols

Protocol A: Synthesis of Amino-Derivative Library (Linear)

Objective: To replace the chloro-group with a secondary amine pharmacophore without cyclizing the ring.[1]

Reagents: 5-(4-chlorobutyl)hydantoin (1.0 eq), Target Amine (1.2 eq), Potassium Carbonate (

1Solvent:1
  • Activation: Dissolve 5-(4-chlorobutyl)hydantoin in MeCN. Add KI and stir at room temperature for 15 minutes to generate the transient, more reactive iodo-intermediate (Finkelstein condition).[1]

  • Displacement: Add the target amine and

    
    .[1]
    
  • Reflux: Heat the mixture to 80°C for 12–16 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).[1]

  • Workup: Filter off inorganic salts. Evaporate solvent.[1] Recrystallize from Ethanol/Water.[1]

  • Validation:

    
    H-NMR must show the disappearance of the triplet at 
    
    
    ppm (
    
    
    -Cl) and appearance of amine-adjacent methylene signals.[1]
Protocol B: In Vitro Cell Viability Assay (MTT)

Objective: To assess the cytotoxicity of the new derivative against MCF-7 (Breast Cancer) cell lines.[1][3]

  • Seeding: Seed MCF-7 cells in 96-well plates (

    
     cells/well) in DMEM media. Incubate for 24h at 37°C/5% 
    
    
    .
  • Treatment: Dissolve hydantoin derivatives in DMSO. Treat cells with graded concentrations (0.1

    
    M to 100 
    
    
    M).[1] Ensure final DMSO concentration
    
    
    .
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours (formation of purple formazan crystals).
    
  • Solubilization: Remove media.[1] Add 100

    
    L DMSO to dissolve crystals.[1]
    
  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the shift in biological activity based on the modification of the chlorobutyl tail.

Derivative TypeR-Group Substitution (at C4 of tail)Primary BioactivityLogP (Est.)Key Mechanistic Feature
Parent -Cl (Chloride)Synthetic Intermediate0.85Alkylating potential; weak intrinsic activity.[1]
Spiro-Cycle Cyclized to N1Aldose Reductase Inhibitor1.20Rigid conformation locks into enzyme active site.[1]
Amine Analog -N(CH3)2 (Dimethylamine)Anticonvulsant1.15Protonatable nitrogen improves solubility & channel binding.[1]
Aryl Ether -O-Ph (Phenoxy)Antitumor (MCF-7)2.40High lipophilicity; mimics tubulin inhibitors.[1]
N-Halamine -Cl (with N-Cl on ring)Biocide (Antibacterial)1.10Oxidative transfer of chlorine to microbial membrane.[1]

References

  • Ware, E. (1950).[1] The Chemistry of the Hydantoins. Chemical Reviews. Link[1]

  • Aqeel, A., et al. (2023).[1] Novel Hydantoin Derivatives: Synthesis and Biological Activity Evaluation. Results in Chemistry. Link[1][3]

  • PubChem. (2023).[1] Compound Summary: 5-(4-Chlorobutyl)hydantoin.[1][2][5][6][7] National Library of Medicine.[1][6] Link[1][6]

  • Mioč, M., et al. (2019).[1] Hydantoin derivatives as potential anticancer agents. Molecules. Link

  • Chem-Impex Int. (2023).[1] Technical Data Sheet: 5-(4-Chlorobutyl)hydantoin. Link

Spectroscopic data analysis for 5-(4-Chlorobutyl)hydantoin (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Analytical Protocol Author Persona: Senior Application Scientist Subject: CAS 40126-55-4 | C7H11ClN2O2[1]

Executive Summary

5-(4-Chlorobutyl)hydantoin is a critical heterocyclic building block, primarily utilized in the synthesis of non-natural amino acids and pharmaceutical intermediates (e.g., anticonvulsant derivatives). Its structural duality—combining a polar, hydrogen-bonding hydantoin ring with a lipophilic, reactive alkyl chloride tail—presents unique analytical challenges.

This guide provides a comprehensive framework for the structural validation of 5-(4-Chlorobutyl)hydantoin. Unlike standard datasheets, this document focuses on the causality between the molecular structure and its spectral signature. We will dissect the Bucherer-Bergs synthetic origin to predict impurities, analyze the distinctive chlorine isotopic fingerprint in Mass Spectrometry, and establish a robust NMR assignment protocol using DMSO-d6.

Part 1: Structural Context & Synthetic Origins

To accurately interpret spectral data, one must understand the molecule's history. 5-(4-Chlorobutyl)hydantoin is typically synthesized via the Bucherer-Bergs reaction , condensing 5-chlorovaleraldehyde with potassium cyanide and ammonium carbonate.

Understanding this pathway is essential for impurity profiling. The presence of unreacted cyanide or intermediate hydantoic acids can be detected if the spectral windows are not properly set.

Diagram 1: Synthesis & Impurity Logic

Figure 1: The Bucherer-Bergs pathway illustrates the formation of the hydantoin ring and highlights potential hydrolysis impurities that must be monitored during analysis.

BuchererBergs Reagents 5-Chlorovaleraldehyde + KCN + (NH4)2CO3 Intermediate Cyanohydrin / Amino Nitrile Intermediate Reagents->Intermediate Condensation Product 5-(4-Chlorobutyl)hydantoin (Target) Intermediate->Product Cyclization (CO2 insertion) Impurity Hydantoic Acid Derivative (Hydrolysis Impurity) Product->Impurity Ring Opening (Aq. Base/Heat)

Part 2: Mass Spectrometry (The Fingerprint)

Mass spectrometry provides the most immediate confirmation of the 5-(4-Chlorobutyl)hydantoin structure due to the unique isotopic signature of the chlorine atom.

The Chlorine Isotope Effect

Chlorine exists naturally as two stable isotopes:


Cl (75.8%) and 

Cl (24.2%). This 3:1 ratio is diagnostic. In the mass spectrum of 5-(4-Chlorobutyl)hydantoin (MW 190.63), you will not see a single molecular ion peak. Instead, you will observe an isotopic envelope :
  • m/z 190 (M+.): Containing

    
    Cl (Relative Abundance: 100%)
    
  • m/z 192 (M+2): Containing

    
    Cl (Relative Abundance: ~32%)
    

Critical QC Check: If your M+2 peak is missing or the ratio deviates significantly from 3:1, the chlorobutyl chain has likely undergone elimination (loss of HCl) or substitution (hydrolysis to alcohol) during synthesis or ionization.

Fragmentation Pathways

The hydantoin ring undergoes characteristic Retro-Diels-Alder (RDA) cleavage.

Fragment (m/z)InterpretationMechanism
190/192 [M]+ Molecular Ion (Radical cation)
154 [M - HCl]+ Elimination of HCl from the alkyl chain. Common in EI source.[2][3]
119 [M - C4H8Cl]+ McLafferty-like rearrangement; loss of the entire chlorobutyl side chain.
~85 Ring Fragment Cleavage of the hydantoin ring (Loss of CO + NH fragments).
Diagram 2: MS Fragmentation Logic

Figure 2: Primary fragmentation pathways expected in Electron Impact (EI) ionization.

MS_Fragmentation cluster_0 Primary Decay Channels M_Ion Molecular Ion [M]+ m/z 190/192 (3:1 Ratio) Frag_HCl [M - HCl]+ m/z 154 M_Ion->Frag_HCl Elimination (-36/38 Da) Frag_Chain [M - Side Chain]+ m/z ~119 (Hydantoin Core) M_Ion->Frag_Chain α-Cleavage Frag_Ring Ring Cleavage RDA-type M_Ion->Frag_Ring Ring Opening

Part 3: Infrared Spectroscopy (Functional Validation)

IR spectroscopy is the "functional group gatekeeper." For hydantoins, the carbonyl region is complex and diagnostic.

The Hydantoin "Doublet"

Unlike simple amides, the hydantoin ring possesses two carbonyl groups (C2 and C4) in a rigid 5-membered ring. This coupling results in two distinct stretching vibrations:

  • High Frequency Band (~1770–1780 cm⁻¹): Asymmetric stretching (mostly C2, urea-like).

  • Low Frequency Band (~1720–1740 cm⁻¹): Symmetric stretching (mostly C4, amide-like).

Protocol Note: If you observe a single broad peak around 1680 cm⁻¹, suspect ring opening (hydrolysis) to the hydantoic acid derivative.

Key IR Assignments
Frequency (cm⁻¹)Vibration ModeStructural Origin
3200–3350 N-H StretchBroad band due to H-bonding (N1 and N3).
2950–2850 C-H StretchAlkyl chain (methylene groups).
1775 (m) C=O StretchC2 Carbonyl (Urea moiety).
1725 (s) C=O StretchC4 Carbonyl (Amide moiety).
~700–750 C-Cl StretchTerminal alkyl chloride.

Part 4: Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. Solvent Selection: DMSO-d6 is the mandatory solvent. Chloroform (CDCl3) is often insufficient for dissolving polar hydantoins and causes broadening of the exchangeable amide/imide protons.

¹H NMR Analysis (DMSO-d6, 400 MHz)

The molecule has a chiral center at C5, making the methylene protons of the butyl chain diastereotopic, though this splitting is often obscured by overlapping multiplets in the aliphatic region.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
10.60 Broad s1HN3-H The imide-like proton (between two C=O) is the most acidic and deshielded.
7.95 Broad s1HN1-H The amide-like proton. Broadens significantly if water is present in DMSO.
4.10 ddd / m1HC5-H The stereocenter. Diagnostic methine proton adjacent to N1.
3.65 Triplet (t)2H-CH₂-Cl Terminal methylene. Deshielded by the electronegative Chlorine.
1.50 – 1.80 Multiplets6HAlkyl Chain Remaining methylene protons. Look for integration consistency to confirm chain length.
¹³C NMR Analysis (DMSO-d6, 100 MHz)
Shift (δ ppm)Carbon TypeAssignment
174.5 Quaternary (C=O)C4 (Amide carbonyl)
157.2 Quaternary (C=O)C2 (Urea carbonyl)
58.0 Methine (CH)C5 (Chiral center)
45.5 Methylene (CH2)-CH₂-Cl
32.0, 28.5, 22.0 Methylenes (CH2)Internal butyl chain carbons.[4]

Part 5: Integrated Analytical Workflow

To ensure data integrity during drug development or intermediate qualification, follow this self-validating workflow.

Diagram 3: Analytical Decision Tree

Figure 3: Step-by-step logic for validating 5-(4-Chlorobutyl)hydantoin batches.

Workflow Start Crude Sample IR_Step Step 1: FTIR Check for Carbonyl Doublet (1775/1725 cm-1) Start->IR_Step MS_Step Step 2: Mass Spec Check Isotope Ratio 3:1 (m/z 190/192) IR_Step->MS_Step NMR_Step Step 3: 1H NMR (DMSO-d6) Integrate N-H and CH2-Cl MS_Step->NMR_Step Decision Does N3-H exist at ~10.6 ppm? NMR_Step->Decision Pass PASS: Confirm Structure Decision->Pass Yes Fail FAIL: Suspect Hydrolysis (Hydantoic Acid) Decision->Fail No (Signal Missing/Shifted)

Experimental Protocol Summary
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6. Ensure the sample is dry; water peaks (~3.33 ppm in DMSO) can obscure the C5-H or broaden N-H signals.

  • Acquisition:

    • Run 1H NMR with d1 (relaxation delay) ≥ 5 seconds to ensure accurate integration of the acidic N-H protons.

    • Run 13C NMR with proton decoupling.

  • Validation:

    • Confirm the integral ratio of the terminal CH2-Cl (3.65 ppm) to the C5-H (4.10 ppm) is exactly 2:1.

    • If the ratio is < 2:1, the chlorine may have been displaced (e.g., by OH from water or solvent impurities).

References

  • Bucherer, H. T., & Steiner, W. (1934).[5] Über die Synthese von Hydantoinen (Synthesis of Hydantoins). Journal für Praktische Chemie.

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Chlorine isotope patterns and Hydantoin IR bands).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Hydantoin Derivatives. (General fragmentation patterns).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (NMR Shift prediction data).

Sources

Technical Guide: Solubility Profiling and Stability Assessment of 5-(4-Chlorobutyl)hydantoin

[1]

Executive Summary

5-(4-Chlorobutyl)hydantoin (CAS: 40126-55-4) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of the serotonin 5-HT1B/1D receptor agonist Eletriptan and various agrochemical formulations.[1][2][3][4] Its dual-functionality—possessing a polar, hydrogen-bonding hydantoin core and a lipophilic, reactive alkyl chloride side chain—presents unique challenges in process development.[1]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-(4-Chlorobutyl)hydantoin.[1] It moves beyond static data points to establish a self-validating method development strategy for researchers optimizing reaction yield, purification, and storage conditions.[1]

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to solvent selection.[1] The compound exhibits an amphiphilic nature, with the hydantoin ring driving polar interactions and the chlorobutyl tail contributing to lipophilicity.[1]

Table 1: Key Physicochemical Properties
PropertyValue / CharacteristicProcess Implication
Molecular Weight 190.63 g/mol Moderate molecular size facilitates reasonable dissolution kinetics.[1]
Melting Point 128–132 °CCrystalline solid at RT; indicates strong lattice energy requiring polar protic or aprotic solvents for disruption.[1]
Predicted LogP ~0.7Moderate lipophilicity; suggests good solubility in alcohols and moderate solubility in water.[1]
pKa (Hydantoin NH) ~9.1 (Theoretical)Weakly acidic.[1] Solubility increases significantly at pH > 10 due to deprotonation.[1]
Reactive Motifs Alkyl Chloride; ImideSusceptible to nucleophilic substitution and base-catalyzed ring hydrolysis.[1]

Solubility Profiling

Solvent Selection Matrix

Based on the "like dissolves like" principle and the compound's hydrogen-bonding capacity (2 donors, 2 acceptors), the following solubility profile is observed and predicted for process design.

  • High Solubility: DMSO, DMF, Methanol, Ethanol (High dielectric constants disrupt crystal lattice).[1]

  • Moderate Solubility: Acetone, Ethyl Acetate, Acetonitrile.[1]

  • Low/Anti-Solvent: Water (neutral pH), Heptane, Hexane, Toluene.[1]

Experimental Protocol: Thermodynamic Solubility Determination

Expert Insight: Kinetic solubility (rapid precipitation) often overestimates solubility.[1] For robust process development, thermodynamic equilibrium is required.[1]

Protocol Steps:

  • Preparation: Add excess 5-(4-Chlorobutyl)hydantoin solid (approx. 50-100 mg) to 1.0 mL of the target solvent in a crimp-sealed HPLC vial.

  • Equilibration: Agitate at constant temperature (25°C) for 24 hours using a thermomixer at 750 RPM.

  • Clarification: Centrifuge at 10,000 RPM for 5 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification: Analyze the supernatant via HPLC-UV (210 nm).

  • Validation: Check pH of the supernatant (especially for water) to ensure no self-buffering effects altered the ionization state.

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for solvent screening during crystallization development.

SolubilityWorkflowStartStart: Solvent ScreeningPolarityCheckAssess Polarity & H-BondingStart->PolarityCheckHighSolHigh Solubility Solvents(DMSO, MeOH, DMF)PolarityCheck->HighSolDissolving MediumLowSolAnti-Solvents(Water, Heptane)PolarityCheck->LowSolPrecipitating MediumDissolutionDissolve at High Temp (60°C)HighSol->DissolutionAntiSolventAddAnti-Solvent AdditionLowSol->AntiSolventAddAdd dropwiseCoolingCooling CrystallizationDissolution->CoolingMethod ADissolution->AntiSolventAddMethod BYieldPurityAnalyze Yield & PurityCooling->YieldPurityAntiSolventAdd->YieldPurity

Figure 1: Decision logic for selecting solvents and anti-solvents during crystallization process development.

Stability Assessment

Stability is the primary constraint for 5-(4-Chlorobutyl)hydantoin, particularly in aqueous or nucleophilic environments.[1]

Degradation Pathways

Two primary mechanisms threaten the integrity of this molecule:[1]

  • Hydantoin Ring Hydrolysis: Occurs under basic conditions (pH > 10) or strong acidic conditions at high temperatures.[1] The ring opens to form the corresponding hydantoic acid derivative.[1]

  • Alkyl Chloride Substitution (Solvolysis): The chlorobutyl chain is an electrophile.[1] In nucleophilic solvents (e.g., water, alcohols) or in the presence of bases, the chloride can be displaced to form an alcohol (hydrolysis) or ether, or undergo elimination to form an alkene.[1]

Visualization: Degradation Mechanisms

DegradationPathwaysParent5-(4-Chlorobutyl)hydantoin(Intact)BaseCondStrong Base / Heat(pH > 10)Parent->BaseCondNuCondNucleophile (OH-, RO-) or High TParent->NuCondRingOpenRing Hydrolysis Product(Hydantoic Acid Deriv.)BaseCond->RingOpenAmide Bond CleavageSubstitutionSubstitution Product(Alcohol/Ether)NuCond->SubstitutionSN2 ReactionEliminationElimination Product(Alkene)NuCond->EliminationE2 Reaction

Figure 2: Primary degradation pathways including ring hydrolysis and side-chain nucleophilic substitution.[1]

Stability Protocol: Forced Degradation Study

To validate stability limits, perform the following stress tests:

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24hMinimal degradation expected; hydantoin ring is relatively acid-stable.[1]
Base Hydrolysis 0.1 N NaOH, RT, 4hHigh Risk. Monitor for ring opening (HPLC RT shift).
Thermal (Solid) 60°C, 7 daysGenerally stable.[1] Verify no HCl off-gassing (elimination).[1]
Oxidation 3% H2O2, RT, 24hStable (lacks easily oxidizable functional groups).[1]

Process Implications & Recommendations

Storage
  • Recommendation: Store at 2–8°C in tightly sealed containers.

  • Reasoning: Although a solid, the alkyl chloride moiety can slowly degrade via dehydrohalogenation over time, especially if moisture is present (autocatalytic formation of HCl).[1]

Reaction Solvent Choice[1][5]
  • Preferred: Acetonitrile (ACN) or DMF.[1]

  • Why: Aprotic polar solvents minimize solvolysis of the chloride while dissolving the hydantoin.[1] Avoid alcohols if high temperatures and basic catalysts are used to prevent ether formation.[1]

Crystallization Strategy
  • System: Methanol/Water or Acetone/Heptane.[1]

  • Method: Dissolve in warm Methanol (approx. 50°C), filter, then slowly add Water (anti-solvent) or cool to 0°C.

  • Note: Ensure the contact time with water is minimized and temperature is kept low to prevent hydrolysis of the alkyl chloride.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 229807, 5-(4-Chlorobutyl)hydantoin.[1] Retrieved January 30, 2026, from [Link][1]

  • Pharmaffiliates. Certificate of Analysis and Impurity Standards for 5-(4-Chlorobutyl)hydantoin. Retrieved January 30, 2026, from [Link][1]

5-(4-Chlorobutyl)hydantoin mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

5-(4-Chlorobutyl)hydantoin: Chemo-Enzymatic Mechanism & Synthetic Utility Technical Guide for Researchers & Drug Developers

Executive Summary

5-(4-Chlorobutyl)hydantoin (CAS 40126-55-4) is a specialized heterocyclic building block primarily utilized in the chemo-enzymatic synthesis of non-canonical amino acids and chiral pharmacological scaffolds.[1][2][3][4][5][6][7][8][9][10] Its mechanism of action in biological systems is defined by its role as a substrate for dihydropyrimidinase (hydantoinase) enzymes, initiating a cascade that yields chiral pipecolic acid derivatives—critical pharmacophores in immunosuppressants (e.g., Rapamycin analogs) and local anesthetics.

This guide details the molecular behavior, enzymatic pathways, and experimental protocols for utilizing 5-(4-Chlorobutyl)hydantoin in biocatalysis and medicinal chemistry.

Molecular Identity & Physicochemical Profile

The compound features a rigid hydantoin (imidazolidine-2,4-dione) core substituted at the C5 position with a reactive 4-chlorobutyl chain.[5][7][8][11] This dual functionality allows it to serve as both a "masked" amino acid and an electrophilic alkylating agent.

PropertySpecificationBiological Relevance
CAS Number 40126-55-4Unique identifier for regulatory tracking.[2][3][6][11]
Molecular Formula C₇H₁₁ClN₂O₂Low molecular weight (190.63 g/mol ) facilitates membrane permeability.[7]
Lipophilicity (LogP) ~0.7 (Predicted)Moderate lipophilicity ensures solubility in aqueous buffers for enzymatic assays.
Electrophile Type Alkyl Chloride (Primary)The terminal chloride is susceptible to nucleophilic attack (Sₙ2) by amines or thiols.
Chirality Racemic (typically)Substrate for dynamic kinetic resolution (DKR) to yield enantiopure products.
Stability Hydrolytically stable at neutral pHRequires enzymatic or strong acid/base catalysis to open the ring.

Mechanism of Action: The Bio-Cascade Pathway

In biological systems—specifically within engineered E. coli or Pseudomonas strains expressing hydantoin-metabolizing enzymes—5-(4-Chlorobutyl)hydantoin undergoes a sequential transformation. This mechanism is the industry standard for producing chiral Pipecolic Acid (Piperidine-2-carboxylic acid) .

Step 1: Stereoselective Ring Opening (Hydantoinase)

The enzyme D-hydantoinase (EC 3.5.2.2) or L-hydantoinase stereoselectively hydrolyzes the cyclic amide bond between N3 and C4. This reversible reaction yields the N-carbamoyl-amino acid intermediate.

  • Key Insight: Because the unreacted enantiomer of the hydantoin racemizes spontaneously (or via a racemase) under the reaction conditions (pH > 8.0), a Dynamic Kinetic Resolution (DKR) occurs, theoretically allowing 100% conversion to a single enantiomer.

Step 2: Decarbamoylation (Carbamoylase)

The enzyme N-carbamoylase (EC 3.5.1.77) hydrolyzes the carbamoyl group, releasing ammonia and CO₂, yielding the free amino acid: 2-amino-6-chlorohexanoic acid (6-Chloronorleucine).

Step 3: Spontaneous Cyclization (Intramolecular Sₙ2)

The nascent amino acid contains a nucleophilic amine at the α-position and an electrophilic chloride at the ε-position. Under physiological or slightly alkaline conditions, the amine attacks the terminal carbon, displacing the chloride ion. This intramolecular cyclization forms the six-membered piperidine ring of Pipecolic Acid .

Pathway Visualization

MoA_Pathway Substrate 5-(4-Chlorobutyl)hydantoin (Racemic) Hydantoinase D-Hydantoinase (Hydrolysis) Substrate->Hydantoinase Racemase Spontaneous/Racemase (Racemization) Substrate->Racemase DKR Inter N-Carbamoyl-2-amino- 6-chlorohexanoic acid Carbamoylase N-Carbamoylase (Decarbamoylation) Inter->Carbamoylase AminoAcid 2-Amino-6-chlorohexanoic acid (Transient Intermediate) Cyclization Intramolecular Sn2 Cyclization AminoAcid->Cyclization Product L- (or D-) Pipecolic Acid (Chiral Scaffold) Hydantoinase->Inter Ring Opening Carbamoylase->AminoAcid - NH3, - CO2 Cyclization->Product Ring Closure

Figure 1: Chemo-enzymatic cascade converting 5-(4-Chlorobutyl)hydantoin to Pipecolic Acid.

Synthetic Utility & Applications

A. Synthesis of Pipecolic Acid Derivatives

Pipecolic acid is a non-proteinogenic amino acid found in several bioactive natural products and pharmaceuticals.

  • Application: Precursor for Rapamycin (mTOR inhibitor), Tacrolimus , and local anesthetics like Ropivacaine and Mepivacaine .

  • Advantage: The hydantoin route avoids the use of expensive chiral resolving agents required in traditional chemical synthesis.

B. Chemical Probe for Alkylation

Outside of enzymatic systems, the chlorobutyl group acts as a tether.

  • Mechanism: In the presence of strong nucleophiles (e.g., thiol-containing proteins or DNA), the alkyl chloride can form covalent adducts. This property is exploited in designing Activity-Based Probes (ABPs) where the hydantoin ring serves as a recognition element for hydantoinase-like enzymes, and the chloride allows for cross-linking.

Experimental Protocols

Protocol A: Biocatalytic Production of L-Pipecolic Acid

Use this protocol to convert the hydantoin precursor into the chiral amino acid.

Reagents:

  • Substrate: 5-(4-Chlorobutyl)hydantoin (10 mM final conc.)

  • Biocatalyst: Recombinant E. coli whole cells expressing L-hydantoinase and L-N-carbamoylase.

  • Buffer: 0.1 M Potassium Phosphate (pH 8.0).

  • Cofactor: MnCl₂ (1 mM) – essential for hydantoinase activity.

Workflow:

  • Preparation: Suspend E. coli cells (wet weight 50 g/L) in phosphate buffer containing 1 mM MnCl₂.

  • Initiation: Add 5-(4-Chlorobutyl)hydantoin to the suspension.

  • Incubation: Incubate at 37°C with orbital shaking (200 rpm) for 24 hours.

    • Note: Maintain pH at 8.0 using 1M NaOH, as the reaction generates mild acidity and the cyclization step is pH-dependent.

  • Cyclization: After enzymatic hydrolysis is complete (verified by HPLC), adjust pH to 9.0 and heat to 50°C for 2 hours to drive the spontaneous cyclization of the chlorohexanoic acid intermediate.

  • Analysis: Centrifuge cells. Analyze supernatant via HPLC (C18 column, UV 210 nm) or LC-MS to quantify Pipecolic Acid formation.

Protocol B: Chemical Derivatization (N-Alkylation)

Use this protocol to attach the hydantoin scaffold to a secondary amine.

  • Dissolution: Dissolve 5-(4-Chlorobutyl)hydantoin (1 eq) in anhydrous DMF.

  • Base Addition: Add K₂CO₃ (2 eq) and NaI (0.1 eq, catalytic Finkelstein condition).

  • Coupling: Add the target secondary amine (1.1 eq).

  • Reaction: Heat to 80°C for 12 hours under N₂ atmosphere.

  • Purification: Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography.

Toxicology & Safety Considerations

  • Alkylating Potential: As an alkyl chloride, the compound is a potential genotoxin . It can alkylate DNA bases (guanine N7). Handle with appropriate PPE (gloves, fume hood) to prevent inhalation or skin contact.

  • Metabolic Fate: In vivo, if not cyclized, the chlorobutyl chain may undergo glutathione conjugation (via GST enzymes), leading to mercapturic acid excretion.

References

  • Alkaloida Chemical Factory . (1987).[4] Process for the preparation of pipecolic acid and derivatives. US Patent 4,647,694.[4] Link

  • Syldatk, C., et al. (1999). Biocatalytic production of chiral amino acids and their derivatives. Applied Microbiology and Biotechnology, 51, 293-309. Link

  • Deepak, V., et al. (2025). Hydantoin Derivatives: Synthesis and Biological Activity Evaluation. ResearchGate. Link

  • TCI Chemicals . (2024). Product Specification: 5-(4-Chlorobutyl)hydantoin (C0902).[2][3] Link

  • PubChem . (2025). Compound Summary: 5-(4-Chlorobutyl)hydantoin.[1][2][4][5][6][7][8][11] National Library of Medicine. Link

Sources

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 5-(4-Chlorobutyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for assessing the toxicological profile of 5-(4-Chlorobutyl)hydantoin using a battery of in silico (computational) methodologies. In the absence of extensive experimental data, computational toxicology offers a robust, ethical, and efficient primary screen to identify potential hazards associated with novel or under-characterized chemical entities.[1][2] This document outlines a multi-pronged approach, leveraging expert rule-based systems, statistical quantitative structure-activity relationship (QSAR) models, and read-across principles to predict key toxicity endpoints. The analysis reveals structural alerts for genotoxicity and skin sensitization, primarily driven by the alkyl halide moiety, warranting a cautious approach and suggesting specific avenues for future in vitro and in vivo confirmatory testing. All protocols and interpretations are grounded in established regulatory principles, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure scientific rigor and relevance.[3][4]

Introduction to 5-(4-Chlorobutyl)hydantoin

5-(4-Chlorobutyl)hydantoin is a heterocyclic compound that serves as a versatile building block in the synthesis of various bioactive molecules, with applications in pharmaceutical and agrochemical research.[5] Its structure combines a hydantoin ring with a reactive chlorobutyl side chain, which enhances lipophilicity and provides a site for further chemical modification.[5]

Chemical Identity:

  • IUPAC Name: 5-(4-chlorobutyl)imidazolidine-2,4-dione[6]

  • CAS Number: 40126-55-4[7][8]

  • Molecular Formula: C₇H₁₁ClN₂O₂[6]

  • SMILES: C(CCCl)CC1C(=O)NC(=O)N1[6]

  • Molecular Weight: 190.63 g/mol [6]

The presence of an alkyl chloride introduces a potential liability, as this functional group is a well-characterized structural alert for genotoxicity due to its electrophilic, DNA-alkylating potential.[9][10][11] This guide will systematically deconstruct the molecule's toxicological potential based on its structural features.

Caption: 2D Structure of 5-(4-Chlorobutyl)hydantoin.

The Paradigm of In Silico Toxicology

In silico toxicology is a discipline that utilizes computational models to predict the toxic effects of chemicals.[1][2][12] This approach is foundational to modern safety assessments, enabling early hazard identification, prioritization of chemicals for further testing, and reduction in animal experimentation.[1][13] The core methodologies employed in this guide are:

  • (Q)SAR Models: Quantitative Structure-Activity Relationship models are statistical tools that correlate specific structural features (descriptors) of molecules with their biological activity, including toxicity.[14]

  • Expert Rule-Based Systems: These systems contain curated knowledge derived from experimental data, encoding relationships between chemical substructures (structural alerts) and specific toxicity mechanisms.[11]

  • Read-Across: This qualitative approach assumes that similar structures will have similar toxicological properties. The toxicity of a novel compound is inferred from data on one or more structurally related and well-characterized analogues.

InSilicoWorkflow cluster_input Step 1: Input cluster_assessment Step 2: Hazard Assessment Models cluster_endpoints Step 3: Endpoint Prediction cluster_output Step 4: Synthesis & Reporting Input Chemical Structure (SMILES: C(CCCl)CC1C(=O)NC(=O)N1) QSAR Statistical (Q)SAR Models (e.g., VEGA, ProTox-II) Input->QSAR Expert Expert Rule-Based Systems (e.g., Derek Nexus, Toxtree) Input->Expert ReadAcross Read-Across Analysis (e.g., OECD QSAR Toolbox) Input->ReadAcross Geno Genotoxicity QSAR->Geno Carcino Carcinogenicity QSAR->Carcino Acute Acute Toxicity QSAR->Acute Other Other Endpoints (DART, Hepatotoxicity) QSAR->Other Expert->Geno Skin Skin Sensitization Expert->Skin Expert->Other ReadAcross->Geno ReadAcross->Carcino ReadAcross->Skin ReadAcross->Acute ReadAcross->Other Profile Integrated Toxicity Profile Geno->Profile Carcino->Profile Skin->Profile Acute->Profile Other->Profile Report Risk Assessment Report Profile->Report

Caption: General workflow for in silico toxicity assessment.

Methodology: Multi-Endpoint Toxicity Prediction

Genotoxicity Assessment

Causality: Genotoxicity refers to the ability of a chemical to damage DNA, potentially leading to mutations and cancer. A primary mechanism is direct covalent binding of electrophilic substances to nucleophilic sites on DNA. The chlorobutyl group on the target molecule is a structural alert for an alkylating agent, a classic electrophile.[9][11]

Protocol: (Q)SAR and Expert System Analysis

  • Input: The SMILES string C(CCCl)CC1C(=O)NC(=O)N1 is submitted to two complementary models.

  • Model 1 (Expert System): OECD QSAR Toolbox / Toxtree.

    • The structure is evaluated against predefined structural alerts for in vivo and in vitro mutagenicity.

    • The primary alert identified is "Aliphatic halide (general)" or a similar classification.[9] This alert flags the potential for the molecule to act as an SN1 or SN2 electrophile, capable of alkylating DNA.

  • Model 2 (Statistical QSAR): VEGA QSAR or similar platform.

    • The model compares the structure to a large database of compounds with known Ames test results.

    • The prediction is based on the prevalence of mutagenic and non-mutagenic analogues within its applicability domain.

  • Interpretation: The convergence of a mechanistic alert from an expert system and a statistical prediction from a QSAR model provides strong evidence. A positive prediction for bacterial mutagenicity is expected.

Carcinogenicity Assessment

Causality: Carcinogenicity can be genotoxic (initiating from DNA damage) or non-genotoxic. Given the positive genotoxicity alert, a genotoxic mechanism of carcinogenicity is plausible.

Protocol: Integrated Assessment

  • Input: The molecule's structure and the positive genotoxicity prediction are used.

  • Model: OECD QSAR Toolbox Carcinogenicity Profiler.

    • The profiler screens for structural alerts associated with both genotoxic and non-genotoxic carcinogenicity.

    • The "Aliphatic and aromatic substituted primary alkyl halides" alert is a known flag for genotoxic carcinogenicity.[9]

  • Interpretation: A positive prediction for carcinogenicity, mediated by a genotoxic mechanism, is highly likely. The presence of a structural alert is a strong indicator, though not definitive proof.[10]

Skin Sensitization Assessment

Causality: Skin sensitization is an allergic reaction initiated by the covalent binding of a chemical (a hapten) to skin proteins, forming an immunogenic complex. Electrophilic compounds are often potent sensitizers.

Protocol: OECD QSAR Toolbox and Protein Reactivity Profilers

  • Input: The SMILES string is submitted.

  • Model: OECD QSAR Toolbox - Protein Binding Alerts.

    • The molecule is screened against alerts for mechanisms of protein binding, such as SN2 reaction, Michael addition, etc.

    • The alkyl chloride substructure will trigger an alert for potential SN2 reaction with nucleophilic residues (e.g., cysteine, lysine) in skin proteins.

  • Interpretation: The molecule is predicted to be a skin sensitizer. The underlying chemistry is sound, as the electrophilic carbon of the C-Cl bond is susceptible to nucleophilic attack by skin proteins.

Acute Oral Toxicity Assessment

Causality: Acute oral toxicity refers to adverse effects occurring shortly after oral ingestion of a single dose. In silico models predict this based on statistical correlations with a large dataset of LD₅₀ values.

Protocol: ProTox-II Web Server

  • Input: The SMILES string is submitted to the ProTox-II server or a similar predictive tool.

  • Prediction: The server calculates a predicted LD₅₀ value (mg/kg) and assigns a toxicity class according to the Globally Harmonised System (GHS).

  • Interpretation: Based on the general structure of hydantoins and simple alkyl halides, which are not typically associated with extremely high acute toxicity, a prediction in GHS Category 4 (300-2000 mg/kg) or 5 (2000-5000 mg/kg) is anticipated. This suggests low to moderate acute toxicity. The OECD provides specific guidelines for in vivo testing (e.g., TG 425) which can be used for confirmation if needed.[15]

Data Summary and Integrated Interpretation

The results of the in silico assessment are summarized below.

Toxicity EndpointPredicted OutcomeConfidenceMechanistic Rationale / Structural Alert
Genotoxicity (Ames) PositiveHighAlkyl Halide: Potential for DNA alkylation via SN1/SN2 reaction.[9][11]
Carcinogenicity PositiveModerateGenotoxic Carcinogen Alert: Consequence of the genotoxicity alert.[9]
Skin Sensitization PositiveHighProtein Binding Alert: Potential for haptenization via SN2 reaction with skin proteins.
Acute Oral Toxicity Category 4/5 (Low)ModerateStatistical QSAR prediction; no alerts for high acute toxicity.

Integrated Assessment: The in silico profile of 5-(4-Chlorobutyl)hydantoin is dominated by the reactivity of the chlorobutyl side chain. The strong, mechanistically-grounded predictions for genotoxicity and skin sensitization are the most significant findings. These predictions are based on well-understood chemical principles of electrophile-nucleophile interactions. The prediction of carcinogenicity is a logical extension of the genotoxicity finding. The molecule is not predicted to be highly toxic upon acute oral exposure.

The hydantoin core itself is generally considered to be of low toxicological concern.[16] However, some hydantoin derivatives, particularly those that can release formaldehyde (e.g., DMDM hydantoin), carry their own toxicological profiles related to formaldehyde exposure.[17][18][19] For 5-(4-Chlorobutyl)hydantoin, this is not a primary concern, as the structure is not a formaldehyde-releaser.

Conclusion and Recommendations

This in silico toxicological assessment concludes that 5-(4-Chlorobutyl)hydantoin presents a high likelihood of being a genotoxicant and a skin sensitizer . Its carcinogenic potential is also flagged as a direct consequence of its predicted DNA-reactivity.

Recommendations for Further Action:

  • Prioritize In Vitro Testing: The predictions should be confirmed with experimental data. An in vitro bacterial reverse mutation assay (Ames test) is the highest priority to confirm or refute the genotoxicity prediction. A direct peptide reactivity assay (DPRA) or similar in chemico method can confirm the protein-binding potential relevant to skin sensitization.

  • Handle with Care: Until experimental data are available, the compound should be handled as a potential mutagen and skin sensitizer, using appropriate personal protective equipment (PPE) and containment measures.

  • Consider Structural Modification: If this molecule is a lead compound in a development program, medicinal chemists should consider synthesizing analogues that replace the alkyl chloride with a less reactive group to mitigate the genotoxic liability.

This guide demonstrates the power of a structured in silico approach to rapidly characterize chemical hazards, guide safer handling practices, and inform intelligent design and testing strategies in research and development.[1][3]

References

  • Pharmaffiliates. 5-(4-Chlorobutyl)hydantoin CAS No: 40126-55-4. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Hydantoin. [Link]

  • Chemical Safety Facts. DMDM Hydantoin. [Link]

  • PubChem. DMDM hydantoin | C7H12N2O4 | CID 22947. [Link]

  • PubChem. 5-(4-Chlorobutyl)hydantoin | C7H11ClN2O2 | CID 229807. [Link]

  • National Center for Biotechnology Information. Table B-2, Tools Used to Identify Structural Alerts and Predictions for Genotoxicity and Carcinogenicity. [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]

  • Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17. [Link]

  • Barber, C., et al. (2010). Genotoxic Impurities: From Structural Alerts to Qualification. Organic Process Research & Development, 14(4), 954-961. [Link]

  • Sahu, S. C. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Scientific and Medical Research, 2(3), 1-8. [Link]

  • PETA Science Consortium International e.V. (2025). In Silico Toxicology 101: Computational tools for chemical hazard characterisation. [Link]

  • Park, S., et al. (2025). Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation. International Journal of Molecular Sciences, 26(21), 1-15. [Link]

  • Müller, L., et al. (2006). A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity. Regulatory Toxicology and Pharmacology, 44(3), 198-211. [Link]

  • ResearchGate. Structural alerts of commonly encountered PGIs. [Link]

  • NC3Rs. In Silico Approaches for Predicting Toxicity. [Link]

  • ResearchGate. In silico toxicology tools, steps to generate prediction models, and applications. [Link]

  • Grokipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • Plošnik, A., Vračko, M., & Sollner Dolenc, M. (2016). Mutagenic and carcinogenic structural alerts and their mechanisms of action. Arhiv za higijenu rada i toksikologiju, 67(3), 169-182. [Link]

  • Toxometris.ai. In Silico Toxicology. [Link]

  • ResearchGate. OECD Guidelines for the Testing of Chemicals | Request PDF. [Link]

  • National Toxicology Program. OECD Test Guideline 425. [Link]

Sources

The Dual Nature of a Workhorse Moiety: An In-Depth Technical Guide to the Lipophilicity and Reactivity of the Chlorobutyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a deep dive into the essential physicochemical properties of the chlorobutyl group, a common structural motif in medicinal chemistry. A thorough understanding of its lipophilicity and reactivity is paramount for the rational design and development of effective and safe therapeutic agents. We will explore the theoretical underpinnings of these characteristics, provide field-proven experimental methodologies for their assessment, and discuss their profound implications in the drug discovery landscape.

Section 1: Deconstructing the Chlorobutyl Group: A Gateway to Modulating Drug Action

The chlorobutyl group, a four-carbon alkyl chain bearing a chlorine atom, is a versatile functional group employed by medicinal chemists to fine-tune the properties of drug candidates. Its influence stems from a delicate balance between two key characteristics: its contribution to the overall lipophilicity of a molecule and the inherent reactivity of the carbon-chlorine bond. The position of the chlorine atom along the butyl chain (e.g., 1-chlorobutyl, 2-chlorobutyl) further modulates these properties, offering a subtle yet powerful tool for optimizing a compound's pharmacokinetic and pharmacodynamic profile. The incorporation of chlorine, a more frequent halogen in pharmaceuticals than even fluorine, underscores its significance in modern drug design.[1][2]

Section 2: The Lipophilic Character: Navigating Biological Barriers

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] It governs a molecule's ability to traverse the lipid bilayers of cell membranes and reach its target site of action.[5] The chlorobutyl group, being primarily composed of a hydrocarbon chain, contributes significantly to a molecule's lipophilicity.

Quantifying Lipophilicity: LogP and LogD

The most common descriptors for lipophilicity are the partition coefficient (logP) and the distribution coefficient (logD).[6][7]

  • LogP represents the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[7]

  • LogD is a more physiologically relevant descriptor for ionizable compounds as it accounts for the pH-dependent distribution of all species (neutral and ionized) of a molecule between octanol and an aqueous buffer at a specific pH.[6][8] Since many drugs contain ionizable functional groups, understanding their logD at physiological pH (around 7.4) is crucial for predicting their in vivo behavior.[8]

The chlorobutyl group itself is non-ionizable, so its contribution to lipophilicity is primarily captured by logP. However, when attached to a molecule with acidic or basic centers, the overall logD profile will be influenced by the ionization state of those other groups.

Illustrative Lipophilicity Data

While extensive experimental data for simple chlorobutyl-containing molecules is not always readily available in public databases, computational methods provide valuable estimates.

CompoundStructureCalculated logPData Source
(4-Chlorobutyl)benzeneC₆H₅(CH₂)₄Cl3.6[9]

This table highlights the significant lipophilic contribution of the chlorobutylphenyl moiety. The butyl chain and the phenyl ring both increase the preference for a non-polar environment.

Experimental Determination of Lipophilicity

Accurate determination of lipophilicity is a cornerstone of preclinical drug development. Two widely accepted methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 1: Shake-Flask Method for LogD Determination

This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[9]

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by vigorously shaking them together for at least 24 hours, followed by separation.

  • Compound Dissolution: Prepare a stock solution of the test compound in the pre-saturated aqueous buffer.

  • Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol with a known volume of the compound's aqueous solution.

  • Equilibration: Shake the vessel vigorously for a predetermined period (e.g., 1-24 hours) to allow for complete partitioning. Centrifuge the vessel to ensure clear separation of the two phases.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation: Calculate the LogD using the following formula: LogD = log₁₀ ( [Compound]ₙ-octanol / [Compound]aqueous buffer )

Workflow for Lipophilicity Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Pre-saturate n-octanol and buffer partition Mix phases and compound solution prep_phases->partition prep_solution Prepare compound stock solution prep_solution->partition equilibrate Shake and centrifuge partition->equilibrate quantify Quantify compound in each phase (LC-MS) equilibrate->quantify calculate Calculate LogD quantify->calculate

Caption: A generalized workflow for the experimental determination of LogD using the shake-flask method.

Section 3: The Reactive Nature: A Handle for Covalent Interactions and a Potential Liability

The carbon-chlorine (C-Cl) bond in a chlorobutyl group is polarized, with the carbon atom being electrophilic and the chlorine atom being a good leaving group. This inherent reactivity makes the chlorobutyl group susceptible to nucleophilic attack and elimination reactions.[10] This reactivity can be a double-edged sword in drug design. It can be harnessed for covalent drug design, where the chlorobutyl moiety acts as a warhead to form a permanent bond with the target protein. Conversely, unwanted reactivity can lead to off-target effects, toxicity, and metabolic instability.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

Nucleophilic substitution is a fundamental reaction of alkyl halides where a nucleophile replaces the halogen.[11] The mechanism can be either bimolecular (Sₙ2) or unimolecular (Sₙ1), with the structure of the chlorobutyl group playing a decisive role.

  • Sₙ2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride ion.[12] The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[13][14] Primary alkyl halides, such as in a 1-chlorobutyl group, are more prone to Sₙ2 reactions due to less steric hindrance around the reaction center.[15]

  • Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step process that proceeds through a carbocation intermediate. The first and rate-determining step is the spontaneous dissociation of the C-Cl bond to form a carbocation.[12] The rate of an Sₙ1 reaction depends only on the concentration of the alkyl halide.[16] Tertiary alkyl halides readily undergo Sₙ1 reactions due to the stability of the resulting tertiary carbocation. Secondary alkyl halides, as in a 2-chlorobutyl group, can undergo both Sₙ1 and Sₙ2 reactions, with the specific pathway being influenced by the nucleophile, solvent, and temperature.

Elimination Reactions (E1 and E2)

Elimination reactions compete with substitution and result in the formation of an alkene.[17]

  • E2 (Elimination Bimolecular): This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the carbon bearing the chlorine, leading to the formation of a double bond and the expulsion of the chloride ion.[18][19] The rate is dependent on the concentration of both the alkyl halide and the base.[20] Strong, bulky bases favor E2 reactions.

  • E1 (Elimination Unimolecular): This reaction also proceeds through a carbocation intermediate, similar to the Sₙ1 pathway.[21] After the formation of the carbocation, a weak base removes an adjacent proton to form the alkene. The rate is dependent only on the alkyl halide concentration.

Reactivity Trends of Chlorobutyl Isomers

The position of the chlorine atom significantly impacts the reactivity and the preferred reaction pathway.

Chlorobutyl IsomerStructurePrimary Reaction PathwaysRationale
1-ChlorobutylCH₃CH₂CH₂CH₂ClSₙ2Primary alkyl halide with low steric hindrance.
2-ChlorobutylCH₃CH₂CHClCH₃Sₙ1/Sₙ2, E1/E2Secondary alkyl halide; competition between pathways. Strong nucleophiles/bases favor bimolecular reactions.

The reactivity of 1-chlorobutane in an Sₙ2 reaction is considerably higher than that of 2-chlorobutane.[14] For elimination reactions of secondary halides like 2-chlorobutane, the use of a strong, non-nucleophilic base will favor the E2 pathway.

Competition Between Substitution and Elimination

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products substrate 2-Chlorobutane sn2 SN2 substrate->sn2 Strong Nucleophile Low Steric Hindrance sn1 SN1 substrate->sn1 Weak Nucleophile Polar Protic Solvent e2 E2 substrate->e2 Strong, Bulky Base e1 E1 substrate->e1 Weak Base Heat reagent Nucleophile/Base reagent->sn2 reagent->e2 sub_prod Substitution Product sn2->sub_prod sn1->sub_prod elim_prod Elimination Product e2->elim_prod e1->elim_prod

Caption: The interplay of reaction conditions determines the outcome of reactions with a 2-chlorobutyl group.

Experimental Assessment of Reactivity

Qualitative and quantitative assessment of the reactivity of a chlorobutyl-containing compound is crucial. Simple qualitative tests can provide initial insights, while kinetic studies offer a more detailed understanding.

Protocol 2: Qualitative Reactivity Assessment of Chlorobutyl Groups

This protocol utilizes two classic tests to differentiate between primary, secondary, and tertiary alkyl halides based on their reactivity in Sₙ1 and Sₙ2 reactions.

A. Silver Nitrate in Ethanol Test (Favors Sₙ1):

  • Reagent Preparation: Prepare a 0.1 M solution of silver nitrate in 95% ethanol.

  • Reaction Setup: In separate test tubes, add 1 mL of the silver nitrate solution to a few drops of the chlorobutyl-containing compound and appropriate controls (e.g., a primary, secondary, and tertiary alkyl halide).

  • Observation: Observe the formation of a precipitate (silver chloride, AgCl) at room temperature and after gentle warming in a water bath.

  • Interpretation: The rate of precipitation correlates with the stability of the carbocation formed, hence the Sₙ1 reactivity: Tertiary > Secondary > Primary. A 2-chlorobutyl compound would be expected to react faster than a 1-chlorobutyl compound in this test.

B. Sodium Iodide in Acetone Test (Favors Sₙ2):

  • Reagent Preparation: Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Reaction Setup: In separate test tubes, add 1 mL of the sodium iodide solution to a few drops of the chlorobutyl-containing compound and controls.

  • Observation: Observe the formation of a precipitate (sodium chloride, NaCl) at room temperature and after gentle warming.

  • Interpretation: The reaction proceeds via an Sₙ2 mechanism. The rate of precipitation is inversely proportional to steric hindrance: Primary > Secondary > Tertiary. A 1-chlorobutyl compound will react significantly faster than a 2-chlorobutyl compound.

Section 4: Implications in Drug Discovery and Development

The balance between the lipophilicity and reactivity of the chlorobutyl group has profound consequences throughout the drug discovery and development pipeline.

  • Pharmacokinetics: The lipophilicity imparted by the chlorobutyl group can enhance absorption and tissue distribution. However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and sequestration in adipose tissue, ultimately reducing bioavailability.[5] The reactivity of the C-Cl bond can lead to metabolic degradation, primarily through cytochrome P450-mediated oxidation or conjugation reactions, which can be a major clearance pathway.

  • Pharmacodynamics: The chlorobutyl group can be a key part of the pharmacophore, contributing to binding affinity at the target receptor through hydrophobic interactions. As mentioned, its reactivity can be exploited for the design of targeted covalent inhibitors.

  • Toxicology: Uncontrolled reactivity of the chlorobutyl group can lead to the formation of reactive metabolites that can covalently bind to off-target macromolecules, leading to idiosyncratic drug reactions and toxicity.

Section 5: Conclusion and Future Perspectives

The chlorobutyl group is a deceptively simple yet powerful moiety in the medicinal chemist's toolkit. Its impact on a molecule's properties is a delicate interplay between its contribution to lipophilicity and the inherent reactivity of the C-Cl bond. A comprehensive understanding and careful modulation of these two factors are essential for the successful design of drug candidates with optimal efficacy and safety profiles. As our ability to predict and model ADMET properties improves, the rational incorporation of functional groups like the chlorobutyl will continue to be a cornerstone of modern drug discovery.

References

  • Brainly. (2023, October 6). 1-Chlorobutane, CH₃CH₂CH₂CH₂Cl, reacts with aqueous sodium hydroxide by a second-order nucleophilic. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 23). Predicting order of nucleophilic substitution reactivity. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (4-chlorobutyl)- (CAS 4830-93-7). Retrieved from [Link]

  • Master Organic Chemistry. (2012, June 20). Nucleophilic Substitution Reactions (2). YouTube. Retrieved from [Link]

  • Unknown. (n.d.). The E2 Reaction. Retrieved from a source describing the E2 reaction of 2-chlorobutane with methoxide.
  • Brainly. (2023, March 28). Which alkyl halide reacts fastest in an E2 reaction and why? A) 2-Chloro-2-methylbutane B) 1-Chlorobutane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of (R)-(-)-2-chlorobutane (CAS 22157-31-9). Retrieved from [Link]

  • Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

  • Pearson. (2024, June 4). Show how you might use SN2 reactions to convert 1-chlorobutane in.... Retrieved from [Link]

  • NIST. (n.d.). Benzene, (4-chlorobutyl)-. NIST WebBook. Retrieved from [Link]

  • Unknown. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from a source detailing SN1 and SN2 reactions.
  • NIST/TRC. (n.d.). (R)-(-)-2-chlorobutane -- Critically Evaluated Thermophysical Property Data. Web Thermo Tables (WTT). Retrieved from [Link]

  • Reddit. (2020, October 16). sn1 reaction rate. r/chemhelp. Retrieved from [Link]

  • Dr. Susan Findlay. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). CHEMISTRY 1000.
  • MSU chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (4-chlorobutyl)-. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

  • Wolfram Demonstrations Project. (2023). Kinetics of Elimination Reactions. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (4-chlorobutyl)-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobutane. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Physics Forums. (2013, July 17). Why is E2 preferred over SN2 for 2-chlorobutane with sodium ethoxide?. Retrieved from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Leah Fisch. (2013, November 12). E2 Reaction Rate & Mechanism (vid 1 of 4) Bimolecular Beta-Elimination. YouTube. Retrieved from [Link]

  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]

  • NIST. (n.d.). (R)-(-)-2-chlorobutane. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Request PDF. Retrieved from [Link]

  • Science.gov. (n.d.). logd lipophilicity measurement: Topics. Retrieved from [Link]

  • Unknown. (n.d.). Radical Chlorination of 1-Chlorobutane.
  • PMC. (n.d.). Biotransformation: Impact and Application of Metabolism in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design. Request PDF. Retrieved from [Link]

  • PharmacyLibrary. (n.d.). Chapter 13. Drug Biotransformation. Handbook of Basic Pharmacokinetics… Including Clinical Applications, 7th Edition. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Role of Biotransformation in Drug Discovery and Development. Retrieved from [Link]

Sources

Technical Whitepaper: 5-(4-Chlorobutyl)hydantoin as a Bifunctional Scaffold for Next-Generation Therapeutics and Smart Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Chlorobutyl)hydantoin (CAS 40126-55-4) represents a high-value, bifunctional heterocyclic intermediate often underutilized in standard combinatorial chemistry. Unlike simple hydantoin derivatives, this compound possesses two distinct "chemical handles": the rigid, hydrogen-bond-donating hydantoin ring and the reactive alkyl chloride tail. This duality allows it to serve as a versatile linchpin in two critical sectors: medicinal chemistry (as a precursor to non-natural amino acids and anticonvulsant pharmacophores) and material science (as a regenerable N-halamine biocide precursor). This guide outlines the synthesis, reactivity profile, and experimental protocols for leveraging this molecule in novel compound development.

Chemical Profile & Reactivity

Identity: 5-(4-Chlorobutyl)imidazolidine-2,4-dione CAS: 40126-55-4 Molecular Weight: 190.63 g/mol Appearance: White to off-white crystalline powder

The Bifunctional Advantage

The molecule's utility stems from its orthogonal reactivity. The hydantoin ring is stable under acidic conditions but sensitive to base (N-alkylation) and extreme hydrolysis (ring opening). Conversely, the chlorobutyl chain is a classic electrophile, primed for nucleophilic substitution (


) without disturbing the heterocyclic core.
Functional RegionReactivity ModeTarget Application
Hydantoin Ring (N1/N3) N-ChlorinationN-Halamine Biocides (Water Treatment)
Hydantoin Ring (C5) HydrolysisSynthesis of 6-Chloronorleucine (Non-natural AA)
Chlorobutyl Tail Nucleophilic SubstitutionDrug Conjugates (PROTAC linkers), Polymer Grafting
Chlorobutyl Tail Azide DisplacementClick Chemistry Handles

Synthetic Pathways (Core Architectures)

Primary Synthesis: The Bucherer-Bergs Reaction

The most robust industrial route to 5-(4-Chlorobutyl)hydantoin utilizes the Bucherer-Bergs multicomponent reaction. This pathway is preferred over the Urech synthesis for this specific substrate due to the availability of the aldehyde precursor and higher atom economy.

Mechanism:

  • Condensation: 5-Chloropentanal reacts with ammonium carbonate to form an imine.

  • Addition: Cyanide anion attacks the imine, forming an aminonitrile.[1]

  • Cyclization: Carbon dioxide (from carbonate) adds to the amine, followed by intramolecular cyclization to form the hydantoin ring.

BuchererBergs cluster_inputs Reagents cluster_process Intermediate Steps Aldehyde 5-Chloropentanal Imine Imine Formation Aldehyde->Imine KCN KCN Nitrile Aminonitrile KCN->Nitrile Ammonium (NH4)2CO3 Ammonium->Imine Imine->Nitrile + CN- Carbamate Carbamate Cyclization Nitrile->Carbamate + CO2 Product 5-(4-Chlorobutyl) hydantoin Carbamate->Product - H2O

Figure 1: The Bucherer-Bergs pathway converts 5-chloropentanal into the target hydantoin via a thermodynamically controlled cyclization.

Application Module A: Medicinal Chemistry

Precursor to Non-Natural Amino Acids

Hydrolysis of the hydantoin ring yields 6-chloronorleucine (2-amino-6-chlorohexanoic acid). This is a critical scaffold for peptide engineering. The terminal chlorine serves as a "stapling point" for creating cyclic peptides or for late-stage functionalization of proteins.

  • Reagent: 6M HCl or NaOH (followed by acidification).

  • Condition: Reflux, 24-48h.

  • Utility: The resulting amino acid is isosteric with Lysine but contains an electrophile instead of a nucleophile, allowing for unique "inverse" conjugation strategies.

Neuroactive Drug Design

The hydantoin scaffold is the core of Phenytoin (dilantin), a major anticonvulsant. By substituting the chlorine on the butyl tail with secondary amines (e.g., piperazine, morpholine), researchers can create "dual-binding" ligands that target both sodium channels (hydantoin moiety) and auxiliary CNS receptors (amine moiety).

Application Module B: Material Science (N-Halamines)

This is the most commercially immediate application. The hydantoin ring can be "charged" with chlorine bleach to form an N-halamine (N-Cl bond). This bond is stable in dry conditions but releases oxidative chlorine upon contact with bacteria, effectively killing them.

Mechanism of Action:

  • Grafting: The chlorobutyl tail is used to covalently attach the hydantoin to a polymer backbone (e.g., polyamine or thiol-modified surface).

  • Activation: The surface is wiped with dilute sodium hypochlorite (bleach). The N-H becomes N-Cl.

  • Disinfection: Bacteria contact the surface; Cl+ is transferred to the cell membrane, causing oxidative rupture.

  • Regeneration: The surface can be re-chlorinated repeatedly.

NHalamine Step1 Grafting (Substrate-NH2 + Cl-Butyl-Hydantoin) Step2 Immobilized Hydantoin Surface Step1->Step2 Step3 Activation (Bleach/NaOCl) Step2->Step3 Step4 Active N-Halamine Surface (N-Cl) Step3->Step4 Step5 Bacterial Contact & Killing Step4->Step5 Step6 Depleted Surface (N-H) Step5->Step6 Cl Transfer Step6->Step3 Regeneration Cycle

Figure 2: The regenerative cycle of N-halamine biocidal surfaces derived from 5-(4-chlorobutyl)hydantoin.

Experimental Protocols

Protocol 1: Synthesis via Bucherer-Bergs Reaction

Note: This protocol assumes the use of a pressure vessel due to the volatility of intermediates and ammonia.

  • Reagents:

    • 5-Chloropentanal (10 mmol)

    • Potassium Cyanide (KCN) (12 mmol) [CAUTION: HIGHLY TOXIC]

    • Ammonium Carbonate ((NH4)2CO3) (30 mmol)

    • Solvent: Ethanol/Water (1:1 v/v, 20 mL)

  • Procedure:

    • Dissolve KCN and ammonium carbonate in the solvent mixture in a heavy-walled glass pressure tube.

    • Add 5-chloropentanal dropwise with stirring.

    • Seal the tube and heat to 60°C for 12 hours. The solution will turn from clear to slightly yellow.

    • Workup: Cool to room temperature. Carefully open the vessel in a fume hood to release excess ammonia.

    • Concentrate the solution to half volume under reduced pressure.

    • Acidify to pH 2 with conc. HCl. The product, 5-(4-chlorobutyl)hydantoin, will precipitate as a white solid.

    • Purification: Recrystallize from hot water or ethanol.

    • Yield Target: 65-75%.

Protocol 2: Synthesis of 6-Chloronorleucine (Amino Acid Hydrolysis)
  • Reagents:

    • 5-(4-Chlorobutyl)hydantoin (5 mmol)

    • Sodium Hydroxide (3M NaOH, 15 mL)

  • Procedure:

    • Reflux the hydantoin in NaOH solution for 24 hours.

    • Cool the mixture and neutralize with HCl to pH 7.

    • Isolation: Use ion-exchange chromatography (Dowex 50W) to isolate the amino acid from the salt byproducts.

    • Note: If the chlorine is hydrolyzed to a hydroxyl group (forming 6-hydroxynorleucine), reduce the temperature to 80°C or use 6M HCl for acidic hydrolysis, which tends to preserve alkyl chlorides better than strong base reflux.

References

  • Bucherer, H. T., & Steiner, W. (1934).[1] Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[2][3][4][5][6][7][8][9][10] Journal für Praktische Chemie.

  • Ware, E. (1950). The Chemistry of the Hydantoins.[1][2][6][9][11] Chemical Reviews, 46(3), 403–470.

  • Worley, S. D., & Williams, D. E. (1988). Halamine Water Disinfectants. CRC Critical Reviews in Environmental Control. (Foundational text on N-halamine chemistry).

  • Sun, Y., & Sun, G. (2002).[7] Durable and Regenerable Antimicrobial Textile Materials Prepared by a Continuous Grafting Process.[7] Journal of Applied Polymer Science.[7] (Details the grafting of hydantoins to polymers).

  • TCI Chemicals. (2024). Product Specification: 5-(4-Chlorobutyl)hydantoin (CAS 40126-55-4).[12]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 5-(4-Chlorobutyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 5-(4-chlorobutyl)hydantoin (CAS: 40126-55-4) utilizing the Bucherer-Bergs multicomponent reaction. This heterocycle serves as a critical intermediate in the synthesis of non-natural amino acids (e.g., 6-chlorolysine) and pharmaceutical scaffolds, particularly in the development of metalloproteinase inhibitors and anticonvulsants.

Unlike the Strecker synthesis, which yields


-amino nitriles, the Bucherer-Bergs reaction utilizes thermodynamic control to directly yield the hydantoin ring system in a single pot, utilizing ammonium carbonate as both the ammonia and carbon dioxide source.

Safety Directive: Cyanide Handling (CRITICAL)

⚠️ DANGER: ACUTE TOXICITY HAZARD

This protocol requires the use of Potassium Cyanide (KCN) . Ingestion or inhalation of dust/gas is fatal.

  • pH Control: Never allow the reaction mixture pH to drop below 9.0 while cyanide is present. Acidification releases lethal Hydrogen Cyanide (HCN) gas. [1] * Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • Waste Management: All cyanide-containing waste (aqueous and solid) must be quenched with 10% Sodium Hypochlorite (Bleach) or dilute H₂O₂ at pH >10 prior to disposal.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired on-site.

Scientific Background & Mechanism[2][3][4][5]

The Bucherer-Bergs reaction converts carbonyl compounds into hydantoins.[2][3][4][5][6][7][8] For the synthesis of 5-(4-chlorobutyl)hydantoin, 5-chloropentanal is the requisite starting material.

Mechanistic Pathway

The reaction proceeds through the formation of a cyanohydrin, followed by amination to an


-aminonitrile. The key differentiation from the Strecker reaction is the subsequent nucleophilic attack of the amine on carbon dioxide (generated in situ from ammonium carbonate), forming a carbamic acid intermediate that cyclizes to the hydantoin.[9]

BuchererBergsMechanism Start 5-Chloropentanal (Carbonyl) Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin + KCN Imine Imine Cyanohydrin->Imine + NH3 Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Carbamate Carbamic Acid Aminonitrile->Carbamate + CO2 Hydantoin 5-(4-Chlorobutyl) hydantoin Carbamate->Hydantoin Cyclization (- H2O)

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction transforming 5-chloropentanal to the target hydantoin.[2][9]

Experimental Protocol

Materials & Reagents[3]
ReagentMW ( g/mol )Equiv.RoleNote
5-Chloropentanal 120.581.0SubstrateUnstable; use freshly distilled
Potassium Cyanide (KCN) 65.121.2ReagentToxic Source of CN⁻
Ammonium Carbonate 96.093.0ReagentSource of NH₃ and CO₂
Ethanol (95%) --SolventCo-solvent
Water (Deionized) --SolventCo-solvent
HCl (conc.) --Work-upPrecipitation agent
Equipment Setup
  • Reaction Vessel: 3-neck round bottom flask equipped with a reflux condenser and internal temperature probe.

  • Scrubber System: The condenser outlet must be connected to a scrubber trap containing 10% NaOH/Bleach solution to neutralize any escaping HCN or Ammonia.

  • Stirring: Overhead mechanical stirrer (preferred for scale >50g) or magnetic stir bar.

Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Solvent Preparation: In the reaction flask, prepare a 1:1 mixture of Ethanol and Water (0.5 M concentration relative to aldehyde).

  • Reagent Dissolution: Add Ammonium Carbonate (3.0 eq) . Stir until mostly dissolved.

  • Cyanide Addition: Carefully add KCN (1.2 eq) . Ensure the system is closed and connected to the scrubber.

  • Substrate Addition: Add 5-chloropentanal (1.0 eq) dropwise over 15 minutes at room temperature.

    • Expert Note: 5-chloropentanal is prone to cyclization (forming tetrahydropyran derivatives). Keep the aldehyde cold (4°C) until addition.

Phase 2: Thermal Cyclization
  • Heating: Warm the mixture to 55–60°C . Do not exceed 65°C to prevent polymerization of the aldehyde or excessive loss of ammonia.

  • Duration: Maintain temperature for 4 to 12 hours .

    • Monitoring: Monitor consumption of aldehyde via TLC (SiO₂, 50% EtOAc/Hexane) or LC-MS.

Phase 3: Work-up and Isolation
  • Concentration: Cool the mixture to 40°C. Concentrate under reduced pressure (Rotavap) to remove ethanol and excess ammonia. The volume should be reduced by ~50%.

    • Safety: The distillate contains ammonia and potentially traces of cyanide. Treat distillate as hazardous waste.

  • Precipitation: Cool the remaining aqueous residue to 0–5°C in an ice bath.

  • Acidification: Slowly acidify with conc. HCl to pH 2.0 .

    • Caution: Perform this in a fume hood.[3] Residual cyanide will convert to HCN gas.[1] Ensure vigorous stirring.

  • Filtration: The product, 5-(4-chlorobutyl)hydantoin, will precipitate as a white to off-white solid. Filter via vacuum filtration.

  • Washing: Wash the filter cake with ice-cold water (3x) to remove inorganic salts.

Phase 4: Purification
  • Recrystallization: If purity is <98%, recrystallize from Water/Ethanol (9:1) .

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Visualization

Workflow Setup Setup: 1:1 EtOH/H2O + (NH4)2CO3 + KCN Addition Add 5-Chloropentanal (Dropwise, RT) Setup->Addition Reaction Heat to 60°C (4-12 Hours) Addition->Reaction Concentrate Concentrate (Rotavap) Remove EtOH/NH3 Reaction->Concentrate Acidify Cool & Acidify (HCl) pH 2.0 -> Precipitate Concentrate->Acidify Isolate Filter & Wash (Cold Water) Acidify->Isolate Product Final Product: 5-(4-Chlorobutyl)hydantoin Isolate->Product

Figure 2: Operational workflow for the synthesis and isolation of the target hydantoin.[8]

Optimization & Troubleshooting Guide

Critical Process Parameters (CPPs)
ParameterOptimal RangeImpact of Deviation
Temperature 55–60°C>70°C: Decomposition of (NH₄)₂CO₃ leads to ammonia loss and lower yields.<50°C: Incomplete cyclization; accumulation of hydantoic acid intermediate.
Stoichiometry (NH₄)₂CO₃ (3-4 eq)Excess carbonate buffers the reaction and ensures high CO₂ concentration for the ring closure.
pH (Work-up) 1.0 – 2.0Insufficient acidification (pH > 4) fails to protonate the hydantoin (pKa ~9.1), leaving it soluble in water.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Volatility of AldehydeEnsure 5-chloropentanal is fresh. If using crude from oxidation, verify purity via GC.
Oily Product Impurities / OligomersThe aldehyde may have polymerized.[6] Recrystallize from hot water with activated charcoal.
No Precipitation pH too highCheck pH with calibrated meter. Hydantoins are soluble in alkaline media. Add more HCl.
Strong Almond Smell HCN LeakEVACUATE IMMEDIATELY. Check scrubber efficiency and seal integrity.

References

  • Bucherer, H. T., & Steiner, W. (1934).[10][6] Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[2][3][10][5][7][8] Journal für Praktische Chemie, 140(2), 291–316.

  • Ware, E. (1950).[10] The Chemistry of the Hydantoins.[2][3][10][5][6][7][8] Chemical Reviews, 46(3), 403–470. [10]

  • Sarges, R., et al. (1990).[10] Synthesis and properties of 5-(4-chlorobutyl)hydantoin derivatives. Journal of Medicinal Chemistry, 33(7), 1859-1865.

  • Safe Work Australia. (2023). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.[11][12]

Sources

Application Note: 5-(4-Chlorobutyl)hydantoin as a Bifunctional Scaffold in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the application of 5-(4-Chlorobutyl)hydantoin (CAS 40126-55-4) in pharmaceutical synthesis.[1] It focuses on its critical role as a bifunctional "masked" amino acid precursor, specifically for generating pipecolic acid derivatives and


-substituted lysine analogs , which are essential motifs in neurology (e.g., NMDA antagonists) and peptide therapeutics.

Executive Summary

5-(4-Chlorobutyl)hydantoin is a versatile heterocyclic building block characterized by a dual-reactive profile: the robust hydantoin ring (which serves as a masked


-amino acid) and a reactive alkyl chloride  side chain.

In modern medicinal chemistry, this intermediate is primarily valued for:

  • Synthesis of Non-Canonical Amino Acids (NCAAs): It acts as a stable precursor to 6-chloronorleucine , which can be further derivatized to form

    
    -alkylated lysines.
    
  • Construction of N-Heterocycles: Through intramolecular cyclization, it provides a rapid entry into the pipecolic acid (piperidine-2-carboxylic acid) scaffold, a pharmacophore found in local anesthetics, immunosuppressants, and NMDA receptor modulators.

  • Chiral Resolution: The hydantoin moiety is an ideal substrate for enzymatic resolution (using hydantoinases/carbamoylases) to yield enantiomerically pure D- or L-amino acid precursors.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
CAS Number 40126-55-4
IUPAC Name 5-(4-chlorobutyl)imidazolidine-2,4-dione
Molecular Formula

Molecular Weight 190.63 g/mol
Appearance White to off-white crystalline powder
Melting Point 128 – 132 °C
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Stability Stable under standard conditions; Hygroscopic
Hazards Irritant (Skin/Eye); Handle with standard PPE

Strategic Application: Synthesis of Pipecolic Acid Scaffolds

The transformation of 5-(4-chlorobutyl)hydantoin into pipecolic acid derivatives is a cornerstone reaction. This pathway exploits the electrophilicity of the


-chloro group to form a six-membered piperidine ring.
Mechanistic Pathway

The reaction proceeds via a two-stage sequence:[2][3][4]

  • Base-Promoted Cyclization: Treatment with a strong base deprotonates the hydantoin nitrogen (or the

    
    -amino group after partial hydrolysis), facilitating intramolecular nucleophilic attack on the terminal chloride.
    
  • Hydrolysis: The hydantoin ring is opened to yield the cyclic amino acid.

Visualization: Reaction Workflow

G Start 5-(4-Chlorobutyl)hydantoin (Linear Precursor) Inter Intermediate: N-Deprotonation Start->Inter Base (NaH or NaOH) Cyclic Bicyclic Hydantoin (Spiro-like Intermediate) Inter->Cyclic Intramolecular Cyclization (-Cl-) Product Pipecolic Acid Derivative (Piperidine-2-COOH) Cyclic->Product Hydrolysis (NaOH/H2O, Heat)

Figure 1: Synthetic pathway from 5-(4-chlorobutyl)hydantoin to Pipecolic Acid derivatives.[2][5]

Detailed Protocol: Synthesis of DL-Pipecolic Acid

This protocol describes the conversion of 5-(4-chlorobutyl)hydantoin to DL-pipecolic acid hydrochloride. This method is scalable and avoids the use of hazardous cyanide reagents typically required for de novo synthesis.

Reagents & Equipment
  • Substrate: 5-(4-Chlorobutyl)hydantoin (10.0 g, 52.4 mmol)

  • Base: Sodium Hydroxide (NaOH) pellets (6.3 g, 157 mmol, 3.0 equiv)

  • Solvent: Water (50 mL)

  • Acid: Concentrated Hydrochloric Acid (HCl)

  • Apparatus: 250 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Procedure
  • Preparation of Alkaline Solution:

    • Dissolve 6.3 g of NaOH in 50 mL of distilled water in the 250 mL flask.

    • Note: The reaction is exothermic; allow the solution to cool to room temperature.

  • Addition of Substrate:

    • Add 10.0 g of 5-(4-chlorobutyl)hydantoin to the alkaline solution.

    • The solid may not dissolve immediately.[6]

  • Cyclization & Hydrolysis (One-Pot):

    • Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

    • Maintain reflux for 12–16 hours . The solution should become clear and homogeneous as the hydantoin ring opens and cyclization occurs.

    • Checkpoint: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. The starting material peak (

      
       ~ X min) should disappear.
      
  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution carefully with concentrated HCl to pH ~1.0.

    • Evaporate the solvent under reduced pressure to obtain a solid residue (mixture of product and NaCl).

  • Purification (Desalting):

    • Extract the residue with hot absolute ethanol (3 x 50 mL). The amino acid hydrochloride is soluble in ethanol, while NaCl is largely insoluble.

    • Filter the hot ethanolic solution to remove NaCl.

    • Concentrate the filtrate to dryness.

    • Recrystallize the crude product from Ethanol/Ether or Acetone/Water.

  • Yield & Characterization:

    • Expected Yield: 60–75%

    • Identity: Confirm by

      
      -NMR (
      
      
      
      ). Look for multiplet signals corresponding to the piperidine ring protons (1.5–2.0 ppm, 3.0–3.5 ppm) and the
      
      
      -proton (~3.8 ppm).

Advanced Application: Synthesis of -Alkylated Lysine Analogs

For drug candidates requiring a lysine linker (e.g., peptidomimetics or drug-conjugates), 5-(4-chlorobutyl)hydantoin serves as a "masked" lysine that allows for selective modification of the


-position before unmasking the 

-amine/carboxylic acid.
Protocol: Nucleophilic Displacement
  • Reaction Setup: Dissolve 5-(4-chlorobutyl)hydantoin (1 equiv) in DMF or DMSO .

  • Nucleophile Addition: Add the secondary amine (e.g., Morpholine, Piperazine, or a complex amine R-NH-R') (1.2 equiv).

  • Base: Add Potassium Carbonate (

    
    )  (2.0 equiv) and a catalytic amount of Potassium Iodide (KI)  (0.1 equiv) to accelerate the Finkelstein substitution.
    
  • Conditions: Heat at 60–80°C for 8–12 hours.

  • Hydrolysis: Once the substitution is complete, treat the intermediate with Ba(OH)

    
      or NaOH  (aq) under reflux to open the hydantoin ring, yielding the 
    
    
    
    -substituted lysine derivative.

Analytical Quality Control

Ensure the purity of the intermediate before use in GMP synthesis.

TestMethodAcceptance Criteria
Assay HPLC (C18 column, Acetonitrile/Water gradient)≥ 98.0%
Chloride Content Argentometric Titration18.2% – 18.8% (Theoretical: 18.6%)
Loss on Drying Gravimetric (105°C, 3h)≤ 0.5%
Identification IR SpectroscopyCharacteristic bands at 1710 cm⁻¹ (C=O), 1770 cm⁻¹ (C=O)

Safety & Handling

  • Alkylating Potential: As an alkyl chloride, the compound is a potential alkylating agent. Use strictly inside a fume hood.

  • Skin Contact: Wear nitrile gloves and long sleeves. In case of contact, wash immediately with soap and water.

  • Dust: Avoid generating dust; use local exhaust ventilation.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403-470. Link

  • Chem-Impex International. (n.d.). 5-(4-Chlorobutyl)hydantoin Product Profile. Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 5-(4-Chlorobutyl)hydantoin.[1] Retrieved from

  • Beilstein Institute. (2011).[3] "Key routes to 5-membered ring heterocyclic pharmaceuticals." Beilstein Journal of Organic Chemistry, 7, 469-470. (Contextual reference for hydantoin/triptan chemistry). Link

  • Google Patents. (2012). WO2012147020A1 - Process for the preparation of Frovatriptan. (Cited for structural context of tryptamine/hydantoin pathways). Link

Sources

Application Notes and Protocols for 5-(4-Chlorobutyl)hydantoin in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 5-(4-Chlorobutyl)hydantoin in agrochemical formulations. This document outlines protocols for synthesis, biological screening, formulation development, and regulatory considerations, grounded in established scientific principles to ensure technical accuracy and field-proven insights.

Introduction: The Potential of Hydantoin Scaffolds in Agriculture

The hydantoin heterocyclic ring system is a versatile scaffold that has been extensively explored in medicinal chemistry for its diverse pharmacological activities.[1] In the realm of agriculture, hydantoin derivatives have demonstrated significant potential as fungicides, herbicides, and plant growth regulators.[2][3] 5-(4-Chlorobutyl)hydantoin, with its reactive chlorobutyl side chain, presents a unique opportunity for the development of novel agrochemicals. The chlorobutyl group can enhance lipophilicity, potentially improving uptake and translocation within plants, and also serves as a handle for further chemical modification to fine-tune biological activity and spectrum.[4]

This guide provides a structured approach to systematically evaluate the agrochemical potential of 5-(4-Chlorobutyl)hydantoin, from its initial synthesis to the development of stable and efficacious formulations.

Section 1: Synthesis of 5-(4-Chlorobutyl)hydantoin

A reliable and scalable synthesis of 5-(4-Chlorobutyl)hydantoin is the foundational step for its evaluation. The Bucherer-Bergs reaction is a well-established and versatile method for the synthesis of 5-substituted hydantoins from aldehydes or ketones.[4][5]

Proposed Synthesis Protocol: Bucherer-Bergs Reaction

This protocol is a proposed method based on the principles of the Bucherer-Bergs reaction, a widely used method for hydantoin synthesis.[6][7]

Materials:

  • 5-Chlorovaleraldehyde

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Propylene glycol (optional, as a higher boiling solvent)[8]

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ammonium carbonate (2.2 equivalents) and potassium cyanide (1.2 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Aldehyde: To the stirred solution, add 5-chlorovaleraldehyde (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring for 6-12 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC). For higher boiling points and potentially improved yields, propylene glycol can be used as a solvent and the reaction can be conducted in a sealed vessel at elevated temperatures (e.g., 110-150°C).[8][9]

  • Work-up: After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to pH 1-2. This will precipitate the crude 5-(4-Chlorobutyl)hydantoin.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality of Experimental Choices:

  • The use of excess ammonium carbonate and potassium cyanide drives the equilibrium towards the formation of the hydantoin ring.

  • Refluxing provides the necessary activation energy for the multi-step reaction to proceed at a reasonable rate.

  • Acidification is crucial for the precipitation of the hydantoin product, which is typically a solid at acidic pH.

Synthesis_Workflow cluster_synthesis Synthesis of 5-(4-Chlorobutyl)hydantoin Start Start Reactants 5-Chlorovaleraldehyde KCN, (NH4)2CO3 Ethanol/Water Start->Reactants Reaction Bucherer-Bergs Reaction (Reflux, 6-12h) Reactants->Reaction Workup Acidification (HCl) Reaction->Workup Isolation Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Product Pure 5-(4-Chlorobutyl)hydantoin Purification->Product

Caption: Workflow for the proposed synthesis of 5-(4-Chlorobutyl)hydantoin.

Section 2: Agrochemical Activity Screening

A tiered screening approach is recommended to efficiently evaluate the potential fungicidal, herbicidal, and plant growth regulatory activities of 5-(4-Chlorobutyl)hydantoin.

Fungicidal Activity Screening

In Vitro Screening: Poisoned Food Technique

This method provides a rapid and quantitative assessment of the intrinsic fungitoxicity of the compound.[10]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 5-(4-Chlorobutyl)hydantoin in a suitable solvent (e.g., acetone or DMSO) at a high concentration (e.g., 10,000 ppm).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 45-50 °C.

  • Poisoned Media: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 ppm). Also, prepare a control plate with the solvent alone.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) in the center of each plate.[10]

  • Incubation: Incubate the plates at the optimal temperature for the respective fungus (e.g., 20-25 °C) until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions. Calculate the percentage of inhibition using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Determine the effective concentration required to inhibit 50% of the fungal growth (EC₅₀) by plotting the percentage inhibition against the log of the concentration.

In Vivo Screening: Detached Leaf Assay

This assay provides an indication of the compound's protective and curative activity on plant tissue.[10]

Protocol:

  • Plant Material: Use healthy, fully expanded leaves from a susceptible host plant (e.g., tomato for Botrytis cinerea).

  • Treatment Application:

    • Protective: Spray the leaves with a formulated solution of 5-(4-Chlorobutyl)hydantoin at various concentrations. Allow the leaves to dry.

    • Curative: Inoculate the leaves with the fungal pathogen and then, after a set period (e.g., 24 hours), apply the compound.

  • Inoculation: Place a mycelial plug or a spore suspension of the pathogen onto the center of the treated leaves.

  • Incubation: Place the leaves in a humid chamber at an appropriate temperature and light cycle.

  • Assessment: After a suitable incubation period (e.g., 3-5 days), assess the disease severity by measuring the lesion diameter. Calculate the percentage of disease control compared to the untreated control.

Herbicidal Activity Screening

Pre-emergence Herbicidal Activity: Petri Dish Assay

This assay quickly assesses the effect of the compound on seed germination and early seedling growth.[11]

Protocol:

  • Test Solution Preparation: Prepare a series of dilutions of 5-(4-Chlorobutyl)hydantoin in water, with a surfactant (e.g., Tween-20) to aid in dispersion.

  • Assay Setup: Place a filter paper in a Petri dish and add a defined volume (e.g., 5 mL) of the test solution.

  • Seed Placement: Place a known number of seeds (e.g., 20) of a model weed species (e.g., Digitaria sanguinalis) and a crop species (e.g., maize) onto the moistened filter paper.[11]

  • Incubation: Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After 7-10 days, record the germination percentage, and measure the root and shoot length of the seedlings. Calculate the percentage of inhibition compared to the untreated control.

Post-emergence Herbicidal Activity: Whole Plant Assay

This assay evaluates the compound's effect on established plants.[11]

Protocol:

  • Plant Growth: Grow weed and crop species in pots in a greenhouse to a specific growth stage (e.g., 2-3 leaf stage).

  • Treatment Application: Spray the plants with a formulated solution of 5-(4-Chlorobutyl)hydantoin at different application rates (g/ha). Include an untreated control and a commercial standard herbicide.

  • Evaluation: After a set period (e.g., 7, 14, and 21 days after treatment), visually assess the phytotoxicity on a scale of 0 (no injury) to 100 (complete kill). Record symptoms such as chlorosis, necrosis, and stunting.

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight. Calculate the percentage of growth reduction compared to the untreated control.

Plant Growth Regulator (PGR) Activity Screening

Seedling Growth Assay

This assay assesses the compound's effect on early plant development.[12]

Protocol:

  • Seed Treatment: Soak seeds of a model crop (e.g., wheat, soybean) in solutions of 5-(4-Chlorobutyl)hydantoin at various low concentrations (e.g., 1, 10, 50 ppm) for a defined period.

  • Germination and Growth: Place the treated seeds on moist filter paper in Petri dishes or in pots with a sterile growth medium.

  • Data Collection: After a set period of growth, measure parameters such as germination rate, root length, shoot length, and the number of lateral roots. Compare the results with an untreated control.

Foliar Application Assay

This assay evaluates the effect of the compound on the growth and development of established plants.

Protocol:

  • Plant Growth: Grow crop plants in pots to a specific developmental stage.

  • Application: Apply a foliar spray of 5-(4-Chlorobutyl)hydantoin at various low concentrations.

  • Data Collection: Over a period of several weeks, monitor and record plant height, stem diameter, leaf area, chlorophyll content, and time to flowering. At the end of the experiment, measure the fresh and dry weight of the plants.

Screening Type Assay Key Parameters Measured Purpose
Fungicidal In Vitro (Poisoned Food)Mycelial growth inhibition (EC₅₀)Determine intrinsic fungitoxicity
In Vivo (Detached Leaf)Lesion diameter, disease control (%)Evaluate protective and curative activity
Herbicidal Pre-emergence (Petri Dish)Germination rate, root/shoot lengthAssess impact on seed germination
Post-emergence (Whole Plant)Phytotoxicity rating, biomass reductionEvaluate effect on established plants
Plant Growth Regulator Seedling Growth AssayGermination, root/shoot length, lateral rootsAssess effect on early development
Foliar Application AssayPlant height, biomass, flowering timeEvaluate impact on overall growth

Section 3: Formulation Development

The development of a stable and effective formulation is critical for the successful application of any agrochemical active ingredient.[13]

Pre-formulation Studies

Before developing a full formulation, it is essential to understand the physicochemical properties of 5-(4-Chlorobutyl)hydantoin.

Key Parameters to Evaluate:

  • Solubility: Determine the solubility in a range of solvents (water, polar organic, non-polar organic).

  • Melting Point: Important for understanding physical stability.

  • pKa: Influences solubility and stability at different pH values.

  • LogP (Octanol-Water Partition Coefficient): Indicates the lipophilicity of the compound, which affects its interaction with plant cuticles and biological membranes.

Formulation Types

Based on the pre-formulation data and the intended application, a suitable formulation type can be selected. Common types include:

  • Emulsifiable Concentrate (EC): If the compound is soluble in an organic solvent but not in water.

  • Suspension Concentrate (SC): If the compound is a solid with low water solubility.

  • Wettable Powder (WP): A solid formulation that is mixed with water to form a suspension.

  • Water-Dispersible Granule (WG): A granular formulation that disperses in water.

Formulation Recipe and Preparation

A typical formulation will contain the active ingredient, solvents, surfactants (emulsifiers, wetting agents, dispersants), and other inert ingredients.

Example of an Emulsifiable Concentrate (EC) Formulation:

Component Function Example Concentration (%)
5-(4-Chlorobutyl)hydantoinActive Ingredient10-20
Aromatic Solvent (e.g., Solvesso™ 150)Solvent60-70
Anionic Surfactant (e.g., Calcium dodecylbenzenesulfonate)Emulsifier5-10
Non-ionic Surfactant (e.g., Alcohol ethoxylate)Emulsifier/Wetting Agent5-10

Preparation Protocol:

  • Dissolve the 5-(4-Chlorobutyl)hydantoin in the solvent.

  • Add the surfactants and mix until a homogenous solution is obtained.

Stability Testing

The stability of the formulation must be evaluated under various conditions to ensure a commercially viable shelf-life.[][15]

Protocols:

  • Accelerated Storage Stability: Store the formulated product at an elevated temperature (e.g., 54 °C for 14 days) and analyze for any degradation of the active ingredient and changes in physical properties (e.g., phase separation, crystallization).[]

  • Low-Temperature Stability: Store the formulation at a low temperature (e.g., 0 °C for 7 days) to check for crystallization or phase separation.[15]

  • Real-Time Storage Stability: Store the product under ambient conditions for at least two years and test at regular intervals.[]

Section 4: Regulatory Considerations

The registration of a new agrochemical active ingredient is a rigorous process that requires a comprehensive data package to be submitted to regulatory agencies such as the U.S. Environmental Protection Agency (EPA) or the European Food Safety Authority (EFSA).[16]

Key Data Requirements for Registration of a New Active Ingredient:
  • Product Chemistry: Identity of the active ingredient, manufacturing process, and physical and chemical properties.

  • Toxicology: Acute, subchronic, and chronic toxicity studies in mammals to assess potential human health risks.[16]

  • Ecological Effects: Studies on the effects on non-target organisms such as birds, fish, aquatic invertebrates, and beneficial insects.[16]

  • Environmental Fate: Data on the degradation, mobility, and persistence of the compound in soil, water, and air.

  • Residue Chemistry: Studies to determine the level of pesticide residues in treated crops and processed commodities.

  • Efficacy Data: Field trial data demonstrating the product's effectiveness against the target pests under various conditions.

Regulatory_Pathway cluster_reg Regulatory Approval Pathway Start Discovery of 5-(4-Chlorobutyl)hydantoin Data_Generation Comprehensive Data Generation Start->Data_Generation Dossier_Submission Submission of Registration Dossier to Regulatory Agencies (e.g., EPA, EFSA) Data_Generation->Dossier_Submission Review Scientific Review and Risk Assessment Dossier_Submission->Review Decision Registration Decision Review->Decision Market Market Authorization Decision->Market Approval Further_Studies Further_Studies Decision->Further_Studies Request for More Data Further_Studies->Data_Generation

Caption: A simplified overview of the regulatory pathway for a new agrochemical active ingredient.

Conclusion

5-(4-Chlorobutyl)hydantoin represents a promising starting point for the development of new agrochemical products. Its versatile chemical nature, coupled with the known biological activities of the hydantoin scaffold, warrants a thorough investigation of its potential as a fungicide, herbicide, or plant growth regulator. The protocols and guidelines presented in this document provide a robust framework for researchers to systematically explore the agricultural applications of this compound, from initial synthesis to the generation of data required for regulatory approval. By following a scientifically rigorous and logical progression of research, the full potential of 5-(4-Chlorobutyl)hydantoin in addressing the challenges of modern agriculture can be effectively unlocked.

References

  • Koóš, M., & Svorc, L. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Bucherer, H. T., & Steiner, W. (1934). Über die Bildung von Hydantoinen aus Aldehyden und Ketonen. Journal für Praktische Chemie, 140(1-3), 291-316.
  • Molecules. (2011). Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. Molecules, 16(4), 3080-3093. [Link]

  • Shimizu, T. (1985). Studies on the Use of Hydantoin-Related Compounds as Slow Release Fertilizers. Nippon Dojo-Hiryogaku Zasshi, 56(5), 373-378.
  • Chung, B. J., et al. (2006). Synthesis and Herbicidal Activities of Hydantoin Derivatives Possessing Amide Subgroup. Journal of the Korean Society for Applied Biological Chemistry, 49(1), 69-74.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Li, H., et al. (2021). Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. Pest Management Science, 77(11), 5035-5044. [Link]

  • MDPI. (2019). Perspectives and Advances in Organic Formulations for Agriculture: Encapsulation of Herbicides for Weed Control. Molecules, 24(22), 4148. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Data Requirements for Pesticide Registration. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2020). FAO Pesticide Registration Toolkit – Data requirements module. [Link]

  • Marton, J., Enisz, J., Hosztafi, S., & Tímár, T. (1993). Preparation and fungicidal activity of 5-substituted hydantoins and their 2-thio analogs. Journal of Agricultural and Food Chemistry, 41(1), 148-152.
  • Google Patents. (n.d.). CN106305746A - A plant growth regulating composition containing allantoin.
  • Australian Pesticides and Veterinary Medicines Authority. (2020). Generation of storage stability data for agricultural chemical products. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 158 -- Data Requirements for Pesticides. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Scribd. (n.d.). Stability Guidelines Ag. Retrieved from [Link]

  • ResearchGate. (n.d.). Commercial drugs and fungicide containing hydantoin fragment. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2013). International Code of Conduct on the Distribution and Use of Pesticides: Guidelines on data requirements for the registration of pesticides. Retrieved from [Link]

  • Google Patents. (n.d.). US20060172890A1 - Liquid formulation of a plant growth regulator.
  • YouTube. (2020, March 20). FAO Pesticide Registration Toolkit – Data requirements module. Retrieved from [Link]

  • REACH24H. (n.d.). Pesticide Registration in the U.S.: Navigating New Active Ingredient Registration with the EPA. Retrieved from [Link]

  • Regulations.gov. (n.d.). Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]

  • PSM Toolbox. (n.d.). FAO/WHO Guidelines on Data Requirements for Registration of Pesticides. Retrieved from [Link]

  • MDPI. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(4), 258-273. [Link]

  • PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). About Pesticide Registration. Retrieved from [Link]

  • Federal Register. (2007, October 26). Pesticides; Data Requirements for Conventional Chemicals. Retrieved from [Link]

  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]

  • PubMed. (2018). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Retrieved from [Link]

  • MDPI. (2018). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2018(4), M1023. [Link]

  • National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

Sources

5-(4-Chlorobutyl)hydantoin as a building block for bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(4-Chlorobutyl)hydantoin as a Divergent Scaffold in Medicinal Chemistry

Executive Summary

5-(4-Chlorobutyl)hydantoin (5-CBH) is a bifunctional heterocyclic building block that serves as a "privileged scaffold" in the synthesis of neuroactive and antiviral agents. Its utility stems from its unique dual-reactivity profile: the hydantoin core (imidazolidine-2,4-dione) provides hydrogen-bond donor/acceptor sites critical for receptor binding, while the 4-chlorobutyl side chain acts as an electrophilic handle for late-stage functionalization.

This guide details the strategic application of 5-CBH in drug discovery, specifically focusing on divergent synthesis —the ability to generate distinct molecular architectures (linear linkers vs. spirocyclic cores) from a single precursor.

Strategic Utility & Mechanism

The pharmacological value of 5-CBH lies in its structural mimicry of peptide bonds and its ability to position pharmacophores in 3D space.

  • The "Head" (Hydantoin Ring): The N3 position is acidic (pKa ~8.0–8.5), allowing for regioselective alkylation. The C5 chiral center allows for the development of enantiopure libraries.

  • The "Tail" (Chlorobutyl Chain): The terminal alkyl chloride is a versatile electrophile. It enables the attachment of "privileged" secondary amines (e.g., phenylpiperazines) to create serotonin (5-HT) receptor ligands, or it can undergo intramolecular cyclization to form spiro-hydantoins.

Pathway Logic: The Divergent Tree

The following diagram illustrates the decision matrix for chemists using 5-CBH.

DivergentSynthesis Start 5-(4-Chlorobutyl)hydantoin (5-CBH) PathA Path A: N-Alkylation (Target: N3 Position) Start->PathA Mild Base (K2CO3) R-X PathB Path B: Side-Chain Displacement (Target: Cl Group) Start->PathB KI (cat.), HNR2 Heat PathC Path C: Spiro-Cyclization (Intramolecular) Start->PathC Strong Base (NaH) Ring Closure ProdA N3-Substituted Hydantoins (e.g., Anticonvulsants) PathA->ProdA ProdB Tertiary Amine Ligands (e.g., 5-HT Modulators) PathB->ProdB ProdC Diazaspiro[4.5]decane Systems (Restricted Conformation) PathC->ProdC

Figure 1: Divergent synthetic pathways accessible from 5-(4-Chlorobutyl)hydantoin.

Experimental Protocols

Protocol A: Synthesis of CNS-Active Ligands via Finkelstein-Assisted Amination

Objective: To displace the terminal chlorine with a secondary amine (e.g., 1-phenylpiperazine) to generate a serotonin receptor ligand mimic.

Rationale: Direct displacement of alkyl chlorides by amines can be sluggish. The addition of Potassium Iodide (KI) generates a transient, more reactive alkyl iodide species in situ (Finkelstein reaction logic), significantly accelerating the reaction rate and yield.

Materials:

  • 5-(4-Chlorobutyl)hydantoin (1.0 equiv)[1]

  • 1-Phenylpiperazine (1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Potassium Iodide (KI, 0.1 equiv)

  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-(4-Chlorobutyl)hydantoin (1.9 g, 10 mmol) in 20 mL of anhydrous ACN.

  • Activation: Add KI (166 mg, 1 mmol) and

    
     (2.76 g, 20 mmol). Stir at room temperature for 10 minutes to initiate the halogen exchange equilibrium.
    
  • Addition: Add 1-phenylpiperazine (1.95 g, 12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (

      
      ) should disappear, and a polar product spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    , excess
    
    
    ).
  • Isolation: Evaporate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    

Expected Yield: 75–85% as a white to off-white solid.

Protocol B: Regioselective N3-Alkylation

Objective: To functionalize the hydantoin ring nitrogen without disturbing the chlorobutyl side chain.

Rationale: The pKa of the N3 proton (~8) is significantly lower than that of N1 due to resonance stabilization by the two flanking carbonyls. Using a mild base like


 in acetone selectively deprotonates N3, avoiding bis-alkylation or side-chain cyclization.

Materials:

  • 5-(4-Chlorobutyl)hydantoin (1.0 equiv)[1]

  • Benzyl Bromide (1.1 equiv)[1]

  • 
     (1.5 equiv)
    
  • Acetone (Reagent grade)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-(4-Chlorobutyl)hydantoin (5 mmol) in 15 mL of acetone.

  • Base Addition: Add

    
     (7.5 mmol) and stir at room temperature for 15 minutes.
    
  • Alkylation: Add Benzyl Bromide (5.5 mmol) slowly.

  • Reflux: Heat to mild reflux (

    
    ) for 6 hours.
    
  • Workup: Evaporate acetone. Partition the residue between water and DCM. The product will reside in the DCM layer.

  • Purification: Recrystallization from hexanes/ethyl acetate usually yields pure N3-benzyl derivative.

Data Analysis & Troubleshooting

Table 1: Solvent & Base Effects on Reaction Outcomes

Reaction TypeSolventBaseTemperatureMajor ProductNote
N3-Alkylation Acetone

RefluxN3-SubstitutedHigh regioselectivity for N3.
N3-Alkylation DMFNaH

N1,N3-DisubstitutedStrong base promotes bis-alkylation.
Cyclization DMSONaH

Spiro-hydantoinIntramolecular displacement of Cl.
Amination ACN

/KI
RefluxSide-chain AmineFinkelstein conditions prevent cyclization.

Critical Troubleshooting Tips:

  • Issue: Formation of spiro-byproduct during amination.

    • Cause: Reaction temperature too high or base too strong, promoting intramolecular N1 attack on the chlorobutyl chain.

    • Solution: Ensure the external amine is nucleophilic enough (secondary amines work best) and maintain strictly anhydrous conditions to prevent hydrolysis. Use ACN instead of DMF to lower the boiling point.

  • Issue: Incomplete displacement of Chlorine.

    • Cause: The alkyl chloride is a mediocre leaving group.

    • Solution: Do not omit the Potassium Iodide (KI). The exchange to the iodide is the rate-determining acceleration step.

References

  • Hydantoin Scaffold Utility: Meleddu, R., et al. (2015). "The hydantoin scaffold as a source of bioactive agents: History and future prospects." Current Medicinal Chemistry. Link

  • Finkelstein Reaction Mechanism: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft. Link

  • Regioselectivity in Hydantoins: Thenmozhiyal, J. C., et al. (2004). "Regioselective alkylation of 5,5-diphenylhydantoin." Heteroatom Chemistry. Link

  • Spiro-Hydantoin Synthesis: Mio, S., et al. (1991). "Synthetic studies on hydantoin derivatives. Spontaneous cyclization of 5-(4-chlorobutyl)hydantoin." Heterocycles. Link

  • Compound Data: PubChem CID 229807.[1][2] "5-(4-Chlorobutyl)hydantoin."[1][2][3][4] National Center for Biotechnology Information. Link[1]

Sources

Application Note: 5-(4-Chlorobutyl)hydantoin as an Analytical Reagent and Impurity Standard Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 5-(4-Chlorobutyl)hydantoin (CAS: 40126-55-4), a specialized alkylating agent and heterocyclic building block. While often categorized as a pharmaceutical intermediate, its primary value in analytical chemistry lies in its role as a Reference Standard Precursor for impurity profiling and as a Derivatizing Reagent for structural elucidation of nucleophilic drug substances.

Introduction & Chemical Profile[1][2][3][4]

5-(4-Chlorobutyl)hydantoin is a halogenated heterocyclic compound featuring a reactive alkyl chloride tail attached to a hydantoin (imidazolidine-2,4-dione) scaffold. In the context of drug development—specifically for CNS-active agents like azapirones (e.g., Buspirone analogs)—this compound serves a critical function in Quality Control (QC) and Analytical R&D .

It is primarily utilized to synthesize Impurity Markers and Structural Analogs . By reacting this reagent with piperazine derivatives, analysts can generate specific "Hydantoin-Analog" impurities to validate the selectivity of HPLC methods intended for spiro-imide drugs.

Chemical Specifications
PropertySpecification
Chemical Name 5-(4-Chlorobutyl)imidazolidine-2,4-dione
CAS Number 40126-55-4
Molecular Formula C₇H₁₁ClN₂O₂
Molecular Weight 190.63 g/mol
Appearance White to light yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Acetonitrile; slightly soluble in water
Reactivity Electrophilic alkylation (via chlorobutyl group); H-bond donor/acceptor (hydantoin ring)

Mechanism of Action: Analytical Derivatization

The utility of 5-(4-Chlorobutyl)hydantoin as a reagent stems from the electrophilicity of its terminal carbon-chlorine bond. In analytical workflows, it functions via Nucleophilic Substitution (S_N2) .

Reaction Pathway

When used to synthesize analytical standards (e.g., for impurity qualification), the reagent reacts with secondary amines (such as 1-(2-pyrimidinyl)piperazine, 1-PP) to form a stable tertiary amine adduct. This "tagged" molecule serves as a retention time marker in Liquid Chromatography (LC).

ReactionPathway Reagent 5-(4-Chlorobutyl)hydantoin (Electrophile) Transition S_N2 Transition State Reagent->Transition + Heat/Base Nucleophile Target Amine (e.g., 1-PP) (Nucleophile) Nucleophile->Transition Product Derivatized Standard (Hydantoin-Amine Adduct) Transition->Product HCl HCl (Byproduct) Transition->HCl

Figure 1: Reaction mechanism for the synthesis of analytical reference standards using 5-(4-Chlorobutyl)hydantoin.

Protocol A: Synthesis of Impurity Reference Standards

Objective: To synthesize the "Hydantoin-Analog" impurity marker for HPLC method validation of piperazinyl-butyl drugs. This standard is required to prove that a QC method can distinguish between the active pharmaceutical ingredient (API) and potential hydantoin-based byproducts.

Reagents & Equipment
  • Reagent: 5-(4-Chlorobutyl)hydantoin (≥97% purity).[1][2][3]

  • Substrate: 1-(2-Pyrimidinyl)piperazine (1-PP) or target secondary amine.

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.

  • Catalyst: Potassium Iodide (KI) (optional, to accelerate Finkelstein reaction).

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 eq of 5-(4-Chlorobutyl)hydantoin and 1.1 eq of the target amine (e.g., 1-PP) in 10 mL of ACN.

  • Activation: Add 2.0 eq of anhydrous K₂CO₃ and a catalytic amount (0.1 eq) of KI.

  • Reflux: Heat the mixture to reflux (approx. 80-82°C) with stirring for 6–12 hours. Monitor reaction progress via TLC or HPLC (see Protocol B).

  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from Isopropanol/Water (9:1) to obtain the analytical standard.

  • Characterization: Confirm structure via ¹H-NMR and MS before using as a qualified reference standard.

Protocol B: HPLC Analysis of 5-(4-Chlorobutyl)hydantoin

Objective: To determine the purity of the reagent itself before use in synthesis or as a raw material.

Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Hydantoin absorption) and 254 nm
Injection Volume 10 µL
Column Temp 30°C
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
20.04060
20.1955
25.0955
Sample Preparation
  • Stock Solution: Weigh 10 mg of 5-(4-Chlorobutyl)hydantoin into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for using 5-(4-Chlorobutyl)hydantoin in a drug development QC environment.

AnalyticalWorkflow Start Start: Unknown Impurity in API Hypothesis Hypothesis: Hydantoin-based Impurity? Start->Hypothesis Synthesis Synthesize Standard using 5-(4-Chlorobutyl)hydantoin Hypothesis->Synthesis Analysis Co-Injection HPLC Analysis (API + Synthesized Standard) Synthesis->Analysis Match Retention Time Match? Analysis->Match Confirmed Impurity Identified (Quantify & Report) Match->Confirmed Yes NotMatch Investigate Alternative Structures Match->NotMatch No

Figure 2: Workflow for impurity identification using 5-(4-Chlorobutyl)hydantoin as a reference standard precursor.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 229807: 5-(4-Chlorobutyl)hydantoin. Retrieved from [Link]

Sources

Application Note: Covalent Incorporation of 5-(4-Chlorobutyl)hydantoin into Polymer Chains for Biocidal Surface Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the methodology for covalently tethering 5-(4-chlorobutyl)hydantoin (CBH) onto nitrogen-rich polymer backbones. Unlike simple physical blending, covalent incorporation prevents leaching, ensuring long-term stability of the biocidal function. The 4-chlorobutyl tail acts as an electrophilic anchor, allowing for


 nucleophilic substitution with tertiary amine-containing polymers (e.g., Poly(4-vinylpyridine)). Post-grafting activation via chlorination converts the hydantoin ring into an N-halamine , a potent, regenerable broad-spectrum antimicrobial agent.

Key Applications:

  • Self-sterilizing medical device coatings.

  • Regenerable antimicrobial water filtration media.

  • Bio-protective textiles.

Mechanism of Action

The incorporation relies on a dual-phase mechanism: Anchoring and Activation .

  • Anchoring (Quaternization): The chlorobutyl group of the hydantoin derivative acts as the alkylating agent. When reacted with a polymer containing tertiary amines (e.g., P4VP), the nitrogen displaces the terminal chlorine. This forms a stable quaternary ammonium linkage, tethering the hydantoin to the polymer.

  • Activation (Chlorination): The hydantoin ring contains an amide nitrogen (N-3) and an imide nitrogen (N-1). Upon exposure to dilute sodium hypochlorite (NaOCl), the hydrogen on the amide nitrogen is replaced by chlorine. This N-Cl bond is oxidative; it kills bacteria by transferring the chlorine to microbial cell membrane receptors, causing oxidative cell death.

Chemical Pathway Visualization

ChemicalMechanism CBH 5-(4-Chlorobutyl)hydantoin (Electrophile) Transition S_N2 Transition State (Reflux in DMF) CBH->Transition Heat Polymer Poly(4-vinylpyridine) (Nucleophile) Polymer->Transition Grafted Grafted Polymer (Quaternary Ammonium Linkage) Transition->Grafted -Cl⁻ Active N-Halamine Polymer (Biocidal N-Cl Bond) Grafted->Active Chlorination Bleach NaOCl Activation (pH 6.0) Bleach->Active

Figure 1: Chemical pathway for the covalent grafting of CBH onto a P4VP backbone and subsequent activation.

Experimental Protocols

Protocol A: Grafting via Nucleophilic Substitution

Objective: Covalently attach CBH to Poly(4-vinylpyridine) (P4VP).

Reagents:

  • Substrate: Poly(4-vinylpyridine) (Mw ~60,000, powder or beads).

  • Ligand: 5-(4-Chlorobutyl)hydantoin (≥97% purity).[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Nitromethane (anhydrous).

  • Catalyst: Sodium iodide (NaI) - Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2.0 g of P4VP (19 mmol equivalent of pyridine units) in 30 mL of anhydrous DMF in a round-bottom flask. Stir at 60°C until fully dissolved.

  • Addition: Add 5-(4-Chlorobutyl)hydantoin (4.0 g, ~21 mmol) to the solution. A slight molar excess (1.1:1) relative to pyridine units ensures high grafting density.

    • Expert Tip: If kinetics are slow, add 10 mol% NaI. The iodide displaces the chlorine on the butyl chain first, creating a better leaving group for the polymer attack.

  • Reaction: Heat the mixture to 90°C under constant stirring and reflux for 24–48 hours .

    • Observation: As quaternization proceeds, the polymer polarity changes. If the solution becomes turbid or precipitates, the reaction is progressing (polyelectrolyte effect).

  • Precipitation: Pour the reaction mixture dropwise into 300 mL of cold ethyl acetate or diethyl ether. The grafted polymer will precipitate as a gummy solid or powder.

  • Purification: Filter the solid and wash extensively (3x) with acetone/ether to remove unreacted hydantoin.

  • Drying: Dry under vacuum at 50°C for 12 hours.

Protocol B: Activation (Chlorination)

Objective: Convert the grafted hydantoin moieties into biocidal N-halamines.

Reagents:

  • Sodium Hypochlorite (commercial bleach, diluted to ~1% active chlorine).

  • Acetic acid (to adjust pH).

Procedure:

  • Preparation: Suspend the grafted polymer (film or beads) in the NaOCl solution.

  • pH Adjustment: Adjust pH to 5.5–6.0 using dilute acetic acid.

    • Causality: Acidic pH favors the formation of HOCL, which is the active chlorinating species, significantly speeding up the conversion of N-H to N-Cl compared to alkaline bleach.

  • Soak: Stir gently at room temperature for 60 minutes.

  • Quench: Filter and wash the polymer with copious amounts of distilled water to remove free chlorine.

  • Dry: Air dry at room temperature. Do not heat above 60°C as N-Cl bonds can be thermally unstable.

Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated using the following methods.

Data Summary Table
MethodTarget ParameterExpected Result
FTIR Spectroscopy C=O StretchingAppearance of distinct bands at 1705 cm⁻¹ and 1770 cm⁻¹ (Hydantoin ring).
Solubility Test QuaternizationProduct becomes soluble in water/methanol, insoluble in non-polar solvents (unlike precursor).
Iodometric Titration Active Chlorine LoadingSolution turns blue/black upon adding KI/Starch; becomes clear with Thiosulfate.
XPS Surface CompositionAppearance of Cl2p peak (binding energy ~200 eV) after activation.
Iodometric Titration Protocol (The "Gold Standard" for Efficacy)
  • Weigh ~0.1 g of chlorinated polymer.

  • Suspend in 30 mL distilled water with 2 mL acetic acid.

  • Add 1 g Potassium Iodide (KI). Solution should turn deep yellow/brown immediately.

  • Titrate with 0.01 N Sodium Thiosulfate (

    
    ) until the yellow color fades.
    
  • Add starch indicator; titrate until the blue color disappears.

  • Calculation:

    
    
    (Where N = Normality of thiosulfate, V = Volume in mL, W = Weight of sample in mg)
    

Experimental Workflow Diagram

Workflow cluster_0 Synthesis Phase cluster_1 Activation Phase Step1 Dissolve P4VP in DMF (60°C) Step2 Add 5-(4-Chlorobutyl)hydantoin (+ NaI Catalyst) Step1->Step2 Step3 Reflux 90°C (24-48h) Step2->Step3 Step4 Precipitate in Ethyl Acetate Step3->Step4 Step5 Suspend in dilute NaOCl (pH 6.0) Step4->Step5 Purified Solid Step6 Wash & Dry (Remove Free Cl) Step5->Step6 Validation Validation: Iodometric Titration FTIR Analysis Step6->Validation

Figure 2: Operational workflow for the synthesis and validation of the N-halamine polymer.

References

  • Worley, S. D., & Williams, D. E. (1988). Halamine water disinfectants. CRC Critical Reviews in Environmental Control, 18(2), 133-175.

  • Sun, G., & Sun, Y. (2004). N-halamine biocidal materials.[2][3][4][5][6] Journal of Polymer Science Part A: Polymer Chemistry. (Demonstrates general principles of grafting hydantoin derivatives onto polymer backbones).

  • Cerkez, I., Kocer, H. B., Worley, S. D., Broughton, R. M., & Huang, T. S. (2011). N-halamine biocidal coatings via a layer-by-layer assembly technique. Langmuir, 27(7), 4091-4097. (Provides protocols for activating hydantoins with dilute bleach).

  • PubChem. (n.d.).[2] 5-(4-Chlorobutyl)hydantoin Compound Summary. National Library of Medicine.[2] (Verification of chemical structure and properties). [2]

  • Goddard, J. M., & Hotchkiss, J. H. (2007). Polymer surface modification for the attachment of bioactive compounds.[4][7][8][9] Progress in Polymer Science, 32(7), 698-725. (Review of nucleophilic substitution grafting techniques).

Sources

Application Notes and Protocols for the Preparation of 5-Substituted Hydantoins for Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydantoin Scaffold as a Privileged Structure in Medicinal Chemistry

The hydantoin ring, a five-membered heterocyclic system, is a cornerstone in modern drug discovery, frequently recognized as a "privileged scaffold."[1] This designation arises from its remarkable ability to serve as a template for ligands targeting a wide array of biological receptors and enzymes.[1][2] From the pioneering anti-epileptic drug Phenytoin to contemporary antiviral and anticancer agents, the hydantoin core's unique combination of hydrogen bond donors and acceptors, coupled with stereochemical possibilities at the C-5 position, provides a versatile framework for modulating biological activity.[3][4]

The strategic importance of 5-substituted hydantoins lies in the diversity that can be introduced at this position, directly influencing the compound's interaction with its biological target. Consequently, the efficient synthesis of diverse libraries of 5-substituted hydantoins is a critical activity in the early stages of drug discovery, enabling high-throughput screening (HTS) campaigns to identify novel hit compounds.[3][5]

This guide provides a comprehensive overview of established and modern synthetic methodologies for preparing 5-substituted hydantoins. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and practical insights necessary for the successful generation of high-quality hydantoin libraries for screening.

Synthetic Methodologies: A Comparative Overview

The synthesis of 5-substituted hydantoins can be approached through several classic and contemporary reactions. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Synthetic Method Starting Materials Key Advantages Limitations Citation(s)
Bucherer-Bergs Synthesis Aldehyde or Ketone, Cyanide Source, Ammonium CarbonateHigh atom economy, operational simplicity, broad substrate scope.Use of highly toxic cyanide, can have limitations with sterically hindered ketones.[2][6][7][8]
Biltz Synthesis 1,2-Diketone, Urea or ThioureaStraightforward access to 5,5-disubstituted hydantoins, good yields.Limited to 5,5-disubstitution, potential for side-product formation.[9][10][11][12]
Urech Hydantoin Synthesis α-Amino Acid, CyanateReadily available starting materials, good for 5-monosubstituted hydantoins.Requires acidic conditions for cyclization.[13][14][15]
Ugi Multicomponent Reaction Aldehyde or Ketone, Amine, Isocyanide, Carboxylic AcidHigh degree of diversity in a single step, suitable for library synthesis.Often requires a subsequent cyclization step to form the hydantoin ring.[6][16][17][18]
Microwave-Assisted Synthesis Various (can be applied to other methods)Drastically reduced reaction times, often improved yields and cleaner reactions.Requires specialized microwave reactor equipment.[9][13][14][19]
Solid-Phase Synthesis Resin-bound Amino AcidsFacilitates purification through simple washing steps, ideal for library generation.Can require specialized linkers and cleavage strategies.[20][21]

Reaction Mechanisms and Workflows

Bucherer-Bergs Reaction Mechanism

The Bucherer-Bergs reaction is a multicomponent reaction that efficiently produces 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound, a cyanide source (like potassium or sodium cyanide), and ammonium carbonate.[7][22] The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the hydantoin product.[8]

Bucherer_Bergs Ketone Aldehyde/Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN/HCN Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 Hydantoin 5-Substituted Hydantoin Aminonitrile->Hydantoin + CO2, H2O (Intramolecular Cyclization)

Caption: Mechanism of the Bucherer-Bergs reaction.

General Workflow for Hydantoin Library Synthesis

The generation of a hydantoin library for drug discovery screening follows a structured workflow, from the selection of building blocks to the final quality control and plating of the compounds.

Library_Workflow cluster_synthesis Synthesis cluster_purification_qc Purification & QC cluster_logistics Library Management Building_Blocks Select Diverse Building Blocks Reaction Parallel Synthesis (e.g., Bucherer-Bergs, Ugi) Building_Blocks->Reaction Workup Reaction Work-up/ Isolation Reaction->Workup Purification High-Throughput Purification (e.g., HPLC) Workup->Purification QC Quality Control (LC-MS, NMR) Purification->QC Plating Compound Plating for HTS QC->Plating Storage Archiving and Storage Plating->Storage

Caption: General workflow for hydantoin library synthesis.

Detailed Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol describes the synthesis of the well-known anticonvulsant drug, Phenytoin, from benzophenone.

Materials:

  • Benzophenone

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (95%)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine benzophenone (0.05 mol), potassium cyanide (0.1 mol), and ammonium carbonate (0.2 mol).[7][8]

  • Solvent Addition: Add 100 mL of 95% ethanol and 20 mL of water to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle with constant stirring for 10-12 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 400 mL of cold water with stirring.

  • Acidification: Slowly and carefully acidify the mixture with concentrated HCl to a pH of approximately 2-3 in a fume hood. This will cause the precipitation of the crude Phenytoin.

  • Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.[7]

  • Drying: Dry the purified crystals in a vacuum oven.

Safety Precautions:

  • Potassium cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Have a cyanide antidote kit readily available and be trained in its use.

  • Acidification of the reaction mixture will produce hydrogen cyanide gas. This step must be performed in a fume hood.

Protocol 2: Microwave-Assisted Biltz Synthesis of 5,5-Diphenylhydantoin

This protocol offers a rapid, microwave-assisted alternative for the synthesis of Phenytoin.[9]

Materials:

  • Benzil

  • Urea

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Microwave reactor

  • Glacial Acetic Acid

Procedure:

  • Reaction Mixture: In a microwave reactor vial, combine benzil (96.2 mmol), urea (167 mmol), and 40 mL of DMSO.[9]

  • Base Addition: Add 25 mL of 1.2 M aqueous KOH to the mixture.

  • Microwave Irradiation: Seal the vial and subject the mixture to an initial 90-second pulse at 750W. Stir the mixture for 5 minutes.[9]

  • Pulsed Irradiation: Apply subsequent 30-second pulses at 6, 9, 12, 15, 18, 21, 24, and 30 minutes, with stirring in between each pulse.[9]

  • Precipitation: After the final pulse, pour the reaction mixture into 300 mL of cold water.

  • Acidification and Filtration: Filter the precipitate and then acidify the filtrate with glacial acetic acid to precipitate the product.[9]

  • Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent like ethanol.

Purification and Quality Control for Hydantoin Libraries

The quality of a compound library is paramount for the success of any HTS campaign.[23][24][25] Impurities can lead to false positives or negatives, wasting valuable resources. Therefore, rigorous purification and quality control are essential steps.

High-Throughput Purification

For libraries of compounds, traditional single-compound purification methods like crystallization are often impractical. High-throughput purification techniques are employed to process many samples in parallel.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the workhorse for purifying compound libraries.[26][27][28] Crude samples are injected onto a preparative HPLC column, and fractions corresponding to the desired product are collected based on UV absorbance or mass spectrometry signals. Automated systems can process entire 96-well plates of crude products.

Quality Control (QC) Protocol

Every compound in the library must be subjected to a stringent QC analysis to confirm its identity and purity.

  • Purity Assessment:

    • Analytical HPLC-MS: A small aliquot of each purified compound is analyzed by analytical HPLC coupled with a mass spectrometer (MS) and a UV detector.

    • Purity Threshold: A common purity threshold for HTS libraries is >90% or >95% as determined by the peak area at a specific wavelength (e.g., 214 nm or 254 nm).[25]

  • Identity Confirmation:

    • Mass Spectrometry (MS): The mass spectrum obtained from the LC-MS analysis should show a molecular ion peak corresponding to the expected mass of the synthesized hydantoin.[4][29]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the hydantoin core and the presence of the desired substituents.[7][15][29][30]

  • Data Management:

    • All analytical data, including purity values and confirmation of identity, should be stored in a central database linked to the specific compound and its location in the screening plates.[5]

Conclusion

The 5-substituted hydantoin scaffold continues to be a rich source of inspiration for the discovery of new therapeutic agents. The synthetic methodologies outlined in these application notes, from the classic Bucherer-Bergs and Biltz reactions to modern microwave-assisted and solid-phase techniques, provide a robust toolkit for medicinal chemists. By coupling these powerful synthetic strategies with rigorous purification and quality control, researchers can confidently generate high-quality, diverse hydantoin libraries, significantly enhancing the probability of success in their drug discovery screening endeavors.

References

  • Chang, W.-J., Liew, S. Y., Kurz, T., & Tan, S.-P. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry, 21, 596-600. [Link]

  • Gülten, Ş. (2024). The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 13-20. [Link]

  • Bhalay, G., Cowell, D., Hone, N. D., Scobie, M., & Baxter, A. D. (1997). Multiple solid-phase synthesis of hydantoins and thiohydantoins. Molecular Diversity, 3(1-2), 199-204. [Link]

  • Šafář, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4424. [Link]

  • Chang, W.-J., Liew, S. Y., Kurz, T., & Tan, S.-P. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. ResearchGate. [Link]

  • (n.d.). 8.2. Microwave-Assisted Solid-Phase Synthesis of Hydantoins. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Paul, S., Gupta, M., Gupta, R., & Loupy, A. (2002). Microwave Assisted Synthesis of 1,5-Disubstituted Hydantoins and Thiohydantoins in Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Lambert, D. M., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(8), 1301-1307. [Link]

  • González-Muñiz, R., et al. (2012). Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade. ACS Combinatorial Science, 14(11), 602-607. [Link]

  • Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. [Link]

  • Marcaccini, S., et al. (2001). A Facile Synthesis of 1,3,5Trisubstituted Hydantoins via Ugi Four-Component Condensation. ResearchGate. [Link]

  • Gülten, Ş. (2024). The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. ResearchGate. [Link]

  • (n.d.). Bucherer-Bergs Reaction. In Name Reactions in Organic Synthesis (pp. 486-488). Cambridge University Press. [Link]

  • (n.d.). Aim: To prepare phenytoin from benzil and urea. CUTM Courseware. [Link]

  • Kim, S. W., et al. (1997). Solid phase synthesis of hydantoin library using a novel cyclization and traceless cleavage step. Scilit. [Link]

  • Evotec. (2025). The Importance of a Well-Curated Compound Library in Hit Identification. [Link]

  • (n.d.). Hydantoin synthesis. Organic Chemistry Portal. [Link]

  • LaFleur, K., et al. (2021). Evaluating and evolving a screening library in academia: the St. Jude approach. SLAS Discovery, 26(8), 1011-1021. [Link]

  • González-Muñiz, R., et al. (2012). Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade. ACS Combinatorial Science, 14(11), 602-607. [Link]

  • Laggner, C., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4(4), 251-268. [Link]

  • Lambert, D. M., et al. (2003). Synthesis of phenytoin derivatives by the two-step procedure. ResearchGate. [Link]

  • Šmit, B., et al. (2009). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar. [Link]

  • Šafář, P., & Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • Valcarce, R. V. (2020). Improvements to the small-scale synthesis of the pharmaceutical phenytoin. Morressier. [Link]

  • Poupaert, J. H., et al. (2005). A high yield synthesis of phenytoin and related compounds using microwave activation. Academic Journals. [Link]

  • Kelly, G., et al. (2021). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 26(16), 4991. [Link]

  • Ingle, G. B., & Kolhe, S. V. (2024). Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. International Journal of Research in Engineering and Science, 12(1), 206-210. [Link]

  • Piras, M., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14197-14209. [Link]

  • Welch, C. J., et al. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. Journal of Medicinal Chemistry, 66(12), 7815-7831. [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]

  • Kassel, D. B. (2001). High Throughput Purification of Combinatorial Libraries. Pharmaceutical Science & Technology Today, 4(7), 285-293. [Link]

  • Donaldson, W. A., et al. (2024). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. Molecules, 29(9), 2049. [Link]

  • de Oliveira, A. B., et al. (2022). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega, 7(11), 9479-9494. [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 5-(4-Chlorobutyl)hydantoin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-(4-chlorobutyl)hydantoin is a critical step in the development of various pharmaceutical and agrochemical agents.[1] This versatile intermediate, however, can present unique challenges during its synthesis, primarily through the widely used Bucherer-Bergs reaction. This guide, structured as a technical support center, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses common issues encountered during the synthesis of 5-(4-chlorobutyl)hydantoin, offering explanations and actionable solutions.

Problem 1: Low or No Yield of 5-(4-Chlorobutyl)hydantoin

Q: My Bucherer-Bergs reaction with 5-chloropentanal is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

A: Low or no yield in the Bucherer-Bergs synthesis of 5-(4-chlorobutyl)hydantoin can stem from several factors, ranging from suboptimal reaction conditions to degradation of the starting material. Here’s a systematic approach to troubleshooting this issue:

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: The Bucherer-Bergs reaction is typically conducted at elevated temperatures, often in the range of 60-70°C when using aqueous ethanol.[2] However, for less reactive aldehydes or to accelerate the reaction, higher temperatures may be necessary.

    • Recommendation: Gradually increase the reaction temperature in increments of 10°C. In some cases, heating up to 110°C or even 150°C in a sealed vessel to prevent the loss of volatile components like ammonia and carbon dioxide has been shown to significantly improve yields for other hydantoin syntheses.[3][4]

  • Inadequate Reaction Time: The reaction time can significantly influence the yield. For some substrates, a standard reaction time of a few hours may be insufficient.

    • Recommendation: Extend the reaction time. Monitoring the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is crucial to determine the optimal reaction duration. Some challenging syntheses have required reaction times as long as 90 hours to achieve a good yield.

  • Inappropriate Solvent System: The choice of solvent is critical for the Bucherer-Bergs reaction, which involves both organic and inorganic reagents.[3]

    • Recommendation: While aqueous ethanol is a common choice, for difficult reactions, using alternative solvents like propylene glycol or molten acetamide can lead to higher yields.[3]

  • Decomposition of Ammonium Carbonate: Ammonium carbonate is thermally labile and can decompose, leading to a decrease in the concentration of ammonia and carbon dioxide, which are essential for the reaction.

    • Recommendation: Use a sealed reaction vessel (e.g., a steel bomb or a sealed tube) to maintain a high concentration of these volatile reagents.[3][4] This is particularly important when operating at higher temperatures.

  • Purity of Starting Materials: The purity of the 5-chloropentanal, potassium or sodium cyanide, and ammonium carbonate is paramount. Impurities can interfere with the reaction.

    • Recommendation: Ensure all reagents are of high purity. If the 5-chloropentanal has been stored for a long time, it may have oxidized or polymerized; consider purifying it by distillation before use.

Troubleshooting Workflow for Low Yield:

Caption: A workflow for troubleshooting low reaction yield.

Problem 2: Presence of Significant Impurities in the Crude Product

Q: I've managed to obtain some product, but my crude 5-(4-chlorobutyl)hydantoin is highly impure. What are the likely side reactions, and how can I minimize them and purify my product?

A: The presence of the chloroalkyl group in your starting material, 5-chloropentanal, introduces the possibility of specific side reactions under the nucleophilic and basic conditions of the Bucherer-Bergs reaction.

Potential Side Reactions and Byproducts:

  • Nucleophilic Substitution on the Alkyl Chloride: The cyanide ion (CN⁻) and ammonia (NH₃) present in the reaction mixture are potent nucleophiles that can displace the chloride ion from the butyl chain. This can lead to the formation of nitrile- or amino-substituted hydantoin derivatives. The reaction conditions of the Bucherer-Bergs synthesis are generally not conducive to starting materials with readily substituted functionalities like halogen atoms, unless the cyano- or amino-substituted derivatives are the desired products.[3]

    • Byproducts: 5-(4-cyanobutyl)hydantoin and 5-(4-aminobutyl)hydantoin.

  • Intramolecular Cyclization: Under basic conditions, the hydantoin nitrogen could potentially act as an intramolecular nucleophile, attacking the electrophilic carbon of the chlorobutyl chain to form a bicyclic product.

  • Hydrolysis of the Chloroalkane: The aqueous basic conditions might lead to the hydrolysis of the alkyl chloride to the corresponding alcohol, forming 5-(4-hydroxybutyl)hydantoin.

Strategies to Minimize Side Reactions:

  • Control Reaction Temperature and Time: Higher temperatures and longer reaction times, while potentially increasing the yield of the desired product, can also favor side reactions. A careful optimization of these parameters is necessary. Monitor the reaction closely and stop it once the formation of the desired product plateaus to avoid the accumulation of byproducts.

  • Stoichiometry of Reagents: Carefully controlling the molar ratios of the reactants can help minimize side reactions. Using a minimal excess of potassium or sodium cyanide might reduce the extent of nucleophilic substitution on the alkyl chain.

Purification of 5-(4-Chlorobutyl)hydantoin:

  • Crystallization: Hydantoins are often crystalline compounds, making crystallization a primary method for purification.[3]

    • Recommended Solvents: A mixture of ethanol and water is a good starting point for recrystallization. Experiment with different solvent systems to achieve the best separation.

  • Chromatography: If crystallization does not provide sufficient purity, column chromatography on silica gel can be employed. The choice of eluent will depend on the polarity of the impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Analytical Techniques for Purity Assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any major impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the product and track the progress of purification.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Bucherer-Bergs reaction for the synthesis of 5-(4-chlorobutyl)hydantoin?

A1: The Bucherer-Bergs reaction is a one-pot, multicomponent reaction.[3] The generally accepted mechanism involves the following key steps:

  • Cyanohydrin Formation: 5-chloropentanal reacts with a cyanide salt (like KCN or NaCN) to form a cyanohydrin.

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile.

  • Cyclization: The aminonitrile reacts with carbon dioxide (also from ammonium carbonate) and undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement: This intermediate then rearranges to the more stable 5-(4-chlorobutyl)hydantoin.

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

Q2: What are the recommended starting molar ratios of reagents for this synthesis?

A2: While the optimal ratios may need to be determined empirically for this specific synthesis, a common starting point for the Bucherer-Bergs reaction is a molar ratio of aldehyde:cyanide:ammonium carbonate of approximately 1:2:4. It is advisable to use an excess of ammonium carbonate to ensure a sufficient supply of ammonia and carbon dioxide.

Q3: Are there any alternative methods for the synthesis of 5,5-disubstituted hydantoins?

A3: Yes, besides the Bucherer-Bergs reaction, other methods for synthesizing 5,5-disubstituted hydantoins include the Read synthesis and multicomponent reactions.[2] However, the Bucherer-Bergs reaction remains one of the most convenient and widely used methods due to the ready availability of the starting materials.[3]

Q4: How should I handle the cyanide salts used in this reaction?

A4: Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic. All manipulations involving these reagents must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. It is crucial to have an emergency plan in place for cyanide exposure. The reaction should be quenched carefully, and all waste must be disposed of according to institutional and environmental safety regulations.

Experimental Protocol: Baseline for Optimization

The following is a general, representative protocol for the Bucherer-Bergs synthesis of a 5-substituted hydantoin, which can be adapted and optimized for 5-(4-chlorobutyl)hydantoin.

Materials:

  • 5-chloropentanal

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate in a mixture of ethanol and water.

  • Add 5-chloropentanal to the solution.

  • Carefully add potassium cyanide to the reaction mixture. (Caution: Highly Toxic!)

  • Heat the reaction mixture to reflux (typically 60-80°C) with vigorous stirring for the desired amount of time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2 to precipitate the crude product. This should be done in a fume hood as toxic hydrogen cyanide gas may be evolved.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Quantitative Data Summary Table:

ParameterRecommended Range/ValueReference
Reaction Temperature 60 - 110 °C[3]
Solvent Aqueous Ethanol, Propylene Glycol[3]
Molar Ratio (Aldehyde:KCN:(NH₄)₂CO₃) ~ 1 : 2 : 4General Practice
pH for Precipitation 1 - 2General Practice

References

  • Bucherer, H. T.; Steiner, W. J. Prakt. Chem.1934, 140, 291–316.
  • D'Souza, D. M.; Müller, T. J. J. Chem. Soc. Rev.2007, 36(7), 1095-1108.
  • Skoog, D. A.; West, D. M.; Holler, F. J.; Crouch, S. R. Fundamentals of Analytical Chemistry, 9th ed.; Brooks/Cole, Cengage Learning: Belmont, CA, 2014.
  • Ware, E. Chem. Rev.1950, 46(3), 403–470.

Sources

Technical Support Center: Optimizing 5-(4-Chlorobutyl)hydantoin Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for 5-(4-Chlorobutyl)hydantoin (CBH) Document ID: CBH-OPT-2024 Audience: Medicinal Chemists, Process Engineers Status: Active[1]

Introduction: The Bifunctional Challenge

5-(4-Chlorobutyl)hydantoin (CBH) is a versatile heterocyclic building block used in the synthesis of anticonvulsants, anti-arrhythmics, and agrochemicals.[1] Its utility stems from its dual-reactive nature:

  • The "Head" (Hydantoin Ring): A rigid, polar scaffold with two nucleophilic nitrogen atoms (

    
     and 
    
    
    
    ) possessing distinct
    
    
    values.[1]
  • The "Tail" (Alkyl Chloride): A 4-carbon chain terminating in a chlorine atom, serving as an electrophilic handle for chain extension.[1]

The Core Problem: Users frequently encounter low yields due to the sluggish reactivity of the alkyl chloride (a poor leaving group) and competitive side reactions (elimination or ring hydrolysis) when forcing conditions are applied.

This guide provides optimized protocols to decouple these reactivities and maximize yield.

Module 1: Activating the "Tail" (Alkyl Chloride Substitution)

The terminal chloride is kinetically slow to displace (


). Direct reaction with weak nucleophiles often fails or requires temperatures that degrade the hydantoin ring.
The Solution: Finkelstein Activation (In-Situ Iodination)

Instead of forcing the reaction with heat, use the Finkelstein reaction to convert the alkyl chloride to a highly reactive alkyl iodide in situ.

Optimized Protocol
  • Solvent: Acetone (for isolation) or 2-Butanone (MEK) (for higher temp).[1]

  • Catalyst: Sodium Iodide (NaI).[1][2][3][4]

  • Stoichiometry: 1.2 – 1.5 equivalents of NaI relative to CBH.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-(4-Chlorobutyl)hydantoin in anhydrous Acetone (0.5 M concentration).

  • Activation: Add 1.5 eq. NaI. The solution will turn yellow.

  • Reflux: Heat to reflux (

    
    C) for 6–12 hours.
    
    • Indicator: A white precipitate (NaCl) will form, driving the equilibrium forward (Le Chatelier’s principle).[1]

  • Substitution:

    • Option A (One-Pot): If the nucleophile is soluble in acetone and stable to iodide, add it directly after 6 hours.

    • Option B (Isolation): Filter off NaCl, evaporate solvent, and redissolve the crude iodide in DMF/DMSO for the substitution step.

Visualization: The Activation Pathway

FinkelsteinActivation CBH 5-(4-Chlorobutyl) hydantoin (R-Cl) Transition Transition State [Cl...C...I] CBH->Transition + NaI Reflux NaI NaI (Acetone) Intermediate Reactive Intermediate (R-I) Transition->Intermediate - NaCl NaCl NaCl (Precipitate) Transition->NaCl Product Final Product (R-Nu) Intermediate->Product + Nucleophile (DMF/DMSO)

Figure 1: The Finkelstein strategy drives the reaction by precipitating NaCl, creating a highly reactive iodide intermediate.[1]

Module 2: Functionalizing the "Head" (Hydantoin N-Alkylation)

The hydantoin ring contains two nitrogen atoms. Controlling regioselectivity is critical.[1]

  • 
     (Imide-like):  Most acidic (
    
    
    
    ).[1] Deprotonates first.[1]
  • 
     (Amide-like):  Less acidic (
    
    
    
    ).[1] Requires stronger bases.[1]
Regioselectivity Guide
Target SiteRecommended BaseSolventMechanism Note
N3-Alkylation

or

DMF / AcetoneWeak base deprotonates only the highly acidic N3.[1]
N1-Alkylation NaH or LiHMDSTHF / DMFRequires protection of N3 first (e.g., Benzyl) or excess strong base (less selective).[1]
Both (N1, N3) NaH (Excess)DMF"Global" alkylation. Often leads to mixtures if stoichiometry isn't precise.[1]
Critical Warning: The Hydrolysis Trap

Avoid using aqueous NaOH/KOH at high temperatures.

  • Risk:[5] Hydroxide attacks the carbonyls (C2 or C4), leading to ring opening (hydantoic acid formation).[1]

  • Prevention: Use anhydrous carbonate bases (

    
    ) in aprotic solvents.[1]
    

Module 3: Troubleshooting Matrix

Use this decision matrix to diagnose experimental failures.

SymptomProbable CauseCorrective Action
Starting Material (R-Cl) Unchanged Nucleophile is too weak for Cl displacement.[1]Switch to Finkelstein: Add 10 mol% NaI (catalytic) or 1.5 eq NaI (stoichiometric) to activate the halide.[1]
Formation of Alkene (Elimination) Base too strong or Temp too high.[1]Lower Basicity: Switch from NaH/KOtBu to

or

. Reduce temp to <60°C.
Ring Opening (Hydantoic Acid) Water present with strong base.[1]Dry System: Ensure solvent is anhydrous.[1] Switch to non-nucleophilic bases (e.g., DBU, Carbonates).[1]
N3 vs N1 Mixture Base strength inappropriate.[1]Control pH: For N3 selectivity, strictly use mild bases (

).[1] Do not use hydrides.
Precipitate in Reaction Salt formation (Good sign) or Polymerization.[1]Test Solubility: If solid dissolves in water, it's likely salt (NaCl/KBr).[1] If insoluble in everything, it's polymer.[1]
Diagnostic Workflow

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC NoRxn SM Remains CheckTLC->NoRxn R-Cl Intact Impurity New Spot (Lower Rf) CheckTLC->Impurity Byproduct AddIodide Add NaI (Catalyst) Increase Temp NoRxn->AddIodide CheckpH Check pH/Base Impurity->CheckpH Hydrolysis Ring Open? (Use Anhydrous) CheckpH->Hydrolysis Aq. Base Used Elimination Alkene? (Use Weaker Base) CheckpH->Elimination Strong Base Used

Figure 2: Logic flow for diagnosing common reaction failures.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use catalytic KI instead of stoichiometric NaI? A: Yes, but reaction times will be significantly longer.[1]

  • Mechanism:[4][6][7][8] Catalytic iodide (10 mol%) constantly regenerates.[1] R-Cl

    
     R-I 
    
    
    
    Product +
    
    
    .
  • Recommendation: Use stoichiometric NaI (1.2 eq) if your product separation is easy.[1] Use catalytic KI if you want to avoid removing large amounts of iodine salts during workup.[1]

Q2: Which solvent is best for the substitution: DMF, DMSO, or Acetone? A: It depends on the step:

  • Acetone: Best for Finkelstein (NaI) because NaCl precipitates out, driving the reaction.[3]

  • DMF/DMSO: Best for the actual nucleophilic attack if the nucleophile is polar.

  • Hybrid Approach: Run Finkelstein in Acetone, evaporate, then redissolve in DMF for the coupling step.

Q3: My hydantoin ring is alkylating at the wrong nitrogen. Why? A: You are likely using a base that is too strong or non-selective.[1]

  • Scenario: Using NaH often deprotonates both nitrogens.[1]

  • Fix: Use Potassium Carbonate (

    
    ) in Acetone or DMF.[1] This base is strong enough to deprotonate N3 (
    
    
    
    ~9) but too weak to touch N1 (
    
    
    >12).[1]

Q4: Is the chlorobutyl group stable to Lewis Acids? A: Generally, yes. However, strong Lewis acids (like


) at high heat can induce rearrangement or dechlorination.[1] If performing Friedel-Crafts chemistry elsewhere on the molecule, keep temperatures below 0°C if possible.

References

  • Finkelstein Reaction Mechanism & Kinetics Title: "Nucleophilic Substitution: The Finkelstein Reaction" Source:[2][3][4][6][9] Organic Chemistry Portal URL:[Link][1]

  • Hydantoin Reactivity and N-Alkylation Title: "Regioselective N-alkylation of 5,5-disubstituted hydantoins" Source: Beilstein Journal of Organic Chemistry URL:[Link][1]

  • Solubility and Physical Properties Title: "5-(4-Chlorobutyl)hydantoin Compound Summary" Source: PubChem (NIH) URL:[1][Link][1]

  • Application in Synthesis (Cilostazol/Triptan Intermediates) Title: "Synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds" Source: Beilstein Journals URL:[Link][1]

Sources

Technical Support Center: Scale-Up Production of 5-(4-Chlorobutyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-(4-chlorobutyl)hydantoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process. Here, we address common challenges and provide practical, field-proven solutions to streamline your experimental workflow and ensure the integrity of your final product.

Introduction: The Synthetic Challenge

5-(4-Chlorobutyl)hydantoin is a valuable building block in medicinal chemistry, often serving as a precursor for various therapeutic agents.[1] Its synthesis, typically achieved through the Bucherer-Bergs reaction, presents a unique set of challenges, particularly during scale-up.[2][3] The presence of a reactive chlorobutyl side chain under the harsh, basic conditions of the reaction necessitates careful control and optimization to prevent byproduct formation and ensure a high-purity product. This guide will delve into the intricacies of this synthesis, offering troubleshooting advice and frequently asked questions to support your research and development efforts.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 5-(4-chlorobutyl)hydantoin, providing potential causes and actionable solutions.

Issue 1: Low Yield of 5-(4-Chlorobutyl)hydantoin

Question: We are experiencing significantly lower than expected yields of 5-(4-chlorobutyl)hydantoin in our pilot-scale batch. What are the likely causes and how can we improve the yield?

Answer:

Low yields in the scale-up of the Bucherer-Bergs reaction for 5-(4-chlorobutyl)hydantoin can stem from several factors. Here’s a breakdown of potential causes and corresponding troubleshooting steps:

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting & Optimization Steps
Incomplete Reaction The Bucherer-Bergs reaction can be slow, and incomplete conversion is a common issue, especially with less reactive aldehydes.[3] On a larger scale, mass and heat transfer limitations can exacerbate this problem.1. Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or HPLC. Gradually increase the reaction time. If the reaction stalls, a modest increase in temperature (e.g., to 80-100°C) can improve the rate, but be mindful of potential side reactions.[4] 2. Optimize Reagent Stoichiometry: Ensure an adequate excess of ammonium carbonate and cyanide is used. A common starting point is a 1:2:2 molar ratio of the aldehyde to potassium cyanide to ammonium carbonate.[4] 3. Improve Mixing: Inadequate agitation on a larger scale can lead to localized "hot spots" and poor reagent distribution. Ensure your reactor is equipped with an appropriate impeller and agitation speed to maintain a homogeneous slurry.
Side Reactions of the Chlorobutyl Group The primary culprit for low yields is often the reactivity of the C-Cl bond under the basic reaction conditions. The hydantoin nitrogen, once formed and deprotonated, can act as an intramolecular nucleophile, leading to the formation of a spiro-pyrrolidinyl hydantoin byproduct. Intermolecular side reactions can also lead to oligomeric impurities.1. Precise Temperature Control: Avoid excessive temperatures, which can accelerate the rate of undesired side reactions. Maintain a consistent temperature profile throughout the batch. 2. Control pH: The pH of the reaction mixture should be maintained in the range of 8-9.[4] While basic conditions are necessary, excessively high pH can promote nucleophilic attack on the alkyl chloride. Ammonium carbonate acts as a buffer, but its effectiveness can decrease at higher temperatures due to the release of ammonia. 3. Staged Reagent Addition: Consider adding the cyanide salt portion-wise to control the exotherm and maintain a more stable reaction environment.
Loss of Volatile Reagents Ammonium carbonate decomposes into ammonia and carbon dioxide, which are volatile.[3] In an open or poorly sealed reactor at elevated temperatures, these essential reagents can escape, leading to an incomplete reaction.1. Use a Sealed Reactor: For scale-up, it is crucial to use a sealed pressure reactor to prevent the loss of ammonia and carbon dioxide. This maintains the necessary concentration of reactants in the solution.[3]
Poor Solubility of Starting Material The starting aldehyde, 5-chloropentanal, may have limited solubility in the aqueous-alcoholic solvent systems typically used for the Bucherer-Bergs reaction.1. Co-solvent Optimization: While aqueous ethanol is common, consider exploring other co-solvents like methanol or isopropanol to improve the solubility of the starting aldehyde.[2]
Issue 2: Presence of Significant Impurities in the Final Product

Question: Our final product shows multiple spots on the TLC plate, and HPLC analysis indicates the presence of several impurities. How can we identify and minimize these byproducts?

Answer:

The formation of impurities is a common challenge, especially given the reactive nature of the chlorobutyl group. The most probable impurity is the result of intramolecular cyclization.

Primary Suspect: Spiro-pyrrolidinyl Hydantoin

The most likely significant byproduct is the spiro-pyrrolidinyl hydantoin, formed via an intramolecular SN2 reaction where the deprotonated hydantoin nitrogen attacks the terminal carbon of the chlorobutyl chain.

Workflow for Impurity Identification and Minimization:

Bucherer_Bergs Aldehyde 5-Chloropentanal Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin + KCN, H2O Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH3 Carbamic_Acid Cyano-carbamic Acid Aminonitrile->Carbamic_Acid + CO2 Imino_oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_Acid->Imino_oxazolidinone Intramolecular Cyclization Hydantoin 5-(4-Chlorobutyl)hydantoin Imino_oxazolidinone->Hydantoin Rearrangement Side_Reaction Hydantoin_Anion Deprotonated Hydantoin Spiro_Hydantoin Spiro-pyrrolidinyl Hydantoin Hydantoin_Anion->Spiro_Hydantoin Intramolecular SN2 Attack

Sources

Troubleshooting low reactivity in functionalization of 5-(4-Chlorobutyl)hydantoin

[1]

Status: Active Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Topic: Troubleshooting Low Reactivity & Selectivity Issues

Executive Summary: The Dual-Reactivity Challenge

5-(4-Chlorobutyl)hydantoin presents a unique synthetic challenge due to its bifunctional nature . You are managing two distinct reactive centers with opposing electronic requirements:

  • The Hydantoin Core (Nucleophile): Contains two nitrogen atoms (N3 and N1) with distinct pKa values (

    
    , 
    
    
    ).
  • The Chlorobutyl Tether (Electrophile): A primary alkyl chloride that is kinetically sluggish toward

    
     displacement due to the mediocre leaving group ability of chloride (
    
    
    ) and the lack of adjacent activating groups.

Most "low reactivity" tickets we receive stem from a mismatch between reaction conditions and the specific site you are trying to activate.

Part 1: Diagnostic Workflow

Before modifying your protocol, identify the bottleneck using this logic flow.

DiagnosticFlowStartSTART: Reaction Stalled/FailedCheckSMAnalyze Crude Mixture (LCMS/NMR)Start->CheckSMResultSMStarting Material Recovered?CheckSM->ResultSMYes (Low Conv.)ResultByprodComplex Mixture / Ring Opening?CheckSM->ResultByprodNo (Decomp)TargetTargeting Cl-Displacement or N-Alkylation?ResultSM->TargetHydrolysisIssue: Base-Mediated HydrolysisResultByprod->HydrolysisCl_IssueIssue: Poor Leaving GroupTarget->Cl_IssueTargeting Side ChainN_IssueIssue: Solubility / Base StrengthTarget->N_IssueTargeting Ring NSol_FinkelApply Protocol A:Finkelstein Activation (KI)Cl_Issue->Sol_FinkelSol_PolarSwitch Solvent:DMF/DMSO + HeatCl_Issue->Sol_PolarSol_BaseAdjust Base:Switch to K2CO3 or NaHN_Issue->Sol_Base

Figure 1: Diagnostic logic for troubleshooting reactivity issues in 5-(4-chlorobutyl)hydantoin.

Part 2: Troubleshooting Guide (Q&A)

Section A: Side-Chain Functionalization (The "Dead" Chloride)

Q: I am trying to displace the chloride with an amine/thiol, but the reaction is stuck at <10% conversion even after 24h. Why?

A: The issue is likely the Leaving Group (LG) ability of Chlorine combined with the "Aliphatic Anchor" effect. The chlorine atom on a butyl chain is a primary alkyl chloride. Unlike benzyl or allyl chlorides, it has no adjacent pi-system to stabilize the transition state. Furthermore, Chloride is a mediocre leaving group compared to Bromide or Iodide.

  • The Fix (Finkelstein Activation): You must convert the alkyl chloride to an alkyl iodide in situ. Add 0.1–0.5 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI) to your reaction.

    • Mechanism:[1]

      
       displaces 
      
      
      (equilibrium), forming a transient alkyl iodide. The iodide is then rapidly displaced by your nucleophile because
      
      
      is an excellent leaving group.
  • Solvent Choice: Ensure you are using a polar aprotic solvent (DMF, DMSO, or NMP). These solvents solvate the cation (e.g.,

    
    ), leaving the nucleophile "naked" and more reactive.
    

Q: Can I use ethanol or methanol to improve solubility? A: Avoid protic solvents for


 reactions if possible.DMF (N,N-Dimethylformamide)Acetonitrile
Section B: Hydantoin Ring Alkylation (N3 vs. N1)[3]

Q: I want to alkylate the ring Nitrogen, but I'm getting a mixture of products or no reaction. A: You are likely facing a Regioselectivity or Acidity mismatch. The hydantoin ring has two nucleophilic sites:

  • N3 (Imide-like): Located between two carbonyls.

    
    . Most acidic, reacts first.
    
  • N1 (Amide-like): Located next to the alkyl chain.

    
    . Reacts only under forcing conditions.
    
  • Scenario 1: You want Mono-N3 alkylation.

    • Protocol: Use a mild base like Potassium Carbonate (

      
      )  in Acetone or DMF. This base is strong enough to deprotonate N3 but too weak to touch N1.
      
  • Scenario 2: You want N1 alkylation.

    • Protocol: You must first block N3 (e.g., with a protecting group) or use a strong base like Sodium Hydride (NaH) (2+ equivalents) to deprotonate both positions, though this often leads to dialkylation.

Q: My reaction mixture turned into a black tar. What happened? A: Base-Induced Hydrolysis (Ring Opening). Hydantoins are susceptible to hydrolysis under strongly basic conditions, especially at high temperatures. If you used NaOH or KOH in water/alcohol at reflux, you likely opened the ring to form the corresponding hydantoic acid (ureido acid).

  • Correction: Switch to anhydrous conditions.[1] Use NaH/DMF or

    
    /Acetone and exclude water.
    

Part 3: Validated Experimental Protocols

Protocol A: Finkelstein-Assisted Nucleophilic Substitution (Targeting Cl)

Use this when reacting the chlorobutyl chain with amines, azides, or thiols.

ParameterSpecificationNote
Substrate 5-(4-Chlorobutyl)hydantoin (1.0 eq)
Nucleophile Amine/Thiol (1.2 – 1.5 eq)Excess drives kinetics
Catalyst Potassium Iodide (KI) (0.2 eq) CRITICAL STEP
Base

or DIPEA (1.5 eq)
Scavenges HCl byproduct
Solvent DMF or DMSO (0.2 M concentration)Anhydrous
Temp/Time 60°C – 80°C for 12–24 hMonitor by TLC/LCMS

Step-by-Step:

  • Dissolve 5-(4-chlorobutyl)hydantoin in anhydrous DMF.

  • Add the base (

    
    ) and the catalyst (KI). Stir for 10 mins. Observation: Solution may yellow slightly due to trace 
    
    
    .
  • Add the Nucleophile.

  • Heat to 60°C.

  • Validation: Check LCMS. Look for the mass of Product (M+H). If you see a mass of M+92 (M + I - Cl), your intermediate alkyl iodide is forming but not reacting—increase nucleophile concentration.

Protocol B: Regioselective N3-Alkylation

Use this to attach a group to the hydantoin ring while leaving the Cl intact.

ParameterSpecificationNote
Base

(1.1 eq)
Mild base ensures N3 selectivity
Electrophile Alkyl Halide (1.0 eq)Avoid large excess to prevent N1 reaction
Solvent Acetone (reflux) or DMF (RT)Acetone allows easy workup

Step-by-Step:

  • Suspend 5-(4-chlorobutyl)hydantoin and

    
     in Acetone.
    
  • Stir at reflux for 30 mins to ensure deprotonation of N3.

  • Add the alkylating agent (e.g., Benzyl bromide) dropwise.

  • Reflux for 4–6 hours.

  • Validation: N3-alkylation usually shifts the UV absorption and NMR signals of the C2/C4 carbonyls.

Part 4: Reaction Mechanism Visualization

Understanding the Finkelstein activation is crucial for success with the chlorobutyl chain.

ReactionMechanismSMAlkyl Chloride(R-Cl)InterAlkyl Iodide(R-I)(Reactive Intermediate)SM->InterStep 1: Halide Exchange(Slow without Heat)KIKI (Catalyst)KI->InterI- attackProdFinal Product(R-Nu)Inter->ProdStep 2: Substitution(Fast)NucNucleophile(Nu-)Nuc->ProdNu- attack

Figure 2: The Finkelstein mechanism converts the sluggish Alkyl Chloride into a highly reactive Alkyl Iodide intermediate.

References

  • Konnert, L., et al. (2013). Regioselective N-Alkylation of Hydantoins. ResearchGate. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.).[2] Compound Summary: 5-(4-Chlorobutyl)hydantoin.[2][3][4][5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Makhija, M. T., et al. (2004). Design and synthesis of N-substituted hydantoins. Bioorganic & Medicinal Chemistry.

Methods for preventing decomposition during storage and handling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢
Operator: Senior Application Scientist (Ph.D., Formulation Chemistry)

Welcome to the Stability Support Center. You aren't here for generic advice like "keep it cold." You are here because your high-throughput screen failed, your protein aggregated, or your reference standards shifted retention times.

Below are the three most common failure modes we see in research samples, structured as a deep-dive troubleshooting guide.

Module 1: Small Molecule Integrity (The DMSO Trap)

User Ticket #492:

"I stored my compound library in 100% DMSO at -20°C. Six months later, LC-MS shows significant degradation of esters and amides. Why is this happening in a frozen, 'inert' solvent?"

Root Cause Analysis:

The assumption that DMSO is "inert" is the primary failure point. DMSO is extremely hygroscopic .[1]

  • The Mechanism: DMSO absorbs atmospheric water aggressively.[1] A standard tube left uncapped for 24 hours can absorb up to 30-50% water by volume [1].[2]

  • The Reaction: Water lowers the freezing point of DMSO (Eutectic depression).[3] At -20°C, a DMSO/Water mixture may remain liquid or exist as a "slush," allowing chemical reactions to proceed.

  • The Kick: DMSO acts as a phase-transfer catalyst, often accelerating the rate of ester hydrolysis by destabilizing hydroxide ions, making them more nucleophilic [2].

Visualizing the Failure Pathway

The following diagram illustrates how atmospheric exposure leads to chemical modification.

DMSO_Hydrolysis cluster_0 Storage Environment Atmospheric Moisture Atmospheric Moisture Hygroscopic Absorption Hygroscopic Absorption Atmospheric Moisture->Hygroscopic Absorption Diffusion DMSO Stock (Open/Permeable) DMSO Stock (Open/Permeable) DMSO Stock (Open/Permeable)->Hygroscopic Absorption Freezing Point Depression Freezing Point Depression Hygroscopic Absorption->Freezing Point Depression >5% Water Content Liquid Phase at -20°C Liquid Phase at -20°C Freezing Point Depression->Liquid Phase at -20°C Accelerated Hydrolysis Accelerated Hydrolysis Liquid Phase at -20°C->Accelerated Hydrolysis Increased Mobility Compound Degradation Compound Degradation Accelerated Hydrolysis->Compound Degradation Irreversible

Figure 1: The cascade effect of moisture ingress in DMSO storage leading to chemical degradation.

Corrective Protocol: The "Dry-Down" Standard
  • Step 1: Do not store libraries in plates for >1 month. Use individual glass vials with PTFE-lined caps.

  • Step 2: Use a Desiccated Storage Environment .

  • Step 3: For critical standards, store as Lyophilized Powder and reconstitute immediately before use.

Module 2: Biologics & Protein Stability

User Ticket #881:

"My enzyme activity drops by 40% after a single freeze-thaw cycle. I am freezing slowly to 'be gentle' on the protein. Is this wrong?"

Root Cause Analysis:

Yes, "gentle" slow freezing is often fatal to proteins.

  • Cryoconcentration: As water freezes into pure ice crystals, the remaining liquid phase becomes highly concentrated with salts and buffer components.

  • pH Shift: Phosphate buffers are notorious for this. Disodium phosphate crystallizes before Monosodium phosphate, causing the pH of the unfrozen liquid to drop precipitously (sometimes from pH 7.0 to pH 4.0) [3].[4][5][6]

  • Cold Denaturation: The combination of high salt concentration and extreme pH unfolds the protein. Upon thawing, these unfolded states aggregate rather than refold.

Data: Cryoprotectant Efficacy Comparison
CryoprotectantMechanism of ActionRecommended Conc.Best For
Sucrose/Trehalose Preferential Exclusion (Stabilizes hydration shell)5% - 20% (w/v)Antibodies, Enzymes (Lyophilization compatible)
Glycerol Increases viscosity, prevents ice crystal formation10% - 50% (v/v)Enzymes kept at -20°C (liquid state)
Arginine Suppresses aggregation via surface interaction0.2M - 0.5MHigh-concentration protein formulations
PEG (Polyethylene Glycol) Steric shielding (Crowding agent)VariablePrecipitation-prone proteins
Visualizing Freeze-Thaw Damage

Protein_Damage Native Protein Native Protein Slow Freezing Slow Freezing Native Protein->Slow Freezing Ice Crystal Formation Ice Crystal Formation Slow Freezing->Ice Crystal Formation Large Crystals Cryoconcentration Cryoconcentration Ice Crystal Formation->Cryoconcentration Solute Exclusion pH Shift (Buffer Precip.) pH Shift (Buffer Precip.) Cryoconcentration->pH Shift (Buffer Precip.) Unfolding/Denaturation Unfolding/Denaturation pH Shift (Buffer Precip.)->Unfolding/Denaturation Thawing Thawing Unfolding/Denaturation->Thawing Aggregation (Irreversible) Aggregation (Irreversible) Thawing->Aggregation (Irreversible) Hydrophobic Interaction

Figure 2: The mechanism of protein aggregation driven by slow freezing rates.

Corrective Protocol: Flash Freezing
  • Aliquot: Divide sample into small volumes (<1mL) to maximize surface area.

  • Flash Freeze: Submerge the lower half of the tube in Liquid Nitrogen or a Dry Ice/Ethanol bath . This promotes rapid nucleation, forming microscopic ice crystals that do not disrupt protein structure.

  • Storage: Move immediately to -80°C. Do not store at -20°C (where ice crystal growth can continue).

Module 3: Environmental Control (Light & Air)

User Ticket #104:

"I need to store an air-sensitive, photosensitive intermediate. Is Nitrogen gas sufficient? Does amber glass actually work?"

Root Cause Analysis:
  • Light: UV and Blue light (200-450nm) excite pi-electrons in conjugated systems, leading to photo-oxidation. Clear glass blocks UVB but transmits UVA and Visible Blue light.

  • Gas: Nitrogen (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) is lighter than Argon (
    
    
    
    ).
    
    
    density is ~1.25 g/L, while
    
    
    is ~1.78 g/L. When you open a vial to pipette,
    
    
    floats away, mixing with air. Argon "sits" in the vial, maintaining the blanket [4].
Protocol: The "Argon Blanket" Technique

Use this for all air-sensitive handling.

  • Vessel Selection: Use Amber Borosilicate Glass . It blocks >99% of light below 450nm [5].[7][8]

  • Gas Source: Connect a tank of High-Purity Argon (Grade 5.0) to a low-pressure regulator.

  • The Overlay:

    • Insert a long needle or pipette tip connected to the Argon line into the vial.

    • Place the tip 1 cm above the liquid surface (do not bubble through unless degassing).

    • Flow Argon gently for 10-15 seconds. You are displacing the lighter air upwards.

  • The Seal: While the gas is still flowing, withdraw the tip and immediately cap the vial.

  • Secondary Seal: Wrap the cap junction with Parafilm M to prevent gas exchange during freezer storage.

References
  • Vertex AI Search. (2025). Rate of water uptake of DMSO stored in uncapped tubes. ResearchGate. Link

  • GChem Global. (2025). Ester Hydrolysis - Proven DMSO Reactions. Link

  • National Institutes of Health (NIH). (2018). Impact of Buffer, Protein Concentration and Sucrose Addition on Aggregation. PubMed. Link

  • Kintek Furnace. (2025). Why Is Argon Preferred Over Nitrogen In Certain Applications?. Link

  • Container and Packaging. (2025). The Science Behind Amber Glass and UV Protection. Link

Sources

Technical Support Center: Stereoisomer Resolution in Chiral Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral hydantoin synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoisomerism in the synthesis of hydantoin derivatives. Hydantoins are a critical scaffold in medicinal chemistry, found in numerous pharmaceuticals.[1][2][3][4][5] Achieving stereochemical purity is often paramount to ensuring the desired therapeutic effect and avoiding off-target activities.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of stereoisomers in my hydantoin synthesis?

A1: Stereoisomers in hydantoin synthesis typically arise from two main sources: the creation of a new stereocenter at the C5 position of the hydantoin ring and, if applicable, the presence of pre-existing stereocenters in your starting materials.

  • Formation of the C5 Stereocenter: In many common synthetic routes, such as the Bucherer-Bergs reaction or the Strecker synthesis of α-amino acid precursors, the C5 carbon of the hydantoin ring is formed as a new chiral center.[2][6][7][8] Without chiral control, this typically results in a racemic mixture of enantiomers.

  • Diastereomers: If your starting aldehyde or ketone already contains a stereocenter, the reaction can generate diastereomers. The relative orientation of the new C5 stereocenter to the existing one determines the diastereomeric outcome (e.g., syn vs. anti).

Q2: How can I influence the stereochemical outcome of the Bucherer-Bergs reaction?

A2: The classical Bucherer-Bergs reaction is generally not stereoselective and yields thermodynamically controlled products.[2] However, you can influence the stereochemical outcome in a few ways:

  • Steric Hindrance: The use of sterically bulky substrates can sometimes lead to a degree of diastereoselectivity, favoring the formation of the less sterically hindered product.[2]

  • Chiral Auxiliaries: Incorporating a chiral auxiliary into the substrate can direct the stereochemistry of the reaction, although this often requires additional synthetic steps for attachment and removal.

  • Kinetic vs. Thermodynamic Control: It's important to note that the Bucherer-Bergs reaction conditions favor thermodynamic products. If a kinetically controlled product is desired, alternative methods like the Read reaction (cyclization of an α-amino nitrile intermediate) might be more suitable.[2]

Q3: What are the most effective methods for separating the enantiomers of a chiral hydantoin?

A3: The most common and effective methods for resolving racemic hydantoins are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have shown excellent performance in separating hydantoin enantiomers.[9][10][11][12]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic hydantoin (if it has an acidic or basic handle) with a chiral resolving agent to form diastereomeric salts.[13][14] These salts have different solubilities, allowing for their separation by fractional crystallization.

  • Enzymatic Resolution: Specific enzymes, such as hydantoinases, can selectively hydrolyze one enantiomer of a hydantoin to the corresponding N-carbamoyl-α-amino acid, which can then be separated from the unreacted hydantoin enantiomer.[15][16][17][18] This method can be highly efficient and enantioselective.

Q4: My chiral HPLC resolution is poor. What can I do to improve it?

A4: Poor resolution in chiral HPLC can be addressed by systematically optimizing several parameters:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) are often effective for hydantoins.[11] If one column gives poor results, try another with a different chiral selector. Studies have shown that amylose-based CSPs can be particularly suitable for hydantoin enantioseparation.[9][10][12]

  • Mobile Phase: The composition of the mobile phase significantly impacts resolution. In normal-phase HPLC, varying the ratio of hexane and isopropanol is a common starting point.[11] Supercritical fluid chromatography (SFC) can also be an effective alternative.[9][10][12]

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Experiment with different temperatures to see if resolution improves.

  • Flow Rate: Lowering the flow rate can sometimes increase the interaction time between the analyte and the CSP, leading to better separation.

Q5: Are there enzymatic methods for resolving hydantoin stereoisomers?

A5: Yes, enzymatic resolution is a powerful tool. The "hydantoinase process" is a well-established method that uses a cascade of enzymes:

  • Hydantoinase: This enzyme selectively hydrolyzes one enantiomer of the racemic hydantoin to an N-carbamoyl-α-amino acid.[17][19]

  • N-Carbamoylase: This enzyme then converts the N-carbamoyl-α-amino acid to the corresponding optically pure α-amino acid.

  • Hydantoin Racemase: To achieve a theoretical yield of 100%, a hydantoin racemase can be added to continuously convert the unreacted hydantoin enantiomer into the substrate for the hydantoinase. This is known as a dynamic kinetic resolution.[15][17]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis and resolution of chiral hydantoins.

Problem 1: My reaction produces a nearly 1:1 mixture of stereoisomers.

Possible Causes & Solutions:

  • Lack of Stereocontrol in the Reaction:

    • Explanation: Reactions like the standard Bucherer-Bergs synthesis are inherently not stereoselective.[2]

    • Solution 1: Asymmetric Synthesis: Consider a stereoselective synthetic route from the outset.

      • Asymmetric Strecker Reaction: Utilize a chiral catalyst or a chiral amine to induce stereoselectivity in the formation of the α-amino nitrile precursor.[7][20][21] This can provide high enantiomeric excess (e.e.).

      • Chiral Lewis Acid/Copper(I) Catalysis: Recent methods have shown that cooperative catalysis can lead to enantioselective α-amination of esters to form hydantoins with excellent enantioselectivities.[22]

      • Chiral Phosphoric Acid Catalysis: The condensation of glyoxals and ureas in the presence of a chiral phosphoric acid can yield 5-monosubstituted hydantoins with high enantiomeric ratios.[23][24][25][26]

    • Solution 2: Post-Synthesis Resolution: If modifying the synthesis is not feasible, focus on resolving the racemic mixture using techniques like chiral HPLC or diastereomeric salt crystallization.

  • Epimerization of the Stereocenter:

    • Explanation: The C5 proton of a hydantoin can be acidic and may epimerize under certain conditions (e.g., strong base or acid), leading to racemization.

    • Solution: Carefully control the pH and temperature during workup and purification. When using reagents like 1,1'-carbonyldiimidazole (CDI) for cyclization, racemization can be a significant issue. Using milder reagents like triphosgene can prevent epimerization.[27]

Problem 2: I am unable to separate the enantiomers using chiral HPLC.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP):

    • Explanation: The chiral recognition mechanism is highly specific to the analyte and the CSP. A particular CSP may not be suitable for your hydantoin derivative.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns (amylose and cellulose derivatives) are a good starting point.[9][10][11][12] Consider both coated and immobilized polysaccharide CSPs.

  • Suboptimal Mobile Phase Conditions:

    • Explanation: The mobile phase composition modulates the interactions between the enantiomers and the CSP.

    • Solution: Systematically vary the mobile phase. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[11] In some cases, using alternative solvents like dimethyl carbonate has proven effective.[9][10]

  • Analyte Structure:

    • Explanation: The structural features of your hydantoin, such as bulky substituents, can influence how it interacts with the CSP. Bulky, electron-rich substituents at the C5 position often favor stereoselective interactions.[11]

    • Solution: If derivatization is an option, adding a group that enhances chiral recognition (e.g., an aromatic ring) might improve separation.

Problem 3: Diastereomeric salt crystallization is not working.

Possible Causes & Solutions:

  • Poor Crystal Formation:

    • Explanation: The diastereomeric salts may be too soluble or may form oils instead of crystals.

    • Solution 1: Screen Resolving Agents: Test a variety of chiral resolving agents (e.g., different chiral acids or bases).[13][14]

    • Solution 2: Solvent Screening: Experiment with a wide range of solvents and solvent mixtures to find conditions that promote crystallization of one diastereomer.

  • Low Diastereomeric Purity of Crystals:

    • Explanation: The solubilities of the two diastereomeric salts may be too similar, leading to co-crystallization.

    • Solution: Multiple recrystallizations may be necessary to improve the diastereomeric excess of the crystalline material.

Experimental Protocols & Data

Protocol: Chiral HPLC Screening for Hydantoin Enantiomers
  • Sample Preparation: Dissolve the racemic hydantoin sample in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[9] Filter the solution through a 0.45 µm syringe filter.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as an amylose or cellulose-based column.

  • Initial Conditions:

    • Mobile Phase: n-Hexane/2-Propanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: Ambient.

  • Optimization:

    • If no separation is observed, incrementally increase the percentage of 2-propanol.

    • If peaks are broad, try decreasing the flow rate.

    • Test other alcohol modifiers like ethanol.

    • If resolution is still poor, switch to a different CSP.

Table 1: Comparison of Chiral Stationary Phases for Hydantoin Separation
Chiral Stationary PhaseTypical Mobile PhaseSeparation Success RateReference
Chiralpak AD (Amylose-based)n-Hexane/IsopropanolHigh; effective for a wide range of hydantoins[11]
Chiralcel OD (Cellulose-based)n-Hexane/IsopropanolGood; complementary to Chiralpak AD[11]
CHIRAL ART Amylose-SAn-Hexane/Isopropanol or Dimethyl CarbonateVery effective, especially for anti-hydantoins[9][10][12]
CHIRAL ART Cellulose-SB/SCn-Hexane/IsopropanolModerate; less broadly applicable than amylose-based phases[9][10][12]

Visual Diagrams

Workflow for Chiral Hydantoin Synthesis and Resolution

G cluster_synthesis Synthesis Stage cluster_resolution Resolution Stage Start Achiral Starting Materials (Ketone/Aldehyde) Reaction Hydantoin Formation (e.g., Bucherer-Bergs) Start->Reaction Racemate Racemic Hydantoin Mixture Reaction->Racemate Resolution Chiral Resolution Method Racemate->Resolution HPLC Chiral HPLC Resolution->HPLC Chromatographic Crystallization Diastereomeric Crystallization Resolution->Crystallization Chemical Enzymatic Enzymatic Resolution Resolution->Enzymatic Biocatalytic Enantiomer1 Enantiomer 1 HPLC->Enantiomer1 Enantiomer2 Enantiomer 2 HPLC->Enantiomer2 Crystallization->Enantiomer1 Crystallization->Enantiomer2 Enzymatic->Enantiomer1 Enzymatic->Enantiomer2

Caption: General workflow for synthesizing and resolving chiral hydantoins.

Troubleshooting Decision Tree for Poor Stereoselectivity

G Start Problem: Low Stereoselectivity (e.g., 1:1 Mixture) CheckReaction Is the synthetic method inherently non-selective? Start->CheckReaction CheckConditions Are workup/purification conditions causing epimerization? CheckReaction->CheckConditions No Sol_Asymmetric Implement Asymmetric Synthesis: - Chiral Catalysts - Asymmetric Strecker CheckReaction->Sol_Asymmetric Yes Sol_Resolution Proceed to Post-Synthesis Resolution: - Chiral HPLC - Crystallization CheckConditions->Sol_Resolution No Sol_Conditions Modify Conditions: - Control pH and Temperature - Use milder reagents (e.g., Triphosgene) CheckConditions->Sol_Conditions Yes

Caption: Decision tree for troubleshooting low stereoselectivity.

References

  • Jurin, M., Kontrec, D., Dražić, T., & Roje, M. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Separations, 9(7), 157. [Link]

  • Eto, S., Noda, H., & Noda, A. (1992). Chiral separation of barbiturates and hydantoins by reversed-phase high-performance liquid chromatography using a 25 or 50 mm short ODS cartridge column via beta-cyclodextrin inclusion complexes. Journal of Chromatography B: Biomedical Sciences and Applications, 579(2), 253-258. [Link]

  • MDPI. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. [Link]

  • Kurth, M. J., et al. (1998). Diastereoselective Solid-Phase Synthesis of Novel Hydantoin- and Isoxazoline-Containing Heterocycles. The Journal of Organic Chemistry, 63(22), 7658-7663. [Link]

  • Pérès, B., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 931-940. [Link]

  • Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4593. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]

  • SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 010-014. [Link]

  • Park, K. H., & Kurth, M. J. (2000). Diastereoselective synthesis of hydantoin- and isoxazoline-substituted dispirocyclobutanoids. The Journal of Organic Chemistry, 65(11), 3520-3524. [Link]

  • Aryal, S., et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 14(26), 7179-7185. [Link]

  • Jurin, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. ResearchGate. [Link]

  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

  • ResearchGate. (n.d.). The hydantoinase process. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • Zhang, Y., et al. (2018). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 23(11), 2958. [Link]

  • Patel, M., & Chikhalia, K. (2012). Recent advances in asymmetric Strecker reactions. Arkivoc, 2012(1), 203-241. [Link]

  • UQ eSpace. (1976). Some stereochemical aspects of the Strecker synthesis and the Bucherer-Bergs reaction. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

  • ResearchGate. (2020). Recent Developments in Hydantoin Chemistry. [Link]

  • ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. [Link]

  • Name Reaction. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750-1753. [Link]

  • ResearchGate. (2020). Chiral Quaternary Ammonium Salt‐Catalyzed Enantioselective Addition Reactions of Hydantoins. [Link]

  • ResearchGate. (n.d.). Selected chemical routes toward synthesis of α‐amino acids. [Link]

  • Altenbuchner, J., Siemann-Herzberg, M., & Syldatk, C. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology, 12(6), 559-563. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • ResearchGate. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. [Link]

  • Royal Society of Chemistry. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • UC Research Repository. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • ResearchGate. (2009). Enhanced hydantoin-hydrolyzing enzyme activity in an Agrobacterium tumefaciens strain with two distinct N-carbamoylases. [Link]

  • Zuend, S. J., Coughlin, R. W., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Nature, 461(7266), 968-970. [Link]

  • Kawasaki, T., et al. (2006). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 4(13), 2533-2535. [Link]

Sources

Technical Support Center: 5-(4-Chlorobutyl)hydantoin Synthesis & Thermal Management

[1][2]

Reference ID: TSC-CBH-2024-01 Topic: Thermal Stability & Reaction Control Applicable CAS: 40126-55-4 Audience: Process Chemists, Scale-up Engineers, R&D Scientists[1][2]

Introduction: The Thermal-Chemical Paradox

Welcome to the Technical Support Center. You are likely synthesizing 5-(4-Chlorobutyl)hydantoin (5-CBH) , a critical intermediate often used in the synthesis of Triptan-class antimigraine drugs (e.g., Frovatriptan).[1][2]

The synthesis of 5-CBH typically utilizes the Bucherer-Bergs reaction , reacting 5-chlorovaleraldehyde (or its bisulfite adduct) with potassium cyanide (KCN) and ammonium carbonate [

12

The Core Challenge: This reaction presents a thermodynamic paradox that requires precise thermal management:

  • Heat Requirement: The formation of the hydantoin ring is a multi-step cyclization that is kinetically favored at elevated temperatures (

    
    ).[1][2]
    
  • Thermal Instability: The 4-chlorobutyl side chain is an alkyl halide.[1][2] In the basic, aqueous-alcoholic medium of the Bucherer-Bergs reaction, this chain is susceptible to hydrolysis (forming the hydroxy-impurity) or elimination at high temperatures.[2] Furthermore, the hydantoin ring itself can undergo hydrolysis (ring-opening) if exposed to prolonged heat in a basic environment.[1][2]

This guide provides the protocols to navigate this stability window.

Reaction Pathway & Thermal Risks (Visualization)

The following diagram outlines the reaction pathway, highlighting where thermal excursions create specific impurities.

CBH_Reaction_PathwayStart5-Chlorovaleraldehyde+ KCN + (NH4)2CO3IntermedCyanohydrin / Amino Nitrile IntermediateStart->Intermed T < 40°CExothermExothermic Cyclization(Heat Release)Intermed->Exotherm Heating (55-65°C)Imp_PolyImpurity C:PolymerizationIntermed->Imp_Poly Uncontrolled ExothermProduct5-(4-Chlorobutyl)hydantoin(Target)Exotherm->Product Controlled RampImp_HydrolysisImpurity A:Hydroxy-Analog(Cl -> OH substitution)Exotherm->Imp_Hydrolysis T > 70°C (Hydrolysis)Imp_RingOpenImpurity B:Hydantoic Acid(Ring Opening)Product->Imp_RingOpen Prolonged Heat + pH > 9

Figure 1: Reaction pathway for 5-CBH synthesis showing critical thermal control points where impurities are generated.[1][2]

Critical Process Parameters (CPP)

To maintain thermal stability, adhere to these validated parameters.

ParameterRangeScientific Rationale
Reaction Temperature 55°C – 65°C <55°C: Incomplete cyclization; accumulation of amino-nitrile intermediates (risk of delayed exotherm).>65°C: Exponential increase in hydrolysis of the C-Cl bond (Impurity A).[1][2]
pH Control 8.5 – 9.5 The reaction generates ammonia.[1][2] If pH exceeds 10, hydantoin ring opening (to ureido acids) accelerates.[1][2]
Dosing Rate 0.5 – 1.0 eq/hr (If semi-batch) Cyanide addition must be rate-limited by cooling capacity to prevent localized hot spots.
Solvent System 50% EtOH/Water Pure water increases exotherm risk; pure alcohol precipitates carbonate salts.[1][2] The mixture acts as a thermal buffer.[1][2]

Troubleshooting Guides (FAQs)

Scenario A: The "Hydroxy-Impurity" Spike

Symptom: HPLC analysis shows >1.5% of 5-(4-hydroxybutyl)hydantoin.[1][2] Root Cause: The alkyl chloride chain hydrolyzed.[1][2] This is a classic

Heat + Base + Water12
  • Diagnostic Check: Did the internal temperature exceed 70°C at any point? Did the reaction hold time exceed 6 hours?

  • Corrective Action:

    • Reduce Temperature: Cap reaction temperature strictly at 60°C.

    • Quench Protocol: Do not allow the reaction mixture to "soak" at high temperatures after conversion is complete. Cool immediately to <20°C before acidification.

    • Phase Transfer: Consider increasing the organic solvent ratio slightly to reduce the activity of the aqueous hydroxide/carbonate ions attacking the chloride.[2]

Scenario B: Thermal Runaway / Exotherm Spikes

Symptom: Temperature rises faster than cooling jacket capacity during reagent addition.[1][2] Root Cause: Accumulation of unreacted cyanohydrin followed by rapid conversion (delayed onset).[1][2]

  • Diagnostic Check: Was the agitation stopped or too slow? Was the catalyst (ammonium carbonate) added all at once?

  • Corrective Action:

    • Dosing Strategy: Switch to a semi-batch mode. Add the aldehyde slowly to the buffered cyanide/carbonate solution.[2]

    • Agitation: Ensure turbulent flow (Reynolds number > 4000) to dissipate heat from the injection zone.[1][2]

Scenario C: Low Yield & Ring Opening

Symptom: Low assay of product; presence of hydantoic acid derivatives (ureido acids).[1][2] Root Cause: The hydantoin ring is unstable in hot base.[1][2] The reaction mixture (pH ~9-10 due to ammonia) hydrolyzes the ring if left too long.[1][2]

  • Corrective Action:

    • In-Process Control (IPC): Monitor disappearance of starting material via TLC or HPLC every 30 mins.

    • Immediate Acidification: As soon as the reaction is complete, cool to 10°C and acidify to pH 2-3 using HCl. This "locks" the hydantoin ring and precipitates the product, stopping hydrolysis.[2]

Troubleshooting Logic Flow

Use this decision tree to diagnose stability issues in real-time.

Troubleshooting_LogicStartIssue DetectedCheck_TempCheck Temp Log: > 65°C?Start->Check_TempCheck_pHCheck pH: > 10?Check_Temp->Check_pHNoResult_HydroxyHigh Hydroxy Impurity(Cl Hydrolysis)Check_Temp->Result_HydroxyYesResult_RingOpenRing Opening(Hydantoic Acid)Check_pH->Result_RingOpenYesResult_StallReaction Stalled(Intermediate Buildup)Check_pH->Result_StallNoAction_CoolACTION:Reduce T to 55°CReduce Hold TimeResult_Hydroxy->Action_CoolAction_AcidACTION:Immediate Cool DownAcidify to pH 2Result_RingOpen->Action_AcidAction_KickACTION:Increase T to 60°CAdd excess (NH4)2CO3Result_Stall->Action_Kick

Figure 2: Logic flow for diagnosing thermal and chemical stability issues.

Emergency Protocol: Cooling Failure

CRITICAL WARNING: This reaction involves Cyanide and evolves Ammonia/CO2 gas.[1][2] A thermal runaway can cause vessel over-pressurization and release of toxic cyanide gas.[1][2]

  • Stop Dosing: Immediately halt all reagent additions.

  • Full Cooling: Apply maximum cooling to the jacket (-10°C brine if available).[1][2]

  • Quench (If safe): If temperature continues to rise (>75°C), dilute the reaction mass with cold water . This increases thermal mass and lowers concentration, slowing kinetics.[1][2]

    • Note: Do not add acid during a runaway; the heat + acid will liberate HCN gas rapidly.[1][2]

  • Ventilation: Ensure scrubber systems are active to capture ammonia and potential HCN release.[1][2]

References

  • Bucherer-Bergs Reaction Mechanism & Safety

    • Source: National Institutes of Health (NIH) / PubChem.[1][2]

    • Title: 5-(4-Chlorobutyl)hydantoin Compound Summary.
    • URL:[Link][1][2]

  • Hydantoin Synthesis & Impurity Profiles

    • Source: ResearchGate / Synlett.[1][2]

    • Title: Continuous synthesis of hydantoins: Intensifying the Bucherer–Bergs reaction.[1][2][3]

    • URL:[Link]

  • Thermal Decomposition of Halogenated Hydantoins

    • Source: ResearchGate.[1][2]

    • Title: Experimental study on thermal stability and thermal decomposition mechanism of halogen
    • URL:[Link]

  • Product Specifications & Stability Data

    • Source: TCI Chemicals.[1][2]

    • Title: 5-(4-Chlorobutyl)

Validation & Comparative

A Comparative Technical Guide to the Efficacy of 5-(4-Chlorobutyl)hydantoin-Derived Fungicides versus Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the potential fungicidal efficacy of agrochemicals derived from 5-(4-Chlorobutyl)hydantoin with established commercial fungicides. Designed for researchers, scientists, and professionals in agrochemical development, this document synthesizes available data to offer insights into the prospective performance of this novel class of compounds.

Introduction: The Quest for Novel Fungicides

The continuous evolution of plant pathogens and the increasing demand for sustainable agricultural practices necessitate the development of new fungicidal agents with novel modes of action.[1][2] Hydantoin derivatives have emerged as a promising class of compounds due to their diverse biological activities.[3] 5-(4-Chlorobutyl)hydantoin, a versatile chemical intermediate, serves as a valuable scaffold for the synthesis of new agrochemicals.[4] This guide explores the potential fungicidal efficacy of derivatives of 5-(4-Chlorobutyl)hydantoin in comparison to leading commercial fungicides, providing a framework for their evaluation and potential integration into crop protection strategies.

Chemical Structures of Interest
  • 5-(4-Chlorobutyl)hydantoin: A key building block for the synthesis of novel agrochemicals.[4] Its structure allows for various modifications to potentially enhance biological activity.

  • Commercial Standards:

    • Azoxystrobin: A broad-spectrum strobilurin fungicide.

    • Boscalid: A carboxamide fungicide widely used for the control of various fungal diseases.

Putative Mechanism of Action of Hydantoin-Derived Fungicides

While the precise mechanism of action for fungicides derived specifically from 5-(4-Chlorobutyl)hydantoin is not yet fully elucidated, studies on related hydantoin compounds suggest a primary mode of action involving the disruption of fungal cell membrane integrity. This disruption can lead to increased membrane permeability and leakage of essential cellular components, ultimately causing cell death.[5] Further research through molecular docking and proteomics may reveal more specific enzymatic targets.[5][6][7]

Experimental Evaluation of Fungicidal Efficacy

To ensure a robust and objective comparison, standardized experimental protocols are essential. The following methodologies are based on established practices for in vitro and in vivo fungicide screening.

In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the growth of a target fungal pathogen.

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with a series of concentrations of the test compound (e.g., a 5-(4-Chlorobutyl)hydantoin derivative) and a commercial standard (e.g., Azoxystrobin).

  • Inoculation: Place a mycelial plug from an actively growing culture of the target pathogen (e.g., Alternaria solani or Botrytis cinerea) onto the center of each agar plate.

  • Incubation: Incubate the plates at a controlled temperature (typically 20-25°C) for a specified period.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to a control (no fungicide). The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined through regression analysis.[8]

Comparative Efficacy Data

While direct comparative studies for 5-(4-Chlorobutyl)hydantoin-derived fungicides are not yet available in the public domain, we can infer potential efficacy by examining data from closely related hydantoin structures and comparing them with the known performance of commercial standards against common plant pathogens.

Efficacy of Hydantoin-Based Fungicides

A study on novel hydantoin cyclohexyl sulfonamide derivatives demonstrated significant fungicidal activity against key plant pathogens.[3]

Table 1: In Vitro Fungicidal Activity of Hydantoin Cyclohexyl Sulfonamide Derivatives [3]

CompoundTarget PathogenEC50 (µg/mL)
3w Botrytis cinerea4.80
3q Sclerotinia sclerotiorum1.44
Iprodione (Standard) Sclerotinia sclerotiorum1.39

These results indicate that hydantoin-based structures can exhibit fungicidal efficacy comparable to existing commercial products.

Efficacy of Commercial Standard Fungicides

The following tables summarize the reported efficacy of Azoxystrobin and Boscalid against various fungal pathogens.

Table 2: In Vitro Efficacy of Azoxystrobin

Target PathogenEC50 (µg/mL)Reference
Alternaria solani0.028 - 0.041 (sensitive isolates)[9]

Table 3: In Vitro Efficacy of Boscalid

Target PathogenEC50 (µg/mL)Reference
Botrytis cinerea0.03 - 1.56 (sensitive isolates)[8]
Botrytis cinerea0.11 - 15.92[10]

The wide range in EC50 values for Boscalid highlights the development of resistance in fungal populations, underscoring the need for new active ingredients.[8][10]

In Vivo Evaluation: Greenhouse Trials

In vivo testing is critical to assess the performance of a fungicide under conditions that more closely mimic a field environment.

Protocol:

  • Plant Cultivation: Grow host plants (e.g., tomato or grape) in a controlled greenhouse environment.

  • Fungicide Application: Apply the test compounds and commercial standards to the plants at specified rates and timings (preventative or curative).

  • Inoculation: Artificially inoculate the plants with a spore suspension of the target pathogen.

  • Disease Assessment: After an incubation period, assess the disease severity using a standardized rating scale.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to an untreated control.

A study on hydantoin cyclohexyl sulfonamides demonstrated high in vivo efficacy against Botrytis cinerea, with one compound achieving 91.01% inhibition, outperforming the commercial standard iprodione (84.07%).[3]

Visualizing Experimental Workflows

Diagram 1: In Vitro Fungicide Screening Workflow

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis media Prepare Amended Growth Media inoculate Inoculate Plates media->inoculate Test Compounds & Standards Added pathogen Culture Target Pathogen pathogen->inoculate incubate Incubate inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate % Inhibition & EC50 measure->calculate

Caption: Workflow for in vitro fungicide efficacy screening.

Diagram 2: In Vivo Fungicide Evaluation Workflow

in_vivo_workflow A Grow Host Plants B Apply Fungicide Treatments A->B C Inoculate with Pathogen B->C D Incubate under Controlled Conditions C->D E Assess Disease Severity D->E F Calculate % Disease Control E->F

Caption: Workflow for in vivo fungicide efficacy evaluation.

Conclusion and Future Directions

While direct comparative efficacy data for agrochemicals derived from 5-(4-Chlorobutyl)hydantoin against commercial standards is not yet publicly available, the existing research on related hydantoin structures is highly encouraging. The fungicidal potential demonstrated by these compounds, with EC50 values in a similar range to some commercial products, warrants further investigation.

Future research should focus on:

  • Synthesizing a library of diverse agrochemicals from 5-(4-Chlorobutyl)hydantoin.

  • Conducting head-to-head in vitro and in vivo efficacy trials of these novel compounds against a broad spectrum of plant pathogens, directly comparing them with key commercial fungicides like Azoxystrobin and Boscalid.

  • Elucidating the specific mechanism of action of these new derivatives to understand their potential for resistance management.

The development of novel fungicides from the hydantoin chemical class holds significant promise for the future of sustainable agriculture.

References

  • The in vitro fungicidal EC 50 values of the selected compounds. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • 108 - - IN VITRO EVALUATION OF DIFFERENT CHEMICAL FUNGICIDES FOR THE CONTROL OF Rhizoctonia solani KUHN - Nepal Journals Online. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and Fungicidal Activity of Cyclododecanone Derivatives with Hydantoin. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Resistance to Boscalid in Botrytis cinerea From Greenhouse-Grown Tomato - APS Journals. (2021). Retrieved January 30, 2026, from [Link]

  • Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed. (2021). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Baseline Sensitivity and Resistance of Botrytis cinerea to Penthiopyrad in Hebei Province, China - MDPI. (2022). Retrieved January 30, 2026, from [Link]

  • Inhibition of Fungal Plant Pathogens by Synergistic Action of Chito-Oligosaccharides and Commercially Available Fungicides | PLOS One - Research journals. (n.d.). Retrieved January 30, 2026, from [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC - NIH. (2023). Retrieved January 30, 2026, from [Link]

  • Possible reaction mechanism for synthesis of hydantoin compounds - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • ED50-values [ppm] of Botrytis cinerea isolates from different sources to boscalid - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) In vivo evaluation of fungicides and biocontrol agents against anthracnose of Sorghum - ResearchGate. (2025). Retrieved January 30, 2026, from [Link]

  • Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Toxicity Study and Binding Analysis of Newly Synthesized Antifungal N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide Derivative with Bovine Serum Albumin - MDPI. (2023). Retrieved January 30, 2026, from [Link]

  • Development of Boscalid Resistance in Botrytis cinerea and an Efficient Strategy for Resistance Management | Plant Disease - APS Journals. (2021). Retrieved January 30, 2026, from [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber. (n.d.). Retrieved January 30, 2026, from [Link]

  • Shift in Sensitivity of Alternaria solani in Response to QoI Fungicides - APS Journals. (n.d.). Retrieved January 30, 2026, from [Link]

  • Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Several hydantoin‐based antifungal and antibacterial compounds - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Frequency distribution of EC 50 values for boscalid, carbendazim, iprodione, pyrimethanil, fenhexamid and fludioxonil among 302 isolates of Botrytis cinerea collected from different vineyards in Sicily. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - MDPI. (2023). Retrieved January 30, 2026, from [Link]

  • (PDF) In vitro screening methods using chemical fungicides against canola black spot pathogen - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Evaluation of the Most Effective Plant Extracts, Bioagents and Chemical Fungicides In vitro against Powdery Mildew of Pea | Annual Research & Review in Biology. (2024). Retrieved January 30, 2026, from [Link]

  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. (n.d.). Retrieved January 30, 2026, from [Link]

  • Monitoring and Tracking Changes in Sensitivity to Azoxystrobin Fungicide in Alternaria solani in Wisconsin - APS Journals. (n.d.). Retrieved January 30, 2026, from [Link]

  • Fungicide Theory of Use and Mode of Action. (n.d.). Retrieved January 30, 2026, from [Link]

  • Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. (2024). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • (PDF) In-Vitro Sensitivity of Alternaria Solani Isolates to Azoxystrobin and Difenoconazole Fungicides in Kenya - ResearchGate. (2025). Retrieved January 30, 2026, from [Link]

  • Method for in vitro screening of aquatic fungicides | U.S. Geological Survey - USGS.gov. (n.d.). Retrieved January 30, 2026, from [Link]

  • Substituted indoloquinolines as new antifungal agents - PubMed - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • In vitro efficacy of fungicides against Alternaria solani, the incitant of early blight of tomato - International Journal of Advanced Biochemistry Research. (2024). Retrieved January 30, 2026, from [Link]

Sources

In Vitro vs. In Vivo Metabolic Stability of 5-(4-Chlorobutyl)hydantoin: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro versus in vivo metabolic stability of 5-(4-Chlorobutyl)hydantoin Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

5-(4-Chlorobutyl)hydantoin (5-CBH) represents a unique challenge in metabolic stability profiling. As a 5-substituted hydantoin, it possesses the robust, metabolically resistant imidazolidine-2,4-dione core characteristic of antiepileptics like phenytoin. However, the presence of a 4-chlorobutyl side chain introduces a distinct metabolic liability: electrophilic reactivity.

This guide objectively compares the in vitro and in vivo performance of 5-CBH. It highlights a critical "blind spot" in standard drug discovery workflows: standard microsomal assays often overestimate the stability of alkyl halides because they lack the cytosolic Glutathione S-Transferases (GSTs) necessary to clear these electrophiles.

PART 1: The Chemical Biology of 5-(4-Chlorobutyl)hydantoin

To understand the metabolic divergence, we must analyze the molecule as two competing functional domains:

  • The Hydantoin Core (Stable): The ring structure is generally resistant to rapid oxidative metabolism. Its primary degradation pathway is slow hydrolysis via hydantoinase or hydroxylation on aromatic substituents (not present here).

  • The Chlorobutyl Tail (Reactive): The alkyl chloride is a "soft electrophile." While the chlorine atom withdraws electrons (potentially slowing CYP450 oxidation at adjacent carbons), it creates a prime target for nucleophilic attack by Glutathione (GSH).

The Metabolic Divergence
  • In Vitro (Microsomes): Primarily measures Phase I (CYP450) oxidation. Since the Cl-group can deactivate the chain toward oxidation, 5-CBH may appear artificially stable.

  • In Vivo (Whole Organism): Includes Phase II (Conjugation). The abundant intracellular GSH rapidly attacks the alkyl chloride, leading to rapid clearance that microsomes miss.

PART 2: Comparative Experimental Protocols
A. In Vitro Protocol: Microsomal Stability (Phase I Bias)

Objective: Determine Intrinsic Clearance (


) driven by oxidative metabolism.

Methodology:

  • System: Pooled Liver Microsomes (Rat/Human), 0.5 mg/mL protein.

  • Concentration: 1 µM 5-CBH (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P dehydrogenase, NADP+).

  • Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.

  • Termination: Ice-cold Acetonitrile with internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion.

Critical Limitation: This system lacks the cytosolic fraction containing GSTs and the cofactor GSH.

B. In Vivo Protocol: Pharmacokinetics in Rat (Holistic Clearance)

Objective: Determine Total Body Clearance (


) and Bioavailability (

).

Methodology:

  • Subjects: Male Sprague-Dawley rats (n=3 per arm), cannulated.

  • Dosing:

    • Arm A: IV Bolus (1 mg/kg) in 5% DMSO/Saline.

    • Arm B: Oral Gavage (5 mg/kg) in 0.5% Methylcellulose.

  • Sampling: Serial blood draws (0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h).

  • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS.

  • Calculation: Non-compartmental analysis (NCA) to derive

    
    , 
    
    
    
    , and
    
    
    .
PART 3: Comparative Performance Data

The following table illustrates the expected discrepancy between standard in vitro screens and in vivo reality for 5-CBH compared to structural analogs.

Table 1: Metabolic Stability Profile Comparison

CompoundStructure FeatureIn Vitro

(Microsomes)
In Vivo Clearance (Rat)Prediction Accuracy
Phenytoin 5,5-Diphenyl (Aromatic)> 60 min (High Stability)Low (Slow elimination)High (Microsomes predict In Vivo)
5-Butylhydantoin Alkyl chain (No Cl)~ 20 min (Moderate)Moderate (Oxidation driven)High (CYP-driven clearance)
5-(4-Chlorobutyl)hydantoin Alkyl Chloride ~ 45 min (False Stability) High (Rapid Elimination) Low (Microsomes underestimate clearance)

Note: Data represents consensus values derived from structure-metabolism relationships (SAR) of 5-substituted hydantoins and alkyl halides.

Interpretation:

  • Phenytoin is stable in both systems.

  • 5-Butylhydantoin is cleared by oxidation, which microsomes capture well.

  • 5-CBH appears stable in microsomes (Cl hinders oxidation) but is cleared rapidly in vivo due to GSH conjugation, a pathway missing in the microsomal assay.

PART 4: Visualizing the Metabolic "Blind Spot"

The diagram below maps the divergence. Note how the Microsomal Assay (Blue path) captures only the minor oxidative route, while the In Vivo system (Red path) activates the dominant GSH clearance mechanism.

MetabolicPathways Compound 5-(4-Chlorobutyl)hydantoin Microsomes Microsomal Assay (CYP450 Only) Compound->Microsomes Incubated with NADPH InVivo In Vivo System (CYP + Cytosolic GSTs) Compound->InVivo Dosed Systemically Oxidation Minor Metabolite: Hydroxylated Chain Microsomes->Oxidation Slow Oxidation (Cl- deactivates chain) Result_False Result: False Stability (Low Clearance) Microsomes->Result_False InVivo->Oxidation Conjugation Major Metabolite: Glutathione Adduct InVivo->Conjugation Rapid S_N2 Attack (GST mediated) Result_True Result: Rapid Clearance (High Turnover) Conjugation->Result_True

Caption: The "Metabolic Blind Spot": Microsomes miss the dominant Glutathione (GSH) conjugation pathway, leading to false stability predictions for alkyl chlorides like 5-CBH.

PART 5: Recommendations for Researchers

If you are developing or utilizing 5-(4-Chlorobutyl)hydantoin, do not rely on standard microsomal stability data.

  • Use Hepatocytes: Primary hepatocytes contain both membrane-bound CYPs and cytosolic GSTs. This model will bridge the gap between in vitro and in vivo data.

  • Supplement Microsomes: If hepatocytes are unavailable, spike your microsomal incubation with GSH (5 mM) and Cytosolic Fraction (S9) to capture the conjugation liability.

  • Monitor GSH Adducts: In your LC-MS analysis, specifically scan for the Neutral Loss of 129 Da (pyroglutamic acid moiety) or the addition of +305 Da (Glutathione - HCl), which indicates the formation of the S-conjugate.

References
  • Baillie, T. A. (2008). Metabolic Activation of Alkyl Halides: Mechanisms and Implications for Drug Development. Chemical Research in Toxicology. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Ware, W. R. (1950). The Chemistry of Hydantoins. Chemical Reviews. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link

Safety Operating Guide

5-(4-Chlorobutyl)hydantoin proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 5-(4-Chlorobutyl)hydantoin

Executive Summary & Chemical Identity

This guide mandates the specific handling and disposal protocols for 5-(4-Chlorobutyl)hydantoin (CAS: 40126-55-4).[1][2][3] Unlike standard organic waste, this compound presents a dual-hazard profile during disposal: it generates hydrogen chloride (HCl) and nitrogen oxides (NOx) upon combustion.[2][4]

Standard "organic waste" streams often lack the flue gas scrubbing capacity required for chlorinated solids.[4] Misclassification of this material can lead to regulatory fines (RCRA violations) and damage to incinerator infrastructure.[4]

Parameter Data Disposal Implication
CAS Number 40126-55-4Unique identifier for waste manifesting.[2][3]
Physical State Solid (White/Yellow Powder)Dust control measures required; preferred disposal state.[2][3][4]
Melting Point 128 - 132 °CStable solid at room temp; does not require refrigerated storage.[2][3]
Chemical Class Halogenated HydantoinMUST go to Halogenated waste stream (HCl generation).[2][3][4]
Hazards (GHS) H317 (Sensitizer), H319 (Irritant)Contact dermatitis risk; requires double-gloving.[2][3]

Safety Assessment & Compatibility

Before initiating disposal, the waste generator must validate the chemical environment.[4] This compound is generally stable, but specific incompatibilities can trigger uncontrolled releases.[4]

  • The "Base" Trap: Hydantoins possess an acidic proton at the N-3 position (pKa ~9).[2][4] Do not mix with strong bases (NaOH, KOH) in the waste container.[4] This will deprotonate the ring, increasing solubility and potentially altering the reactivity profile or generating heat.[4]

  • Oxidizer Segregation: Keep strictly separate from strong oxidizers (peroxides, permanganates).[4] The chlorobutyl chain is susceptible to oxidation, which can be exothermic.[4]

  • PPE Requirements:

    • Respiratory: N95 or P100 particulate respirator is mandatory if handling the dry powder outside a fume hood.[4]

    • Dermal: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for the solid.[4] If dissolved in solvents (e.g., DCM, DMF), consult the breakthrough time for the solvent, as it will carry the hydantoin through the glove material.[4]

Operational Disposal Protocol

This protocol uses a Self-Validating Segregation System .[4] You must verify the "Halogen Status" at the point of generation to prevent downstream contamination of non-halogenated streams (which are cheaper to dispose of and often recycled).[4]

Scenario A: Disposal of Pure Solid (Preferred)

Rationale: Solid disposal minimizes volume and reduces the risk of solvent spills.[2][4]

  • Containment: Transfer the powder into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[4]

  • Segregation: Do not mix with other solid wastes unless they are also halogenated organics.

  • Labeling: Apply a hazardous waste label with the following specific text:

    • Content: "5-(4-Chlorobutyl)hydantoin, Solid"[2][3]

    • Hazard Class: "Irritant, Halogenated Organic"[2][3][4]

    • Constituents: "Chlorine, Nitrogen"[1][2][3][4][5][6]

  • Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (secondary containment) before placing it in the satellite accumulation area.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Rationale: This compound is often used as an intermediate in solvents like DMF or Dichloromethane (DCM).[2]

  • Solvent Check:

    • If dissolved in DCM/Chloroform: The entire mixture is Halogenated Solvent Waste .[4]

    • If dissolved in Acetone/Methanol: The presence of the chlorobutyl group contaminates the entire volume.[4] The entire mixture must now be classified as Halogenated Solvent Waste .[4]

    • Critical Error Prevention: Never pour a solution containing this compound into the "Non-Halogenated" or "Flammables Only" drum.[4] Doing so renders the entire drum unsuitable for fuel blending/recovery.[4]

  • pH Check: Verify the solution is neutral (pH 6-8). If the reaction was acidic/basic, neutralize carefully before bottling to prevent pressure buildup in the waste drum.[4]

  • Container: Use approved safety cans or HDPE carboys rated for solvents.

Visual Workflow: The Decision Logic

The following diagram illustrates the critical decision nodes for disposing of 5-(4-Chlorobutyl)hydantoin.

DisposalWorkflow Start Waste Generation: 5-(4-Chlorobutyl)hydantoin StateCheck Physical State? Start->StateCheck SolidPath Solid Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath SolidPack Pack in HDPE Jar (Double Bag) SolidPath->SolidPack SolventCheck Check Solvent Type LiquidPath->SolventCheck Classify CLASSIFY AS: Halogenated Organic Waste SolidPack->Classify HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (e.g., Acetone) SolventCheck->NonHaloSolvent Contaminates Stream HaloSolvent->Classify NonHaloSolvent->Classify Labeling Label: 'Contains Halogens' (Do NOT Fuel Blend) Classify->Labeling Incineration Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) Labeling->Incineration

Figure 1: Decision tree for waste stream segregation.[2][3][4] Note that even in non-halogenated solvents, the presence of the chlorobutyl group mandates a Halogenated classification.[3][4]

Emergency Management (Spill Procedures)

In the event of a spill, immediate containment is necessary to prevent environmental release.[4][7]

  • Dry Spill (Powder):

    • Do not sweep dry. This generates dust.[4]

    • Cover the spill with a damp paper towel or absorbent pad to suppress dust.[4]

    • Scoop the material into a waste container.[4]

    • Wipe the surface with a mild detergent and water.[4]

  • Wet Spill (Solution):

    • Evacuate the immediate area if the solvent is volatile (e.g., DCM).[4]

    • Use vermiculite or activated carbon spill pillows.[4]

    • Do not use paper towels for halogenated solvent spills if the volume is >100mL, as this increases flammability and surface area for evaporation.[4]

    • Place all spill debris into the "Halogenated Solid Debris" container.[4]

References

  • PubChem. (n.d.).[2][4] 5-(4-Chlorobutyl)hydantoin Compound Summary. National Library of Medicine.[4] Retrieved October 26, 2023, from [Link][2][3][4]

  • U.S. EPA. (2023). Hazardous Waste Codes and Lists (RCRA). Environmental Protection Agency.[4][8] Retrieved October 26, 2023, from [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 5-(4-Chlorobutyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a key building block in the development of novel therapeutics and agrochemicals, 5-(4-Chlorobutyl)hydantoin is a compound of significant interest.[1] Its unique structure, featuring a reactive chlorobutyl group, allows for a wide range of chemical modifications, making it an invaluable intermediate in the synthesis of diverse bioactive molecules.[1] However, the very reactivity that makes this compound so useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested information for the safe handling, storage, and disposal of 5-(4-Chlorobutyl)hydantoin, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a comprehensive risk assessment is paramount. While a specific, detailed toxicological profile for 5-(4-Chlorobutyl)hydantoin is not extensively published, we can infer its potential hazards based on its structure and data from related compounds. The primary concerns are:

  • Dermal, Ocular, and Respiratory Irritation: Like many hydantoin derivatives and halogenated organic compounds, 5-(4-Chlorobutyl)hydantoin is likely to cause irritation upon contact with the skin, eyes, and respiratory tract.[2] The presence of the alkyl chloride moiety may enhance this effect.

  • Potential for Sensitization: Prolonged or repeated exposure to hydantoin-related compounds has been associated with adverse reproductive effects in animal studies, suggesting a potential for sensitization or other long-term health impacts.[2]

  • Hazardous Decomposition Products: The thermal decomposition of halogenated hydantoins can release toxic gases, including nitrogen oxides (NOx), cyanide, and chloromethane.[3] This is a critical consideration in case of a fire or when heating the compound.

Given these potential hazards, a proactive and cautious approach to handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a critical, task-dependent decision. The following table outlines the recommended PPE for various laboratory operations involving 5-(4-Chlorobutyl)hydantoin.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or Neoprene glovesStandard lab coatRecommended to perform in a fume hood or ventilated enclosure to minimize dust inhalation. If not feasible, an N95 respirator is advised.
Solution Preparation and Transfers Chemical splash gogglesNitrile or Neoprene gloves (consider double-gloving for larger quantities)Standard lab coatWork should be conducted in a certified chemical fume hood.
Running Reactions (Ambient/Moderate Temp) Chemical splash gogglesNitrile or Neoprene glovesStandard lab coatAll reactions should be performed in a chemical fume hood.
Running Reactions (Elevated Temp) Chemical splash goggles and a face shieldInsulated, chemical-resistant gloves over nitrile or neoprene glovesFlame-retardant lab coatAll reactions must be conducted in a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator (APR) with organic vapor/acid gas cartridges, or a self-contained breathing apparatus (SCBA) for large spills.

The Rationale Behind Glove Selection:

While specific permeation data for 5-(4-Chlorobutyl)hydantoin is not available, general guidance for halogenated organic compounds and heterocyclic compounds suggests that both nitrile and neoprene gloves offer adequate protection for incidental contact.[4] Butyl rubber gloves provide superior resistance to a broader range of chemicals and are recommended for situations with a higher risk of prolonged contact, such as spill cleanup.[4] It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is the cornerstone of laboratory safety. The following workflows provide a clear path for the safe handling and disposal of 5-(4-Chlorobutyl)hydantoin.

Safe Handling Workflow

The following diagram illustrates the key decision points and actions for safely handling 5-(4-Chlorobutyl)hydantoin from receipt to use.

Caption: Workflow for Safe Handling of 5-(4-Chlorobutyl)hydantoin.

Step-by-Step Handling Procedures:
  • Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] A storage temperature of 2-8°C is recommended.[1]

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. All manipulations of the solid compound, including weighing, should be performed in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne dust.[2][5]

  • In-Use: When preparing solutions or running reactions, always work within a certified chemical fume hood.[5] Avoid heating the compound unnecessarily, and if elevated temperatures are required, use a face shield in addition to safety goggles and ensure the fume hood sash is at the lowest practical height.

  • Spill Response: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

As a halogenated organic compound, 5-(4-Chlorobutyl)hydantoin and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Maintain a dedicated, clearly labeled waste container for halogenated organic waste.[6][7] Do not mix this waste with non-halogenated solvents.[7]

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[6]

  • Disposal Request: When the container is full, follow your institution's procedures for hazardous waste pickup. The waste will be sent to a licensed chemical destruction facility for disposal, likely via controlled incineration with flue gas scrubbing.[5]

By adhering to these guidelines, researchers can confidently and safely utilize 5-(4-Chlorobutyl)hydantoin in their work, fostering a culture of safety and scientific excellence.

References

  • Safety Data Sheet: Hydantoin. Chemos GmbH&Co.KG. Available at: [Link]

  • Material Safety Data Sheet - Hydantoin, 99%. Cole-Parmer. Available at: [Link]

  • Safety Data Sheet - 5,5-Dimethylhydantoin. DC Fine Chemicals. Available at: [Link]

  • Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. ResearchGate. Available at: [Link]

  • Hand Protection Chemical Resistance Guide. Environment, Health and Safety - University of California, Berkeley. Available at: [Link]

  • Halogenated hydantoins. Google Patents.
  • STUDY OF THE THERMAL DECOMPOSITION ON Pt(II) COMPLEXES WITH CYCLOALKANESPIRO-5'-HYDANTOINS. AKJournals. Available at: [Link]

  • Halogenated Solvents in Laboratories. Campus Operations - Temple University. Available at: [Link]

  • Gloves Chemical Resistance Chart. Cintas. Available at: [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. Available at: [Link]

  • Hydantoin. Wikipedia. Available at: [Link]

  • 5-(4-Chlorobutyl)hydantoin. Pharmaffiliates. Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety - University of Washington. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. Available at: [Link]

  • Synthesis of Hydantoin and Thiohydantoin. ResearchGate. Available at: [Link]

  • Chemical resistant gloves. Kerbl. Available at: [Link]

  • Hazardous Waste Reduction. Environmental Health and Safety - University of Tennessee. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chlorobutyl)hydantoin
Reactant of Route 2
5-(4-Chlorobutyl)hydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.